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Core Science & Biosynthesis

Foundational

Structure Elucidation of the 1H-Pyrrolo[2,1-f][1,2,4]triazin-4-one Scaffold: A Technical Guide

Introduction & Pharmacological Context The pyrrolo[2,1-f][1,2,4]triazine bicyclic core has emerged as a privileged pharmacophore in modern drug discovery. Functioning as a bioisostere of quinazolinone and pyrrolopyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The pyrrolo[2,1-f][1,2,4]triazine bicyclic core has emerged as a privileged pharmacophore in modern drug discovery. Functioning as a bioisostere of quinazolinone and pyrrolopyrimidine, it serves as the foundational scaffold for a vast array of kinase inhibitors and antiviral nucleoside analogs, most notably acting as the parent moiety for the antiviral drug Remdesivir[1].

Elucidating the exact structure of its derivatives—particularly the 4-one (lactam) analogs—requires a rigorous analytical framework. Because electrophilic substitutions (e.g., halogenation) on the pyrrole ring can yield multiple regioisomers, and the triazine ring is subject to tautomerism, standard 1D analysis is insufficient[2]. This guide provides a causal, self-validating analytical workflow for the definitive structural elucidation of the 1H-pyrrolo[2,1-f][1,2,4]triazin-4-one core.

Theoretical Framework: Tautomerism & Causality in Analysis

The 1H-pyrrolo[2,1-f][1,2,4]triazin-4-one system exhibits complex lactam-lactim tautomerism. While theoretically capable of existing as the 1H- or 3H-tautomer, the equilibrium in solution heavily favors the lactam form due to the thermodynamic stability of the amide-like bond.

The Causality of Experimental Choices: Why is a standard 1D 1 H NMR insufficient for this core? The presence of the quaternary bridgehead carbon (C-4a) and the tautomeric exchange of the N-H proton mean that 1D NMR cannot definitively map the connectivity between the pyrrole and triazine rings. To prove that the bicyclic fusion is intact and to assign the exact position of substituents, 2D NMR (specifically Heteronuclear Multiple Bond Correlation, HMBC) is mandatory. HMBC bridges the structural gap by detecting long-range couplings across the heteroatoms[3].

Elucidation_Workflow A Analyte: Pyrrolo[2,1-f][1,2,4]triazin-4-one B HRMS (ESI-TOF) Verify Exact Mass & Formula A->B C 1D NMR (1H, 13C) Identify Spin Systems A->C D 2D NMR (HMBC) Map Bridgehead Connectivity B->D C->D E X-Ray Crystallography Confirm Solid-State Tautomer D->E

Logical workflow for structural elucidation of the bicyclic core.

High-Resolution Mass Spectrometry (HRMS)

Before mapping atomic connectivity, HRMS is deployed to establish the exact molecular formula, ruling out unexpected oxidation or incomplete cyclization during continuous flow or batch synthesis[4].

Protocol: HRMS (ESI-TOF) Workflow
  • Sample Preparation: Dilute the synthesized compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote protonation.

  • Instrument Parameters: Inject 1 µL into the ESI source operating in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.

  • Data Acquisition: Scan from m/z 50 to 1000.

  • Self-Validation Checkpoint: Calculate the mass error ( Δ ppm) between the theoretical exact mass for the unsubstituted core ([M+H] + = 136.051 m/z) and the observed mass. The protocol is validated only if the error is 5 ppm and the isotopic distribution perfectly matches the theoretical C6​H5​N3​O pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of the elucidation process. The pyrrole ring presents a classic AMX spin system, while the triazine ring provides distinct quaternary anchor points.

Quantitative NMR Parameters

The following table summarizes the foundational chemical shifts and coupling constants for the unsubstituted core.

PositionNucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Key HMBC Correlations
2 1 H7.80s-C-4
4 13 C155.0---
4a 13 C118.0---
5 1 H6.85dd4.2, 1.5C-4, C-7
6 1 H6.50dd4.2, 2.8C-4a
7 1 H7.45dd2.8, 1.5C-4a, C-5
Protocol: 2D NMR Connectivity Mapping
  • Sample Preparation: Dissolve 15-20 mg of the highly pure (>95%) analyte in 0.6 mL of DMSO- d6​ (100% atom D) containing 0.03% v/v TMS. DMSO is chosen to prevent rapid exchange of the lactam N-H proton.

  • 1D Acquisition: Acquire 1 H (16 scans, D1=2s) and 13 C{ 1 H} (1024 scans, D1=2s) spectra to establish baseline resonances.

  • HMBC Acquisition: Run a 2D 1 H- 13 C HMBC experiment optimized for long-range couplings ( JCH​ = 8 Hz). Causality: The 8 Hz optimization is deliberately chosen to capture the critical 3-bond couplings from the pyrrole protons across the bridgehead nitrogen to the triazine carbons.

  • Self-Validation Checkpoint: Locate the H-5 resonance (dd, ~6.85 ppm). It MUST exhibit a cross-peak with the C-4 carbonyl carbon (~155 ppm). If this 3-bond correlation ( 3J ) is absent, the bicyclic fusion is incomplete, or the regiochemistry of the core is structurally isomeric.

HMBC_Correlations cluster_1H 1H Resonances cluster_13C 13C Resonances H2 H-2 C4 C-4 (C=O) H2->C4 3J H5 H-5 H5->C4 3J C7 C-7 H5->C7 3J H6 H-6 C4a C-4a H6->C4a 3J H7 H-7 H7->C4a 3J

Key 2D HMBC NMR correlations validating the pyrrolo-triazine fusion.

Crystallography & Vibrational Spectroscopy

While NMR provides definitive solution-state connectivity, X-ray crystallography and IR spectroscopy are utilized to confirm the solid-state conformation and tautomeric preference.

Protocol: IR Spectroscopy Validation
  • Sample Preparation: Prepare a KBr pellet using 1-2 mg of the dried analyte mixed with 100 mg of IR-grade KBr.

  • Acquisition: Scan from 4000 to 400 cm −1 with a resolution of 4 cm −1 .

  • Self-Validation Checkpoint: The spectrum must display a sharp, intense absorption band between 1670–1690 cm −1 . This confirms the presence of the C=O stretch characteristic of the lactam tautomer. A broad band at ~3100–3200 cm −1 will validate the N-H stretch, confirming the 1H/3H tautomeric state over the lactim (O-H) form.

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Exploratory

The Pyrrolo[2,1-f][1,2,4]triazine Scaffold: A Multimodal Pharmacophore in Modern Drug Discovery

Abstract The pyrrolo[2,1-f][1,2,4]triazine ring system has emerged as a privileged, multimodal scaffold in medicinal chemistry. As a bioisostere of the purine system, it provides a structurally rigid, electron-rich core...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrrolo[2,1-f][1,2,4]triazine ring system has emerged as a privileged, multimodal scaffold in medicinal chemistry. As a bioisostere of the purine system, it provides a structurally rigid, electron-rich core capable of engaging in critical hydrogen bonding and π-π stacking interactions within biological targets. This technical guide explores the discovery, structural causality, and synthetic methodologies of the pyrrolo[2,1-f][1,2,4]triazine scaffold, highlighting its dual role as a potent kinase inhibitor core and the foundational nucleobase for breakthrough antiviral C-nucleosides, including Remdesivir.

Structural Significance and Pharmacophore Mechanics

The pyrrolo[2,1-f][1,2,4]triazine core is an isostere of natural purines like adenine and guanine. However, unlike traditional N-nucleosides where the nucleobase is attached to the ribose sugar via a labile C-N glycosidic bond, the pyrrolo[2,1-f][1,2,4]triazine allows for the formation of C-nucleosides[1].

Causality of Stability: In vivo, standard N-nucleosides are highly susceptible to enzymatic cleavage by host purine nucleoside phosphorylases (PNP). By replacing the anomeric C-N bond with a robust C-C bond, the pyrrolo[2,1-f][1,2,4]triazine scaffold confers absolute resistance to PNP-mediated phosphorolysis. This dramatically increases the metabolic stability and intracellular half-life of the active pharmacophore, a critical requirement for effective antiviral therapies[1][2].

The Kinase Inhibitor Era: Overcoming Resistance Mechanisms

Before its antiviral prominence, the pyrrolo[2,1-f][1,2,4]triazine scaffold was extensively optimized for oncology and neurology applications[3]. It acts as a competitive inhibitor by mimicking the adenine ring of ATP within the ATP-binding cleft of various kinases[4].

Dual VEGFR-2 / FGFR-1 Inhibition

Tumor angiogenesis is primarily driven by Vascular Endothelial Growth Factor (VEGF). However, clinical observations revealed that selective VEGFR-2 inhibition often leads to tumor adaptation via the upregulation of Fibroblast Growth Factor (FGF) signaling. The discovery of BMS-582664 (Brivanib) utilized the pyrrolo[2,1-f][1,2,4]triazine core to simultaneously target VEGFR-2 and FGFR-1[5].

Causality of Dual Targeting: By occupying the ATP pocket of both kinases, the scaffold effectively blocks the primary angiogenic pathway and the secondary escape mechanism, preventing tumor proliferation in human umbilical vein endothelial cells at nanomolar concentrations[5].

Expansion to Other Kinases

The scaffold's versatility extends to PI3K (p110α/δ) for antiproliferative activity[6], Anaplastic Lymphoma Kinase (ALK)[7], and Adaptor protein 2-associated kinase 1 (AAK1) for the treatment of neuropathic pain[8].

Table 1: Kinase Inhibitory Profile of Pyrrolo[2,1-f][1,2,4]triazine Derivatives
Compound / SeriesTarget KinaseIC₅₀ (nM)Primary Therapeutic Application
BMS-582664 VEGFR-2 / FGFR-1NanomolarOncology (Anti-angiogenesis)
Compound 14a PI3K (p110α)122Oncology (Antiproliferative)
Compound 14a PI3K (p110δ)119Oncology (Antiproliferative)
Mesaros et al. Series ALK3 – 57Oncology
AAK1 Inhibitor Series AAK1NanomolarNeurology (Neuropathic Pain)

(Data aggregated from[5][6][7][8])

The Antiviral Breakthrough: Remdesivir (GS-5734)

The most prominent modern application of the pyrrolo[2,1-f][1,2,4]triazine scaffold is its role as the nucleobase in Remdesivir, a broad-spectrum antiviral effective against Filoviridae, Paramyxoviridae, and Coronaviridae[1][2].

The 1'-Cyano (1'-CN) Modification

Early unmodified pyrrolo[2,1-f][1,2,4]triazine C-nucleosides exhibited potent antiviral activity but suffered from severe cytotoxicity (CC₅₀ < 0.15 μM) due to off-target incorporation by host mitochondrial RNA polymerase (POLRMT)[2].

Causality of Selectivity: The introduction of a 1'-CN group creates a precise steric clash within the active site of host polymerases. Conversely, the viral RNA-dependent RNA polymerase (RdRp) possesses a more permissive active site architecture that accommodates the 1'-CN group. This single modification restored the therapeutic index, yielding high viral selectivity and reducing cytotoxicity (>20 μM)[2][9].

Mechanism of Action

Once internalized, the ProTide (phosphoramidate prodrug) undergoes esterase and phosphoramidase cleavage to yield the monophosphate, which is subsequently phosphorylated by host kinases into the active triphosphate (GS-443902)[10][11]. The active triphosphate competes with natural ATP for incorporation by RdRp, leading to delayed chain termination[10].

MoA A Remdesivir (Prodrug) B Intracellular Entry A->B C Esterase Cleavage B->C D GS-441524 (Monophosphate) C->D E Kinase Phosphorylation D->E F GS-443902 (Triphosphate) E->F G RdRp Incorporation F->G H Delayed Chain Termination G->H

Intracellular metabolic activation and MoA of Remdesivir.

Table 2: Antiviral Activity and Cytotoxicity of Adenine C-Nucleoside Analogs
CompoundModificationEBOV EC₅₀ (μM)Cytotoxicity CC₅₀ (μM)Host Selectivity
Unmodified C-Nucleoside (7) NonePotent< 0.15Poor (Host toxicity)
GS-5734 (Remdesivir) 1'-CN, Phosphoramidate< 0.120> 20High (Viral RdRp specific)

(Data aggregated from[2][9])

Synthetic Methodologies and Experimental Protocols

The synthesis of the pyrrolo[2,1-f][1,2,4]triazine core has evolved from classical bench-scale methods to highly optimized, scalable industrial processes[12][13][14].

Klein's Classical Synthesis of the Core

Klein et al. provided the foundational approach to constructing the heterocycle from simple pyrrole derivatives[10][14].

Protocol 1: Synthesis of Pyrrolo[2,1-f][1,2,4]triazin-4-amine

  • N-Amination: Dissolve 2-formylpyrrole in aqueous KOH to deprotonate the pyrrole nitrogen, enhancing its nucleophilicity. Add hydroxylamine-O-sulfonic acid (HOSA) at 0°C.

    • Causality: HOSA acts as an electrophilic aminating agent, transferring an NH₂ group to the pyrrole nitrogen to form 1-amino-2-pyrrolonitrile. The low temperature prevents the degradation of the unstable aminated intermediate[10][14].

  • Cyclocondensation: Treat the isolated 1-amino-2-pyrrolonitrile with formamidine acetate in refluxing ethanol under mild basic conditions (K₂CO₃).

    • Causality: Formamidine acetate acts as a single-carbon donor, bridging the amino and nitrile groups to close the triazine ring, yielding pyrrolo[2,1-f][1,2,4]triazin-4-amine[10][14].

Regioselective Iodination for C-Nucleoside Coupling

To couple the nucleobase to the ribose sugar in antiviral synthesis, the core must be activated. This is achieved via regioselective iodination at the C-7 position[15][16].

Protocol 2: Electrophilic Iodination of the Core

  • Preparation: Under nitrogen protection, suspend 4-aminopyrrolo[2,1-f][1,2,4]triazine and Potassium Iodide (KI) (1.0 equiv) in methanol. Cool the reactor to 0°C[15].

  • Oxidation: Add Oxone (potassium hydrogen persulfate) (1.0 equiv) in equal batch-wise amounts over 3 hours.

    • Causality: Oxone oxidizes the iodide ion into an active electrophilic iodine species (I⁺ equivalent) in situ. Batch-wise addition controls the exothermic reaction and restricts electrophilic aromatic substitution strictly to the electron-rich C-7 position, preventing over-iodination or oxidation of the exocyclic amine[15].

  • Quenching & Workup: Quench the reaction with aqueous sodium thiosulfate.

    • Causality: Thiosulfate instantly reduces any unreacted electrophilic iodine back to inert iodide, halting the reaction and preventing side-product formation during workup.

  • Isolation: Adjust the pH to alkaline using saturated sodium bicarbonate. Filter the precipitate, wash with water and ethanol, and dry under vacuum to yield 4-amino-7-iodopyrrolo[2,1-f][1,2,4]triazine (Yield ~90%)[15].

Synthesis A 4-Aminopyrrolo[2,1-f] [1,2,4]triazine B KI, Oxone, MeOH (0°C to RT) A->B C Electrophilic Iodination at C-7 Position B->C D 4-Amino-7-iodopyrrolo [2,1-f][1,2,4]triazine C->D

Electrophilic iodination workflow of the pyrrolo[2,1-f][1,2,4]triazine core.

Conclusion

The pyrrolo[2,1-f][1,2,4]triazine scaffold represents a triumph of rational drug design. By leveraging its structural mimicry of purines and its capacity for stable C-C glycosidic bonding, medicinal chemists have successfully deployed it across diverse therapeutic areas. From overcoming kinase inhibitor resistance in oncology to providing the critical nucleobase architecture for frontline antiviral defenses, this heterocycle remains a cornerstone of modern pharmaceutical development.

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Foundational

The Pyrrolo[2,1-f]triazin-4-one Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Versatile Heterocycle The pyrrolo[2,1-f][1][2][3]triazine nucleus, a unique bicyclic heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

The pyrrolo[2,1-f][1][2][3]triazine nucleus, a unique bicyclic heterocycle containing a bridgehead nitrogen, has garnered significant attention in medicinal chemistry for its remarkable versatility and wide range of biological activities.[1] Initially synthesized in the late 1970s, its potential remained largely untapped for over a decade.[3] However, recent discoveries have positioned this scaffold as a "privileged structure," forming the core of several clinical candidates and approved drugs, including the broad-spectrum antiviral remdesivir and the anti-tumorigenic agent brivanib alaninate.[1] This guide provides a comprehensive overview of the diverse biological activities of pyrrolo[2,1-f]triazin-4-one derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.

I. Anticancer Activity: A Multi-Pronged Attack on Malignancy

The pyrrolo[2,1-f]triazin-4-one core has proven to be a fertile ground for the development of potent and selective anticancer agents, primarily through the inhibition of key protein kinases involved in tumor growth, proliferation, and survival.[4][5][6]

A. Kinase Inhibition: Targeting the Engines of Cancer Proliferation

The pyrrolo[2,1-f][1][2][3]triazine scaffold has been successfully employed as a template for designing inhibitors of several crucial receptor tyrosine kinases (RTKs).[2][7] Its structure effectively mimics the well-established quinazoline kinase inhibitor scaffold, allowing for potent and selective inhibition.[2][7]

Early studies identified the pyrrolo[2,1-f][1][2][3]triazine nucleus as a novel template for inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two key drivers of tumor growth and angiogenesis.[2][7]

  • Mechanism of Action: These inhibitors are ATP-competitive, binding to the ATP pocket of the kinase domain and preventing the phosphorylation cascade that leads to cell proliferation and survival.[4][7] Docking studies have revealed that the N1 of the pyrrolo[2,1-f][1][2][3]triazine ring forms a crucial hydrogen bond interaction with the hinge region of the kinase's adenine binding pocket.[4]

  • Structure-Activity Relationship (SAR):

    • Attachment of a 4-((3-chloro-4-fluorophenyl)amino) substituent confers potent EGFR inhibitory activity.[2][7]

    • A 4-((3-hydroxy-4-methylphenyl)amino) substituent leads to potent VEGFR-2 inhibition.[2][7]

    • Substitution at positions 5 and 6 of the pyrrolotriazine core is well-tolerated and can be used to modulate physicochemical properties, while substitution at the 7-position results in a significant loss of activity.[2][7]

Experimental Workflow: Kinase Inhibition Assays

G cluster_0 In Vitro Kinase Assay cluster_1 Cellular Proliferation Assay recombinant_kinase Recombinant Kinase (e.g., EGFR, VEGFR-2) incubation Incubation at 37°C recombinant_kinase->incubation atp ATP (with radiolabel or fluorescent tag) atp->incubation substrate Peptide/Protein Substrate substrate->incubation test_compound Pyrrolo[2,1-f]triazin-4-one Test Compound test_compound->incubation detection Detection of Substrate Phosphorylation incubation->detection ic50 IC50 Determination detection->ic50 ec50 EC50 Determination cancer_cells Cancer Cell Line (e.g., DiFi, HUVEC) cell_treatment Treatment with Test Compound cancer_cells->cell_treatment growth_medium Growth Medium +/- Growth Factor (e.g., EGF, VEGF) growth_medium->cell_treatment cell_incubation Incubation (48-72h) cell_treatment->cell_incubation viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_incubation->viability_assay viability_assay->ec50

Caption: Workflow for evaluating kinase inhibition.

Given the crosstalk between signaling pathways in cancer, dual inhibitors offer a promising therapeutic strategy. Pyrrolo[2,1-f]triazine derivatives have been successfully developed as potent dual inhibitors of c-Met and VEGFR-2.[8]

  • Rationale: Both c-Met and VEGFR-2 are key RTKs implicated in tumor progression, angiogenesis, and metastasis. Their simultaneous inhibition can lead to a more profound and durable antitumor response.

  • Lead Compounds: A series of pyrrolo[1,2-f][1][2][3]triazine derivatives exhibited potent antiproliferative effects against c-Met-addicted cancer cell lines.[8] Compound 27a from this series demonstrated excellent selectivity and potent inhibitory activity against both c-Met and VEGFR-2, with IC50 values of 2.3 ± 0.1 nM and 5.0 ± 0.5 nM, respectively.[8]

Compoundc-Met IC50 (nM)VEGFR-2 IC50 (nM)BaF3-TPR-Met IC50 (nM)HUVEC-VEGFR2 IC50 (nM)
27a 2.3 ± 0.15.0 ± 0.50.71 ± 0.1637.4 ± 0.311
Positive Control--> 0.71~37.4
Data from[8]

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer and immunological disorders. The 4-amino pyrrolotriazine chemotype has been identified as a novel and selective inhibitor of the PI3Kδ isoform.[9]

  • Significance: PI3Kδ is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell signaling, making it an attractive target for hematological malignancies and autoimmune diseases.

  • Mechanism: Interestingly, these inhibitors achieve selectivity for PI3Kδ without binding to the specificity pocket of the isoform, suggesting a unique binding mode.[9]

B. Inhibition of Other Cancer-Related Targets:

Beyond kinase inhibition, pyrrolo[2,1-f]triazin-4-ones have shown activity against other targets relevant to cancer therapy:

  • Eg5 Inhibitors: This class of compounds targets the mitotic kinesin Eg5, which is essential for the formation of the bipolar mitotic spindle.[10][11] Inhibition of Eg5 leads to mitotic arrest and apoptosis in cancer cells.

  • Tankyrase Inhibitors: Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and are involved in Wnt/β-catenin signaling, a pathway often deregulated in cancer.[10][11]

II. Antiviral Activity: A Broad-Spectrum Defense

The pyrrolo[2,1-f][1][2][3]triazine scaffold is perhaps most widely recognized for its role in the antiviral agent remdesivir.[1] This has spurred further investigation into the antiviral potential of this heterocyclic system against a range of viruses.

A. RNA Virus Inhibition:

Derivatives of pyrrolo[2,1-f][1][2][3]triazine have demonstrated broad-spectrum activity against various RNA viruses, including SARS-CoV, MERS-CoV, and influenza virus.[1][12]

  • Mechanism of Action: As structural analogues of purine bases, these compounds can act as nucleoside analogues.[12] For instance, remdesivir is a prodrug that is metabolized to its active triphosphate form, which then competes with ATP for incorporation into the nascent RNA chain by the viral RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination.

  • Influenza Virus Inhibition: Recent studies have identified 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazines with significant activity against the influenza A/Puerto Rico/8/34 (H1N1) virus strain.[12][13] Molecular docking studies suggest that these compounds may act by inhibiting viral neuraminidase.[12]

Protocol: Plaque Reduction Assay for Antiviral Activity

  • Cell Seeding: Seed a 12-well plate with a confluent monolayer of Madin-Darby canine kidney (MDCK) cells.

  • Virus Infection: Infect the cell monolayer with a known titer of influenza virus (e.g., A/Puerto Rico/8/34) for 1 hour at 37°C.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a mixture of 2x MEM (Minimum Essential Medium) and 1.2% Avicel containing various concentrations of the pyrrolo[2,1-f]triazin-4-one test compound.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere to allow for plaque formation.

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution.

  • Data Analysis: Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50) of the test compound.

III. Other Therapeutic Applications

The versatility of the pyrrolo[2,1-f]triazin-4-one scaffold extends beyond oncology and virology.

A. Neuropathic Pain:

Inhibitors of adaptor protein 2-associated kinase 1 (AAK1) based on the pyrrolo[2,1-f][1][2][3]triazine core have been investigated for the treatment of neuropathic pain.[14] AAK1 plays a role in modulating receptor endocytosis and has been identified as a potential therapeutic target for persistent pain.[14]

B. Metabolic and Endocrine Disorders:
  • Stearoyl-CoA Desaturase (SCD) Inhibitors: These compounds have potential applications in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia.[10][11]

  • Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists: MCH-R1 is involved in the regulation of energy homeostasis and mood, making its antagonists potential treatments for obesity and depression.[10][11]

  • Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists: These agents are being investigated for the treatment of stress-related disorders like anxiety and depression.[10][11]

IV. Synthesis Strategies

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core can be achieved through various synthetic routes, typically starting from either a pyrrole or a triazine derivative.[1][4]

General Synthetic Scheme

G pyrrole Substituted Pyrrole amination N-Amination pyrrole->amination aminopyrrole 1-Aminopyrrole Derivative amination->aminopyrrole cyclization Cyclization with Formylating Agent aminopyrrole->cyclization pyrrolotriazinone Pyrrolo[2,1-f]triazin-4-one Core cyclization->pyrrolotriazinone

Caption: A generalized synthetic route to the core scaffold.

A common approach involves the N-amination of a substituted pyrrole derivative, followed by cyclization with a suitable one-carbon synthon, such as formamidine acetate.[1] Another facile method involves the rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines.[10][11]

V. Conclusion and Future Perspectives

The pyrrolo[2,1-f]triazin-4-one scaffold has firmly established itself as a privileged core in medicinal chemistry, with a broad and expanding range of biological activities. Its success as a kinase inhibitor template for cancer therapy and as the central component of the antiviral drug remdesivir highlights its therapeutic potential. The continued exploration of this versatile heterocycle, through the synthesis of new derivatives and the investigation of novel biological targets, promises to yield the next generation of innovative therapeutics for a wide array of human diseases. The amenability of the core to substitution at multiple positions provides a rich opportunity for fine-tuning the pharmacological and pharmacokinetic properties of future drug candidates.

References

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  • Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. (2004). Journal of Medicinal Chemistry. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). Medicinal Chemistry Research. [Link]

  • Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. (2024). Organic Process Research & Development. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). Medicinal Chemistry Research. [Link]

  • Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. (2004). Journal of Medicinal Chemistry. [Link]

  • Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). Medicinal Chemistry Research. [Link]

  • Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Discovery of pyrrolo[2,1- f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. (2023). Medicinal Chemistry Research. [Link]

  • Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. (2018). European Journal of Medicinal Chemistry. [Link]

  • Pyrrolo[2,1-f][1][2][3] triazin-4-ylamines igf-1r kinase inhibitors for the treatment of cancer and other hyperproliferative diseases. (2007). Google Patents.

  • Inhibitory activity of pyrrolo[2,1-f][1][2][3]triazines containing a.... (2023). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety. (2018). ChemMedChem. [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). Molecules. [Link]

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. (2025). ResearchGate. [Link]

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Exploratory

The Pyrrolo[2,1-f][1,2,4]triazine Scaffold: A Privileged Purine Mimetic in Antiviral and Oncology Drug Discovery

Executive Summary The search for bioisosteres that can effectively mimic endogenous purines—specifically adenine and guanine—is a cornerstone of modern medicinal chemistry. Among the most successful scaffolds discovered...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The search for bioisosteres that can effectively mimic endogenous purines—specifically adenine and guanine—is a cornerstone of modern medicinal chemistry. Among the most successful scaffolds discovered is pyrrolo[2,1-f][1,2,4]triazine . Characterized by a unique N–N bond and a bridgehead nitrogen, this bicyclic heterocycle presents a spatial and electronic profile nearly identical to the purine core. As a Senior Application Scientist navigating both virology and oncology, I have observed firsthand how this scaffold solves critical liabilities in drug design, from overcoming enzymatic deglycosylation in antiviral C-nucleosides to achieving exquisite ATP-pocket selectivity in kinase inhibitors.

This technical guide dissects the mechanistic rationale, experimental validation, and synthetic workflows required to leverage pyrrolo[2,1-f][1,2,4]triazines in advanced drug development.

The Structural Logic of Pyrrolo[2,1-f][1,2,4]triazines

The transition from traditional purines to the pyrrolo[2,1-f][1,2,4]triazine system is driven by two primary structural advantages:

  • Bioisosteric Fidelity : The arrangement of nitrogen atoms in the triazine ring perfectly mimics the hydrogen bond donor/acceptor profile of the pyrimidine portion of adenine, allowing seamless integration into ATP-binding pockets and viral polymerases [1].

  • Metabolic Stability via C-Glycosylation : In antiviral design, traditional N-nucleosides are rapidly cleaved by host nucleoside phosphorylases. By forming a robust carbon-carbon (C–C) glycosidic bond at the C7 position of the pyrrolotriazine ring, researchers can generate "C-nucleosides" that are completely resistant to enzymatic deglycosylation [2].

Antiviral Therapeutics: Engineering the C-Nucleoside

The most globally recognized application of the pyrrolo[2,1-f][1,2,4]triazine scaffold is in the development of broad-spectrum antivirals, most notably Remdesivir (GS-5734) . By acting as an adenine analog, the active triphosphate form of these C-nucleosides competes with natural ATP for incorporation into nascent viral RNA by the RNA-dependent RNA polymerase (RdRp).

Mechanism of Action: Delayed Chain Termination

Unlike obligate chain terminators that lack a 3'-hydroxyl group, pyrrolotriazine C-nucleosides often retain the 3'-OH. Instead, modifications such as a 1'-cyano group cause steric clashes with the viral polymerase after a few subsequent nucleotides are added, resulting in delayed chain termination . This mechanism brilliantly evades viral proofreading exonucleases (e.g., in coronaviruses), which cannot easily access the buried analog [3].

RdRp_Pathway A Prodrug (e.g., Remdesivir) B Cellular Entry & Esterase Cleavage A->B C Monophosphate Intermediate B->C CES1/CTSA D Host Kinase Phosphorylation C->D E Active Triphosphate (NTP Analog) D->E +2 Phosphates F Viral RdRp Incorporation E->F Competes w/ ATP G Delayed Chain Termination F->G +3 Nucleotides

Fig 1. Intracellular activation and RdRp inhibition pathway of pyrrolotriazine prodrugs.

Protocol 1: Intracellular NTP Conversion and RdRp Inhibition Assay

Causality & Trustworthiness: A common pitfall in nucleoside drug discovery is observing poor in vitro efficacy and falsely attributing it to poor polymerase binding. In reality, the cell line may simply lack the specific esterases (e.g., CES1) required to cleave the phosphoramidate prodrug. This protocol is a self-validating system: it mandates the parallel quantification of intracellular active triphosphate (NTP) via LC-MS/MS to ensure the metabolic machinery is functioning before evaluating viral replication.

Step-by-Step Methodology:

  • Cell Seeding : Plate target cells (e.g., Huh-7 for HCV/Norovirus, A549 for respiratory viruses) at 1.5×104 cells/well in 96-well plates.

  • Compound Treatment : Administer serial dilutions of the pyrrolotriazine prodrug (0.001 µM to 10 µM).

  • Validation Step (Metabolite Extraction) : At 4h and 24h post-treatment, aspirate media from a parallel uninfected cohort. Wash with ice-cold PBS, and extract intracellular metabolites using 70% cold methanol.

  • LC-MS/MS Quantification : Quantify the intracellular active NTP analog against a synthetic standard curve. Logic Check: If NTP levels are <100 fmol/million cells, the cell line is metabolically incompatible with the prodrug; switch cell lines before proceeding.

  • Viral Infection & Readout : Infect the primary cohort with a luciferase-reporter virus (e.g., HuNoV replicon) [4]. At 48h post-infection, lyse cells and measure luminescence to calculate the EC50​ .

Table 1: Broad-Spectrum Antiviral Activity of GS-5734 (Remdesivir)
Virus TargetViral FamilyCell LineEC50 (µM)Reference
Ebola Virus (Makona)FiloviridaeHuh-70.06 - 0.14[2]
SARS-CoVCoronaviridaeHAE0.07[2]
Human Norovirus (HuNoV)CaliciviridaeHG230.015[4]
Respiratory Syncytial VirusPneumoviridaeHEp-20.01 - 0.05[2]
Data reflects a structurally related 4-aza-7,9-dideazaadenosine C-nucleoside analog.

Oncology & Inflammation: Precision Kinase Inhibition

Beyond virology, the pyrrolo[2,1-f][1,2,4]triazine nucleus is a highly effective template for kinase inhibitors, effectively mimicking the well-known quinazoline scaffold [1]. By functionalizing the C4 and C5 positions, researchers can dictate selectivity across various receptor tyrosine kinases (RTKs) such as VEGFR-2, FGFR-1, and EGFR, as well as serine/threonine kinases like p38α MAPK [5].

Protocol 2: Kinase Selectivity & ATP-Competitive Binding Assay

Causality & Trustworthiness: To claim that a pyrrolotriazine derivative is a true purine mimetic, it must be proven to bind at the ATP hinge region of the kinase. A standard IC50​ assay is insufficient. This protocol utilizes a Michaelis-Menten shift assay. If the compound is ATP-competitive, its apparent IC50​ will increase linearly as the concentration of ATP in the assay increases.

Step-by-Step Methodology:

  • Enzyme Preparation : Prepare recombinant kinase domains (e.g., VEGFR-2) in a buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2​ , and 0.01% Tween-20.

  • Substrate Setup : Utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) system with a biotinylated peptide substrate and a europium-labeled anti-phosphopeptide antibody.

  • Validation Step (ATP Titration) : Set up three parallel assay conditions with varying ATP concentrations corresponding to 0.1×Km​ , 1×Km​ , and 10×Km​ for the specific kinase.

  • Inhibitor Addition : Add the pyrrolotriazine compound in a 10-point dose-response curve (10,000 nM down to 0.5 nM).

  • Incubation & Readout : Incubate for 60 minutes at room temperature. Quench with EDTA and read the TR-FRET signal (Ratio 665 nm / 615 nm).

  • Data Analysis : Plot IC50​ vs. [ATP]. A linear upward shift confirms ATP-competitive binding at the hinge region, validating the structural rationale [6].

Table 2: Kinase Inhibition Profile of Pyrrolotriazine Derivatives
Kinase TargetPathway FunctionRepresentative Analog SubstitutionIC50 (nM)Reference
VEGFR-2Angiogenesis4-((3-hydroxy-4-methylphenyl)amino)< 10[7]
FGFR-1Tumor ProliferationBMS-582664 (Brivanib)< 20[7]
EGFRCell Survival4-((3-chloro-4-fluorophenyl)amino)< 50[1]
p38α MAPKInflammationDFG-out conformation binders< 10[5]

Synthetic Workflows: Constructing the Scaffold

The synthesis of pyrrolo[2,1-f][1,2,4]triazine C-nucleosides is a masterclass in convergent chemistry. The critical challenge is forming the C–C glycosidic bond while maintaining the correct stereochemistry at the anomeric center. The standard approach involves the direct C-ribosylation of a pyrrole Grignard reagent with a protected D-ribonolactone, followed by the construction of the triazine ring [8].

Synthesis_Workflow S1 Pyrrole Grignard S2 C-Ribosylation (D-Ribonolactone) S1->S2 C-C Bond S3 Vilsmeier Formylation S2->S3 Dehydration S4 N-Amination S3->S4 Electrophilic S5 Cyclization S4->S5 Ring Closure S6 Pyrrolo[2,1-f][1,2,4]triazine C-Nucleoside S5->S6 Deprotection

Fig 2. Synthetic workflow for the construction of pyrrolo[2,1-f][1,2,4]triazine C-nucleosides.

By establishing the C–C bond before forming the bicyclic system, chemists bypass the thermodynamic lability of traditional N-glycosidic linkages, resulting in a highly stable purine mimetic suitable for harsh physiological environments.

Conclusion

The pyrrolo[2,1-f][1,2,4]triazine scaffold represents a triumph of rational drug design. By combining the spatial geometry of purines with the metabolic resilience of C-linked systems, it has unlocked new paradigms in both antiviral and oncological therapies. As we continue to face emerging viral threats and complex, mutation-driven cancers, the versatility of this nitrogen heterocycle ensures it will remain a privileged structure in the medicinal chemist's toolkit for decades to come.

References

  • Discovery of the Pyrrolo[2,1-f][1,2,4]triazine Nucleus as a New Kinase Inhibitor Template.
  • Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses.
  • Discovery of C-Linked Nucleoside Analogues with Antiviral Activity against SARS-CoV-2. ACS Infectious Diseases.
  • Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1,2,4]triazine C-nucleosides. European Journal of Medicinal Chemistry.
  • Synthesis and SAR of new pyrrolo[2,1-f][1,2,4]triazines as potent p38α MAP kinase inhibitors. Bioorganic and Medicinal Chemistry Letters.
  • Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor templ
  • Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research - AACR Journals.
  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. PMC.
Foundational

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core in Modern Drug Discovery

The pyrrolo[2,1-f]triazine nucleus, a unique bicyclic heterocycle with a bridgehead nitrogen, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1][2] Initially synthesized i...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrrolo[2,1-f]triazine nucleus, a unique bicyclic heterocycle with a bridgehead nitrogen, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1][2] Initially synthesized in the late 1970s, its potential remained largely untapped until its recognition as a versatile and "privileged" scaffold, capable of interacting with a wide array of biological targets.[2][3] This guide provides an in-depth exploration of the synthesis and diverse applications of the pyrrolo[2,1-f]triazine core, with a particular focus on its role in the development of targeted cancer therapies and antiviral agents.

A Journey from C-Nucleosides to Kinase Inhibitors

The trajectory of the pyrrolo[2,1-f]triazine scaffold in drug discovery has been remarkable. Its initial foray into medicinal chemistry was as a purine-like mimetic in C-nucleosides.[2] However, the explosion of the kinase inhibitor field in the early 2000s propelled this heterocycle to the forefront of drug design.[2] Researchers discovered that the pyrrolo[2,1-f]triazine nucleus could effectively mimic the well-known quinazoline kinase inhibitor scaffold, binding to the ATP pocket of various kinases with high affinity.[4][5] This discovery opened the door to the development of a multitude of potent and selective kinase inhibitors targeting key players in cancer progression.

Synthetic Strategies: Building the Pyrrolo[2,1-f]triazine Core

The construction of the pyrrolo[2,1-f]triazine ring system can be approached through several distinct synthetic strategies. A comprehensive review of the literature from the past two decades reveals six main categories of synthesis.[1]

Synthesis from Pyrrole Derivatives

A common and versatile approach involves the construction of the triazine ring onto a pre-existing pyrrole scaffold. This method often starts with the N-amination of a pyrrole derivative, followed by cyclization with a suitable one-carbon synthon. For instance, the electrophilic N-amination of a pyrrole derivative with O-(diphenylphosphinyl)hydroxylamine yields an N-aminopyrrole, which can then be cyclized with formamidine acetate to furnish the pyrrolo[2,1-f]triazin-4-amine core.[1]

Synthesis via Bromohydrazone Intermediates

This strategy offers an alternative route to the pyrrolo[2,1-f]triazine nucleus, providing different substitution patterns. The key step involves the formation of a bromohydrazone, which then undergoes an intramolecular cyclization to form the desired bicyclic system.

Synthesis via Formation of Triazinium Dicyanomethylide

A less common but mechanistically interesting approach involves the formation of a triazinium dicyanomethylide intermediate. This reactive species can then undergo a [3+2] cycloaddition reaction to construct the pyrrole ring, thereby forming the fused pyrrolo[2,1-f]triazine system.

Multistep Synthetic Approaches

Complex pyrrolo[2,1-f]triazine derivatives, particularly those with intricate substitution patterns, often require multistep synthetic sequences. These routes offer a high degree of control over the final structure and allow for the introduction of diverse functional groups. For example, a multistep synthesis of pyrrolo[2,1-f]triazines with antiproliferative activity against human cancer cells has been reported, starting from a pyridine derivative and an N-aminated pyrrole.[1]

Transition Metal-Mediated Synthesis

The use of transition metal catalysis has enabled the development of efficient and regioselective methods for the synthesis of pyrrolo[2,1-f]triazines. These methods often involve cross-coupling reactions to introduce substituents at various positions of the heterocyclic core, allowing for rapid library synthesis and structure-activity relationship (SAR) studies.

Rearrangement of Pyrrolooxadiazines

In some instances, the pyrrolo[2,1-f]triazine scaffold can be accessed through the rearrangement of related heterocyclic systems, such as pyrrolooxadiazines. This approach can provide access to unique isomers that may be difficult to obtain through more traditional synthetic routes.

A General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the construction of the pyrrolo[2,1-f]triazine core, starting from a substituted pyrrole. This workflow highlights the key transformations involved in building the fused triazine ring.

G cluster_0 Pyrrole Starting Material cluster_1 Key Transformations cluster_2 Pyrrolo[2,1-f]triazine Core Substituted_Pyrrole Substituted Pyrrole N_Amination N-Amination Substituted_Pyrrole->N_Amination e.g., O-(diphenylphosphinyl)hydroxylamine Cyclization Cyclization N_Amination->Cyclization e.g., Formamidine acetate Pyrrolotriazine_Core Pyrrolo[2,1-f]triazine Core Cyclization->Pyrrolotriazine_Core G cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Binding ATP_Binding_Site ATP-Binding Site Hinge_Region Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Pyrrolotriazine_Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Pyrrolotriazine_Inhibitor->Hinge_Region H-Bonding Pyrrolotriazine_Inhibitor->Hydrophobic_Pocket Hydrophobic Interactions

Caption: Schematic representation of a pyrrolo[2,1-f]triazine inhibitor binding to the ATP-binding site of a kinase.

Antiviral Activity: A New Frontier

Beyond cancer, the pyrrolo[2,1-f]triazine scaffold has demonstrated significant promise as an antiviral agent. [6][7]As structural analogues of purine bases, these compounds can interfere with viral replication. [6]The most prominent example is Remdesivir , a broad-spectrum antiviral drug containing the pyrrolo[2,1-f]triazine moiety, which has been recognized for its activity against a wide array of RNA viruses, including SARS-CoV-2. [1] Pyrrolo[2,1-f]triazine C-nucleosides have also been synthesized and evaluated for their cytotoxic and antiviral activities. [7]Certain analogues have displayed potent cytotoxic activity against various cancer cell lines. [7]

Experimental Protocols: A Glimpse into the Lab

To provide a practical understanding of the synthesis of these important compounds, a representative experimental protocol for the preparation of a 4-substituted-pyrrolo[2,1-f]triazine is outlined below. This procedure is adapted from the general methods described in the literature for the synthesis of kinase inhibitors.

General Procedure for the Synthesis of 4-Anilino-pyrrolo[2,1-f]t[1][3][4]riazines
  • Synthesis of the 4-Bromo-pyrrolo[2,1-f]t[1][3][4]riazine Intermediate:

    • To a solution of the corresponding pyrrolo[2,1-f]t[1][3][4]riazin-4-one in a suitable solvent (e.g., acetonitrile), add a brominating agent (e.g., phosphorus oxybromide).

    • Heat the reaction mixture at reflux for a specified period (e.g., 2-4 hours).

    • After cooling, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 4-bromo-pyrrolo[2,1-f]t[1][3][4]riazine. [4]

  • Substitution with the Desired Aniline:

    • Dissolve the crude 4-bromo-pyrrolo[2,1-f]t[1][3][4]riazine and the desired substituted aniline in a suitable solvent (e.g., acetonitrile).

    • Stir the reaction mixture at room temperature or with gentle heating overnight under an inert atmosphere (e.g., argon). [4] * Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final 4-anilino-pyrrolo[2,1-f]t[1][3][4]riazine product.

Conclusion: A Scaffold with a Bright Future

The pyrrolo[2,1-f]triazine core has firmly established itself as a privileged scaffold in modern drug discovery. Its synthetic accessibility and ability to interact with a diverse range of biological targets have fueled its rapid development from a chemical curiosity to the central component of several clinical candidates and approved drugs. The continued exploration of new synthetic methodologies and the application of this versatile heterocycle to novel biological targets ensure that the pyrrolo[2,1-f]triazine scaffold will remain a cornerstone of medicinal chemistry for years to come.

References

  • Discovery of the Pyrrolo[2,1-f]t[1][3][4]riazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry. [Link]

  • Synthetic strategies for pyrrolo[2,1-f]t[1][3][4]riazine: the parent moiety of antiviral drug remdesivir. Molecular Diversity. [Link]

  • Discovery of the pyrrolo[2,1-f]t[1][3][4]riazine nucleus as a new kinase inhibitor template. Journal of Medicinal Chemistry. [Link]

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f]t[1][3][4]riazines. ResearchGate. [Link]

  • Bioactive Pyrrolo[2,1-f]t[1][3][4]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. [Link]

  • Synthesis and Biological Evaluation of Pyrrolo[2,1-f]t[1][3][4]riazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety. Chemistry & Biodiversity. [Link]

  • Structure activity relationships for 5-substituted pyrrolo[2,1-f]t[1][3][4]riazine-based inhibitors of pan-HER/VEGFR2 kinases: Identification of the clinical candidate. Cancer Research. [Link]

  • Discovery and SAR of pyrrolo[2,1-f]t[1][3][4]riazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research. [Link]

  • Discovery of pyrrolo[2,1-f]t[1][3][4]riazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 2,7-Disubstituted-pyrrolo[2,1-f]t[1][3][4]riazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Pyrrolo[2,1-f]t[1][3][4]riazines: From C-nucleosides to Kinases and Back Again, the Remarkable Journey of a Versatile Nitrogen Heterocycle. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and SAR of new pyrrolo[2,1-f]t[1][3][4]riazines as potent p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure activity relationships for a novel series of pyrrolo[2,1-f]t[1][3][4]riazine dual HER1/HER2 kinase inhibitors: identification of the clinical candidate. Cancer Research. [Link]

  • Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f]t[1][3][4]riazines. Organic Process Research & Development. [Link]

  • Exploration of novel pyrrolo[2,1-f]t[1][3][4]riazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry. [Link]

  • Pyrrolo[2,1-f]t[1][3][4]riazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. [Link]

  • Computational Design of Pyrrolo[2,1‐f]triazine‐Based Dual Wild‐Type/Mutant EGFR Inhibitors: Pharmacophore Modelling, 3D ‐ QSAR , Quantum Chemistry, and Post‐ MD Studies for Breast Cancer Therapeutics. ResearchGate. [Link]

  • AC480 (BMS-599626). BioCrick. [Link]

  • AC480, formerly BMS-599626, a pan Her inhibitor, enhances radiosensitivity and radioresponse of head and neck squamous cell carcinoma cells in vitro and in vivo. Investigational New Drugs. [Link]

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Exploratory

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Pyrrolo[2,1-f]triazine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, serving as the core of...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, serving as the core of numerous clinically relevant agents, including the antiviral drug Remdesivir and the kinase inhibitor Avapritinib.[3] Its unique bicyclic, bridgehead nitrogen-containing framework offers a versatile template for developing potent and selective inhibitors against a range of biological targets, most notably protein kinases.[4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrrolo[2,1-f]triazine derivatives, focusing on their role as kinase inhibitors in oncology. We will dissect the causal relationships between specific structural modifications and their impact on target affinity, selectivity, and cellular activity, offering field-proven insights to guide rational drug design.

The Pyrrolo[2,1-f]triazine Core: A Foundation for Potent Kinase Inhibition

The pyrrolo[2,1-f][1][2][3]triazine nucleus effectively mimics the well-established quinazoline and pyrimidine scaffolds found in many FDA-approved kinase inhibitors.[1][5] Its rigid, planar structure and strategically positioned nitrogen atoms allow it to form critical hydrogen bond interactions within the ATP-binding pocket of protein kinases, a common mechanism for achieving high-affinity binding.[3] The core's multiple substitution points (C2, C4, C5, C6, and C7) provide a rich landscape for chemical modification, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

A foundational principle in the SAR of this class is the interaction with the "hinge" region of the kinase ATP-binding site. The pyrrolo[2,1-f]triazine core acts as a scaffold to present substituents that form one or more hydrogen bonds with the backbone amide NH groups of the hinge residues, such as the interaction observed between a pyrazole substituent and the Leu932/Glu930 pair in JAK2.[3] The remainder of the molecule is then oriented to probe other key areas of the binding site, such as the hydrophobic pocket and the solvent-exposed region.

Decoding the SAR: A Target-Centric Analysis

The versatility of the pyrrolo[2,1-f]triazine scaffold is best understood by examining its SAR against different kinase families. The following sections break down the key structural determinants of activity for several therapeutically important targets.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Early investigations identified the pyrrolo[2,1-f]triazine nucleus as a potent template for inhibiting receptor tyrosine kinases like EGFR and VEGFR-2.[1][5] The primary driver of activity is the substituent at the C4 position .

  • C4-Anilino Substituent is Critical: Mimicking the strategy used for quinazoline inhibitors, attaching a substituted aniline ring at the C4 position is paramount for high potency.[1][5]

    • For EGFR inhibition , a 4-((3-chloro-4-fluorophenyl)amino) group confers potent biochemical and cellular activity.[1][5] This substitution pattern effectively occupies the ATP pocket.

    • For VEGFR-2 inhibition , a 4-((3-hydroxy-4-methylphenyl)amino) substituent is preferred, highlighting the subtle differences in the topology of the respective ATP binding sites.[1][5]

  • Substitution on the Pyrrole Ring (C5, C6, C7):

    • Positions C5 and C6 Tolerate Substitution: These positions are generally solvent-exposed and serve as ideal points for introducing side chains to modulate physicochemical properties like solubility and metabolic stability without compromising potency.[1][5][6] For instance, incorporating a basic amino group on a C6 side chain can reduce the glucuronidation of a phenolic group elsewhere in the molecule.[6]

    • Position C7 is Intolerant to Substitution: Introducing substituents at the C7 position leads to a significant loss of inhibitory activity.[1][5] This suggests that the C7 position is located in a sterically constrained area of the kinase binding pocket, where even small groups can cause a detrimental clash.

Table 1: SAR Summary for EGFR/VEGFR-2 Inhibition

Compound Ref.C4-SubstituentC5/C6-SubstituentTargetIC₅₀ (µM)Citation
1 4-((3-chloro-4-fluorophenyl)amino)UnsubstitutedEGFR0.100[3]
2 4-((3-hydroxy-4-methylphenyl)amino)UnsubstitutedVEGFR-20.066[3]
3 4-((3-hydroxy-4-methylphenyl)amino)6-MethylVEGFR-20.023[3]
Phosphoinositide 3-Kinase (PI3K) Family

The pyrrolo[2,1-f]triazine scaffold has been successfully exploited to create potent and isoform-selective PI3K inhibitors.[2][3] This is particularly relevant for immunological disorders and cancers where specific PI3K isoforms, like PI3Kδ, are implicated.[2]

  • C6-Aminocarbonyl Group: A key discovery was the introduction of a 6-aminocarbonyl moiety, which led to derivatives with potent activity against PI3Kα and PI3Kδ isoforms.[3][7]

  • Aryl Substituents: Further optimization by adding aryl groups to the C6-amide led to compounds with nanomolar potency. For example, compound 14q (structure not fully detailed in sources) exhibited potent antiproliferative activity against multiple cancer cell lines.[7]

  • Morpholine Moiety: In a separate series, a 4-morpholino group was found to be a key feature for PI3K inhibition, leading to the discovery of dual PI3K/mTOR inhibitors.[8][9]

p38α Mitogen-Activated Protein (MAP) Kinase

For p38α MAP kinase, a different SAR profile emerges, emphasizing the importance of the C6 position and the ability of these inhibitors to stabilize a specific enzyme conformation.

  • C6-Amides and Esters are Key: The most active compounds against p38α feature primary or secondary amides or esters at the C-6 position.[10]

  • Optimal Aryl Amide Substitutions: For C6-aryl amides, groups like 4-cyano and 3-morpholino on the aromatic ring significantly enhance potency.[10]

  • Binding to the "DFG-out" Conformation: X-ray crystallography studies revealed that potent inhibitors from this series bind to the inactive "DFG-out" conformation of the p38α enzyme.[10][11][12] This is a significant finding, as type II inhibitors that bind to this conformation often exhibit greater selectivity and different kinetic profiles compared to ATP-competitive type I inhibitors.

Anaplastic Lymphoma Kinase (ALK)

A novel 2,7-disubstituted-pyrrolo[2,1-f]triazine scaffold was specifically designed to target ALK, a key driver in certain types of non-small cell lung cancer.[13]

  • C2 and C7 Substitution Pattern: This series moves away from the C4-anilino motif and instead utilizes a 2-anilino-7-aryl substitution pattern.[4] This design mimics the bioactive conformation of the well-known diaminopyrimidine scaffold.[13]

  • Potency and Selectivity Determinants: The specific nature of the aryl groups at C2 and C7 determines the potency and selectivity against ALK versus other kinases like the insulin-like growth factor-1 receptor (IGF-1R).[3]

  • In Vivo Efficacy: Optimization of this scaffold led to the identification of orally bioavailable compounds with significant tumor growth inhibition in ALK-driven mouse xenograft models.[3][13]

Generalized SAR Principles and Key Interaction Map

While the specifics vary by target, several overarching principles can be derived for the pyrrolo[2,1-f]triazine scaffold. The following diagram illustrates the general roles of different substitution positions in achieving potent kinase inhibition.

SAR_Map General SAR Map for Pyrrolo[2,1-f]triazine Kinase Inhibitors cluster_scaffold Pyrrolo[2,1-f]triazine Core cluster_interactions Key Interaction Zones Scaffold Hinge Hinge Binding (H-Bonds) Scaffold->Hinge R4 (e.g., Anilino) Forms critical H-bonds Hydrophobic Hydrophobic Pocket I Scaffold->Hydrophobic R2 / R7 Probes deep pockets Solvent Solvent Front (Solubility, PK) Scaffold->Solvent R5 / R6 Modulates properties Steric Steric Hindrance (Generally Disfavored) Scaffold->Steric R7 (in C4-substituted series) Leads to activity loss

Caption: General SAR map for pyrrolo[2,1-f]triazine kinase inhibitors.

Experimental Workflow for SAR Determination

A robust and systematic experimental workflow is essential for elucidating the SAR of a new chemical series. This process involves iterative cycles of chemical synthesis, biological testing, and data analysis to guide the design of the next generation of compounds.

Synthesis Protocol: General Route to C4-Substituted Derivatives

The synthesis of the pyrrolo[2,1-f]triazine core often begins with a substituted pyrrole.[1] A common route to access the key 4-chloro intermediate, which can then be displaced by various anilines, is outlined below. This protocol is a representative example and may require optimization for specific substrates.

Step 1: N-Amination of Pyrrole

  • To a solution of the starting pyrrole derivative in a suitable solvent like DMF, add sodium hydride (NaH) at 0 °C.

  • Allow the mixture to stir for 30 minutes.

  • Add an aminating agent, such as hydroxylamine-O-sulfonic acid or chloroamine, and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction carefully with water and extract the N-aminopyrrole product.

Step 2: Cyclization to form the Pyrrolotriazinone

  • Heat the N-aminopyrrole with formamide at high temperature (e.g., 165 °C).[10]

  • This condensation reaction forms the bicyclic pyrrolotriazinone core.

  • Purify the product via crystallization or column chromatography.

Step 3: Chlorination to the 4-Chloro Intermediate

  • Treat the pyrrolotriazinone with a chlorinating agent like phosphorus oxychloride (POCl₃) at elevated temperature (e.g., 110 °C).[10]

  • This converts the ketone to the reactive 4-chloro intermediate.

  • Carefully remove the excess POCl₃ under vacuum and purify the product.

Step 4: Nucleophilic Aromatic Substitution (SₙAr)

  • Dissolve the 4-chloro-pyrrolo[2,1-f]triazine intermediate in a polar aprotic solvent like DMF or isopropanol.

  • Add the desired substituted aniline (typically 1.1 equivalents).

  • Heat the reaction mixture (e.g., 55-80 °C) until the starting material is consumed.

  • Isolate and purify the final product by precipitation, crystallization, or chromatography.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay (Example: HTRF)

To quantify the potency of the synthesized derivatives, a robust in vitro kinase assay is required. Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common choice due to their sensitivity and high-throughput compatibility.

Materials:

  • Synthesized pyrrolo[2,1-f]triazine derivatives (dissolved in 100% DMSO).

  • Recombinant kinase enzyme (e.g., EGFR, VEGFR-2).

  • Biotinylated substrate peptide.

  • ATP (adenosine triphosphate).

  • HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665.

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA).

  • 384-well low-volume assay plates.

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and then into assay buffer. Dispense 2 µL of each compound dilution into the assay plate. Include controls: positive control (no inhibitor) and negative control (no enzyme).

  • Enzyme/Substrate Addition: Prepare a mix of the kinase and biotinylated substrate peptide in assay buffer. Add 4 µL of this mix to each well.

  • Initiate Reaction: Prepare a solution of ATP in assay buffer at a concentration close to its Kₘ for the enzyme. Add 4 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Prepare a solution of the HTRF detection reagents in detection buffer. Add 10 µL of this solution to each well to stop the reaction.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Read Plate: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Workflow Visualization

The following diagram illustrates the iterative cycle of SAR-driven drug discovery.

SAR_Workflow Iterative SAR Optimization Workflow Design 1. Design Analogs (Hypothesis Generation) Synthesis 2. Chemical Synthesis (Parallel Synthesis) Design->Synthesis Target Molecules Assay 3. In Vitro Screening (e.g., Kinase IC50) Synthesis->Assay Purified Compounds Analysis 4. Data Analysis (SAR Interpretation) Assay->Analysis Potency Data (IC50) Analysis->Design New SAR Insights Lead_Opt Lead Optimization (ADME, In Vivo) Analysis->Lead_Opt Promising Candidate

Caption: The iterative cycle of SAR-driven drug discovery.

Conclusion and Future Perspectives

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a remarkably versatile and privileged core in medicinal chemistry. Its structure-activity relationships have been extensively explored, revealing distinct patterns required for potent and selective inhibition of various kinase targets, including EGFR, VEGFR-2, PI3K, p38, and ALK. The key to successful drug design with this scaffold lies in the strategic placement of substituents at the C4, C6, and C2/C7 positions to engage with specific sub-pockets of the target kinase's ATP-binding site. While C4-anilino derivatives are well-established, newer substitution patterns continue to emerge, expanding the therapeutic potential of this heterocyclic system.

Future research will likely focus on developing inhibitors with novel selectivity profiles, targeting kinase mutants that confer drug resistance, and exploring applications beyond oncology, such as in inflammatory and viral diseases.[14] The continued application of rational design, guided by a deep understanding of the SAR principles outlined in this guide, will undoubtedly lead to the discovery of new and impactful medicines based on the pyrrolo[2,1-f]triazine core.

References

  • Hunt, J. T., et al. (2004). Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry. [Link]

  • Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wrobleski, S. T., et al. (2008). Synthesis and SAR of new pyrrolo[2,1-f][1][2][3]triazines as potent p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Molecular Diversity. [Link]

  • Wrobleski, S. T., et al. (2008). Synthesis and SAR of new pyrrolo[2,1-f][1][2][3]triazines as potent p38α MAP kinase inhibitors. Elsevier Science. [Link]

  • Wrobleski, S. T., et al. (2008). Synthesis and SAR of new pyrrolo[2,1-f][1][2][3]triazines as potent p38 alpha MAP kinase inhibitors. PubMed. [Link]

  • Song, Y., et al. (2012). Privileged Scaffolds or Promiscuous Binders: A Glance of Pyrrolo[2,1-f][1][2][3]triazines and Related Bridgehead Nitrogen Heterocycles in Medicinal Chemistry. Current Pharmaceutical Design. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. ResearchGate. [Link]

  • Hunt, J. T., et al. (2004). Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. PubMed. [Link]

  • Song, Y., et al. (2012). Privileged Scaffolds or Promiscuous Binders: A Glance of Pyrrolo [2,1-‐f][1][2][3]triazines and Related Bridgehead Nitrogen Heterocycles in Medicinal Chemistry. SlideShare. [Link]

  • Qin, L., et al. (2018). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. ResearchGate. [Link]

  • Gribova, O. V., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • Ott, G. R., et al. (2011). 2,7-Disubstituted-pyrrolo[2,1-f][1][2][3]triazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Xin, M., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. PubMed. [Link]

  • Sharma, A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Wang, T., et al. (2023). The Antitumor Activity of s-Triazine Derivatives. Encyclopedia.pub. [Link]

  • Wang, T., et al. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Semantic Scholar. [Link]

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Foundational

Exploring the Chemical Space of Substituted Pyrrolotriazinones: A Technical Guide for Drug Discovery Professionals

Foreword: The Emergence of a Privileged Scaffold In the relentless pursuit of novel chemical entities for therapeutic intervention, certain molecular scaffolds emerge as "privileged structures" due to their ability to in...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Emergence of a Privileged Scaffold

In the relentless pursuit of novel chemical entities for therapeutic intervention, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrrolotriazinone core, a fused bicyclic nitrogen-containing heterocycle, has garnered significant attention in recent years for its remarkable versatility and potential in drug discovery.[1][2] This guide provides an in-depth exploration of the chemical space of substituted pyrrolotriazinones, offering a blend of synthetic strategies, structure-activity relationship (SAR) insights, and practical experimental protocols to empower researchers in their quest for next-generation therapeutics. We will delve into the nuances of this scaffold, not merely as a collection of compounds, but as a dynamic template for the rational design of potent and selective modulators of disease-relevant pathways.

The Pyrrolotriazinone Core: Structural Isomers and Therapeutic Promise

The pyrrolotriazinone scaffold primarily exists in two isomeric forms: the pyrrolo[2,1-f][1][3][4]triazin-4(1H)-one and the less explored pyrrolo[1,2-d][1][3][4]triazin-4(3H)-one.[1][2] These structures are recognized as bioisosteres of purines, the fundamental building blocks of DNA and RNA, which underpins their ability to interact with a multitude of ATP-binding sites in enzymes, particularly kinases.[5][6] This bioisosterism has been a key driver in the exploration of pyrrolotriazinones as kinase inhibitors.[5][6]

The therapeutic landscape of substituted pyrrolotriazinones is impressively broad, with derivatives showing inhibitory activity against a diverse array of targets, including:

  • Kinases: Phosphoinositide 3-kinases (PI3Ks), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Met kinase, and Eg5 kinesin.[3][6][7][8][9]

  • Enzymes: Phosphodiesterases (PDE-5, PDE-9), Dipeptidyl peptidase-IV (DPP-IV), Stearoyl-CoA desaturase (SCD), Sepiapterin reductase (SPR), and Tankyrase (TNKS).[1]

  • Receptors: Prostaglandin E2 receptor 3 (EP3).[1]

This wide range of biological activities underscores the potential of the pyrrolotriazinone scaffold as a starting point for the development of drugs for various indications, including cancer, inflammation, diabetes, and infectious diseases.[1][5]

Navigating the Synthetic Landscape: Strategies and Methodologies

The synthesis of substituted pyrrolotriazinones has historically been somewhat limited, often relying on multi-step sequences.[1][10] However, recent advancements have provided more efficient routes to access a wider diversity of analogs.

Classical Synthetic Approach

A prevalent strategy for the synthesis of the pyrrolo[2,1-f][1][3][4]triazin-4(1H)-one core involves a multi-step sequence starting from a substituted pyrrole-2-carboxylic acid.[1]

Experimental Protocol: General Synthesis of the Pyrrolo[2,1-f][1][3][4]triazin-4(1H)-one Core

  • Amide Formation: Convert the starting substituted pyrrole-2-carboxylic acid to its corresponding amide. This can be achieved through standard peptide coupling methodologies or via the formation of an acyl chloride followed by amidation. The choice of coupling reagent (e.g., HATU, HOBt/EDC) should be optimized based on the electronic and steric properties of the substrates.

  • N-Amination of the Pyrrole Ring: The pyrrole nitrogen is then aminated, often using in situ generated chloramine under phase-transfer conditions. This step is critical for introducing the second nitrogen atom required for the triazinone ring.

  • Acylation of the N-Amino Group: The newly introduced amino group is subsequently acylated. The choice of acylating agent will determine the substituent at the 3-position of the final pyrrolotriazinone.

  • Oxidative Cyclization: The final and key step is the oxidative cyclization of the acylated N-aminopyrrole to form the fused triazinone ring. This is commonly achieved using reagents like triphenylphosphine and bromine (PPh3/Br2).[1]

G A Substituted Pyrrole-2-Carboxylic Acid B Amide Formation (Peptide Coupling or Acyl Chloride) A->B C Pyrrole-2-Carboxamide B->C D N-Amination (in situ Chloramine) C->D E 1-Amino-pyrrole Derivative D->E F Acylation E->F G Acylated 1-Amino-pyrrole F->G H Oxidative Cyclization (PPh3/Br2) G->H I Substituted Pyrrolo[2,1-f][1][3][4]triazin-4(1H)-one H->I

Modern Synthetic Innovations

More recent synthetic strategies aim to improve the efficiency and diversity of pyrrolotriazinone synthesis. These include:

  • Rearrangement of Pyrrolooxadiazines: A facile method involves the nucleophile-induced rearrangement of pyrrolo[1,2-d][1][4][7]oxadiazines to yield pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones.[11][12]

  • Regioselective Intramolecular Cyclization: The intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles offers a regioselective route to the pyrrolotriazinone core.[11][12]

  • 1,3-Dipolar Cycloadditions: A single-step construction of polysubstituted pyrrolotriazines can be achieved through the 1,3-dipolar cycloaddition of 1,2,4-triazin-1-ium ylides with electron-poor dipolarophiles.[10]

These newer methods provide access to a broader range of substitution patterns and can be more amenable to library synthesis for high-throughput screening.

Exploring the Chemical Space: Structure-Activity Relationships (SAR)

The biological activity of pyrrolotriazinones is highly dependent on the nature and position of substituents on the bicyclic core. Understanding these SARs is crucial for the rational design of potent and selective inhibitors.

Kinase Inhibitors: A Major Focus

The PI3K/Akt/mTOR pathway is frequently overactivated in various cancers, making it a prime target for therapeutic intervention.[3][7] Pyrrolotriazinones have emerged as a promising class of PI3K inhibitors.[7][12]

Key SAR Insights for PI3K Inhibition:

  • The C4-Anilino Moiety: The substitution at the C4 position with an anilino group is a critical pharmacophore for potent kinase inhibition, mimicking the hinge-binding interactions of known quinazoline-based inhibitors.[6]

  • Substitution on the Anilino Ring: The electronic and steric properties of substituents on the C4-anilino ring significantly impact potency and selectivity. For example, 3-chloro-4-fluorophenylamino and 3-hydroxy-4-methylphenylamino groups have been shown to confer potent inhibition of EGFR and VEGFR-2, respectively.[6]

  • Hybridization with Other Heterocycles: Integrating other heterocyclic scaffolds, such as thiazole, with the pyrrolotriazinone core can lead to derivatives with enhanced cytotoxic effects and potent PI3K inhibitory activity.[7] This strategy aims to combine the favorable properties of both pharmacophores.

Compound ClassTargetKey SubstitutionsObserved Activity
Pyrrolotriazinone-Thiazole HybridsPI3KPhenyl-chloro substituent on the thiazole ringEnhanced cytotoxic effects and significant reduction in PI3K protein levels.[7]
C4-Anilino PyrrolotriazinesEGFR/VEGFR-23-chloro-4-fluorophenylamino at C4Potent inhibition of EGFR kinase activity.[6]
C4-Anilino PyrrolotriazinesEGFR/VEGFR-23-hydroxy-4-methylphenylamino at C4Potent inhibition of VEGFR-2 kinase activity.[6]
Pyrrolo[2,1-f][1][3][4]triazine DerivativesA431 tumor cells (EGFR overexpressed)3-chloro-4-(3-fluorobenzyloxy)phenylamino or 3-ethynylphenylamino at the 4-positionEnhanced antiproliferative activities.[4]

G cluster_0 Pyrrolotriazinone Core cluster_1 Key Substitution Points cluster_2 Biological Target A Pyrrolotriazinone Scaffold B C4-Anilino Group (Hinge Binding) A->B C Substituents on Anilino Ring (Selectivity & Potency) B->C D Hybridization with other Heterocycles (Enhanced Activity) B->D E Kinase Active Site (e.g., PI3K, EGFR) B->E Inhibition C->E Inhibition D->E Inhibition

Other Therapeutic Targets

The versatility of the pyrrolotriazinone scaffold extends beyond kinase inhibition. SAR studies have identified key structural features for activity against other targets:

  • Eg5 Inhibitors: Substituted pyrrolotriazine-4-one analogs have shown potent inhibition of the Eg5 ATPase, a motor protein essential for mitosis.[8] These compounds bind to an allosteric site on the Eg5 protein.[8]

  • DPP-IV Inhibitors: Certain pyrrolotriazinone derivatives exhibit excellent inhibitory activity against DPP-IV, an important target for the treatment of type 2 diabetes.[1]

  • PDE-5 Inhibitors: 2-phenyl-3,4-dihydropyrrolo[2,1-f][1][3][4]triazinones have been designed as potent PDE-5 inhibitors for the treatment of erectile dysfunction.[1]

Biological Evaluation: A Step-by-Step Workflow

Once a library of substituted pyrrolotriazinones has been synthesized, a systematic biological evaluation is necessary to identify lead compounds and elucidate their mechanism of action.

Experimental Protocol: Workflow for Biological Evaluation of Pyrrolotriazinone Derivatives

  • Primary Screening (In Vitro):

    • Target-Based Assays: Screen the compound library against the desired purified enzyme or receptor. For kinase inhibitors, this typically involves an in vitro kinase assay to determine IC50 values.

    • Cell-Based Assays: Evaluate the antiproliferative activity of the compounds against relevant cancer cell lines using assays such as the MTT assay.[4][7] This provides an initial assessment of cellular potency and cytotoxicity.

  • Secondary Screening and Selectivity Profiling:

    • Dose-Response Studies: For active compounds from the primary screen, perform detailed dose-response studies to accurately determine IC50 or EC50 values.

    • Selectivity Profiling: Screen active compounds against a panel of related targets (e.g., a kinase panel) to assess their selectivity. High selectivity is crucial for minimizing off-target effects and potential toxicity.

  • Mechanism of Action Studies:

    • Cellular Target Engagement: Confirm that the compound interacts with its intended target within a cellular context. This can be achieved through techniques like Western blotting to assess the phosphorylation status of downstream signaling proteins (e.g., Akt for PI3K inhibitors).[7]

    • Molecular Docking Studies: Utilize computational modeling to predict the binding mode of the inhibitors within the active site of the target protein. This can provide valuable insights for further SAR-guided optimization.[7]

  • In Vivo Efficacy and Pharmacokinetic Profiling:

    • Animal Models: Evaluate the in vivo efficacy of lead compounds in relevant animal models of disease (e.g., tumor xenograft models for anticancer agents).[8]

    • ADMET Profiling: Assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the lead compounds to evaluate their drug-likeness.

G A Synthesized Pyrrolotriazinone Library B Primary Screening (In Vitro Assays) A->B C Secondary Screening (Dose-Response & Selectivity) B->C D Mechanism of Action Studies (Target Engagement & Docking) C->D E In Vivo Efficacy & PK/PD (Animal Models & ADMET) D->E F Lead Compound Identification E->F

Future Directions and Concluding Remarks

The exploration of the chemical space of substituted pyrrolotriazinones is an ongoing and exciting endeavor. While significant progress has been made, particularly in the realm of kinase inhibitors, many other potential biological targets remain to be discovered.[1] Future research should focus on:

  • Development of Novel Synthetic Methodologies: To further expand the accessible chemical space and facilitate the synthesis of more complex and diverse analogs.[1]

  • Exploration of Underexplored Isomers: The pyrrolo[1,2-d][1][3][4]triazin-4(3H)-one isomer remains relatively understudied and may offer unique biological activities.[1]

  • Application of Advanced Screening Platforms: The use of high-throughput screening and DNA-encoded libraries could accelerate the discovery of novel pyrrolotriazinone-based hits against a wider range of targets.

References

  • Ge, T., & Cintrat, J.-C. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals, 14(12), 1275. [Link]

  • Reddy, M. V. R., et al. (2015). Synthesis and evaluation of pyrrolotriazine based molecules as PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3289-3293. [Link]

  • Kuzu, B., et al. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. RSC Advances, 13(45), 31631-31644. [Link]

  • Wang, Y., et al. (2018). Synthesis and Antiproliferative Activities of Novel Pyrrolotriazine Derivatives. Chinese Journal of Organic Chemistry, 38(1), 159-167. [Link]

  • Ge, T., & Cintrat, J.-C. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. PubMed, 34959675. [Link]

  • Kim, K. S., et al. (2006). Synthesis and SAR of pyrrolotriazine-4-one Based Eg5 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(15), 3937-3942. [Link]

  • Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrazolotriazines: Biological activities, synthetic strategies and recent developments. European Journal of Medicinal Chemistry, 223, 113537. [Link]

  • Norman, M. H., et al. (2004). Discovery of the Pyrrolo[2,1-f][1][3][4]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry, 47(27), 6687-6690. [Link]

  • Singh, P. P., et al. (2010). Quantitative Structure-Activity Relationship Study on Pyrrolotriazine Derivatives as Met Kinase Inhibitors. Asian Journal of Chemistry, 22(8), 6045-6052. [Link]

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][4][7]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1690-1695. [Link]

  • Ge, T., & Cintrat, J.-C. (2021). General structure of pyrrolotriazinones. ResearchGate. [Link]

  • Földesi, T., et al. (2013). Design and Synthesis of Pyrrolotriazepine Derivatives: An Experimental and Computational Study. The Journal of Organic Chemistry, 78(11), 5566-5574. [Link]

  • Janeba, Z., et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1][3][4]triazines. Organic Letters, 24(24), 4463-4467. [Link]

  • Metwally, M. A., et al. (2013). SYNTHESIS OF NEW SUBSTITUTED PYRIDOPYRAZOLOTRIAZINES. Chemistry of Heterocyclic Compounds, 49(8), 1184-1189. [Link]

  • De, S., et al. (2020). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. The Journal of Organic Chemistry, 85(15), 9875-9884. [Link]

  • El-Sayed, M. A. A., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Journal of the Iranian Chemical Society, 21(10), 2821-2845. [Link]

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][4][7]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1690-1695. [Link]

  • Langel, D., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 546. [Link]

Sources

Exploratory

High-Throughput and Phenotypic Screening of 1H-Pyrrolo[2,1-f][1,2,4]triazin-4-one Libraries: A Strategic Guide to Hit Identification

As a Senior Application Scientist overseeing hit-to-lead campaigns, I frequently deploy the 1H-pyrrolo[2,1-f][1,2,4]triazin-4-one scaffold in early-stage drug discovery. This privileged chemotype serves as a highly effec...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing hit-to-lead campaigns, I frequently deploy the 1H-pyrrolo[2,1-f][1,2,4]triazin-4-one scaffold in early-stage drug discovery. This privileged chemotype serves as a highly effective bioisostere for quinazolines and purines. By altering the nitrogen placement within the fused bicyclic ring system, we fundamentally shift the electron density, dipole moment, and hydrogen-bond donor/acceptor profile. This structural pivot reduces off-target toxicity while maintaining robust bidentate interactions with the hinge region of kinases or the active sites of viral polymerases.

This technical whitepaper outlines a field-proven, self-validating screening cascade designed to triage 1H-pyrrolo[2,1-f]triazin-4-one libraries, moving from in silico prediction to robust biochemical and orthogonal validation.

Target Landscape & Scaffold Rationale

The 1H-pyrrolo[2,1-f][1,2,4]triazin-4-one core is not a generic building block; it is a precision tool. Its utility spans multiple therapeutic domains:

  • Kinase Inhibition (Oncology): The scaffold has demonstrated nanomolar potency against multifaceted kinase targets, including wild-type and mutant (T790M) EGFR, VEGFR-2, and c-Met, making it a critical asset in combating triple-negative breast cancer (TNBC) 1. Furthermore, fragment-based screening has identified pyrrolotriazine derivatives as potent MAP4K4 inhibitors .

  • Antiviral Therapeutics: C-nucleoside analogs utilizing the pyrrolo[2,1-f]triazine core (such as the precursors to Remdesivir/GS-5734) have shown sub-micromolar efficacy against RNA viruses like Ebola (EBOV) by targeting viral RNA-dependent RNA polymerases 2.

  • Deubiquitinase Inhibition: Derivatives of this scaffold are actively screened as inhibitors of Ubiquitin-Specific Protease 7 (USP7) for the treatment of various cancers and immunological disorders 3.

MOA Scaffold Pyrrolo[2,1-f]triazin-4-one Pharmacophore Target Kinase Hinge Region (e.g., EGFR / MAP4K4) Scaffold->Target Bidentate H-Bonds Displacement ATP Displacement Target->Displacement Competitive Inhibition Signaling Downstream Signaling Blockade Displacement->Signaling Kinase Inactivation Outcome Targeted Cell Death / Viral Inhibition Signaling->Outcome Phenotypic Effect

Fig 1: Pharmacodynamic mechanism of pyrrolo[2,1-f]triazin-4-one derivatives in kinase inhibition.

The Screening Cascade: Logic and Causality

A modern screening campaign cannot rely solely on brute-force high-throughput screening (HTS). Heterocyclic libraries are notorious for harboring PAINS (Pan-Assay Interference Compounds) and auto-fluorescent artifacts. Therefore, we employ a tiered approach.

ScreeningCascade Lib Pyrrolo[2,1-f]triazin-4-one Library InSilico In Silico Triage (Docking & MM-GBSA) Lib->InSilico ADME & PAINS Filter TRFRET Primary TR-FRET Assay (High-Throughput) InSilico->TRFRET Top 5% Docking Score SPR SPR Binding Kinetics (Orthogonal Validation) TRFRET->SPR IC50 < 1 µM Cell Phenotypic Profiling (Cellular Efficacy) SPR->Cell Confirmed Kd & Stoichiometry Lead Lead Optimization Candidate Cell->Lead Therapeutic Window > 10x

Fig 2: Multi-tiered screening cascade for pyrrolo[2,1-f]triazin-4-one libraries.

Phase 1: In Silico Triage

Before physical screening, the library undergoes ADME profiling and molecular docking. For kinase targets like EGFR, compounds are docked against both wild-type and mutant structures, followed by MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area continuum solvation) calculations to estimate binding free energies 1.

  • Causality: MM-GBSA provides a more rigorous thermodynamic evaluation than standard docking scores, eliminating false positives driven purely by shape complementarity without sufficient electrostatic or desolvation penalties.

Phase 2: Primary Biochemical Screening (TR-FRET)

For the primary physical screen, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Causality: Pyrrolotriazines can exhibit intrinsic fluorescence. TR-FRET utilizes lanthanide chelates (e.g., Europium) with long emission half-lives. By introducing a 50–100 µs delay before reading the emission, short-lived compound auto-fluorescence decays completely, yielding a pristine, artifact-free signal.

Protocol 1: TR-FRET Kinase Inhibition Assay (Self-Validating)
  • Assay Buffer Preparation: Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 1 mM DTT.

    • Rationale: Tween-20 prevents promiscuous compound aggregation (a common false-positive mechanism), while DTT maintains the redox state of catalytic cysteines.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of the pyrrolo[2,1-f]triazin-4-one library (in DMSO) into a 384-well low-volume plate. Final screening concentration is typically 10 µM (DMSO ≤ 1.0%) 3.

  • Enzyme/Substrate Addition: Add 5 µL of the kinase/substrate mixture. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP at its apparent Km​ value.

    • Rationale: Setting ATP at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors, which is the primary mechanism for this scaffold.

  • Termination & Detection: After 60 minutes, add 10 µL of the TR-FRET detection buffer (containing EDTA to chelate Mg2+ and stop the reaction, plus the Eu-labeled antibody and APC tracer).

  • Self-Validation (Z'-factor calculation): Every plate must contain 16 wells of DMSO (high signal/vehicle) and 16 wells of a reference inhibitor (e.g., Staurosporine, low signal). Calculate the Z'-factor: Z′=1−∣μhigh​−μlow​∣3σhigh​+3σlow​​ . A plate is only validated and accepted if Z′≥0.6 .

Phase 3: Orthogonal Validation (SPR)

Hits from the TR-FRET assay are advanced to Surface Plasmon Resonance (SPR).

  • Causality: Biochemical assays provide thermodynamic endpoints ( IC50​ ). SPR provides kinetic resolution ( kon​ and koff​ ) and confirms 1:1 binding stoichiometry. This is especially critical for fragment-based libraries of pyrrolotriazines, which may have low affinity ( Kd​ in the micromolar range) but excellent ligand efficiency .

Protocol 2: SPR Kinetic Profiling
  • Sensor Chip Functionalization: Immobilize the target protein (e.g., MAP4K4 or EGFR kinase domain) onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of ~3000 Response Units (RU).

  • Analyte Preparation: Prepare a 3-fold dilution series of the hit compounds (from 100 µM down to 1.2 µM) in running buffer (PBS, 0.05% Tween-20, 1% DMSO).

  • Injection: Inject analytes at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

  • Data Processing: Use a reference flow cell (unmodified dextran) and blank buffer injections to double-reference the data, removing bulk refractive index shifts and non-specific binding. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

Benchmark Screening Metrics

To contextualize the expected performance of the 1H-pyrrolo[2,1-f][1,2,4]triazin-4-one scaffold, we summarize benchmark metrics from validated screening campaigns across different therapeutic targets.

Table 1: Benchmark Screening Metrics for Pyrrolo[2,1-f][1,2,4]triazin-4-one Derivatives

Compound / DerivativeTargetAssay TypeKey MetricReference
SK31 Analog Wild-type EGFRMolecular Docking / MM-GBSA Δ G = -10.8 kcal/molSingh et al. 1
SK31 Analog Mutant EGFR (T790M)Molecular Docking / MM-GBSA Δ G = -9.4 kcal/molSingh et al. 1
GS-5734 Precursor (4) Ebola Virus (EBOV)Phenotypic (HMVEC-TERT Cells) EC50​ < 1.0 µMSiegel et al. 2
Compound 1 (Fragment) MAP4K4 Kinase DomainSPR (Binding Kinetics) Kd​ = 88 µM (LE = 0.56)Wang et al.
USP7 Inhibitor Core USP7 DeubiquitinaseBiochemical (Fluorescence) IC50​ < 25 µMPatent EP3240790A1 3

Conclusion

The 1H-pyrrolo[2,1-f][1,2,4]triazin-4-one library represents a highly tractable starting point for both kinase and polymerase targets. By strictly adhering to a causality-driven screening cascade—filtering out thermodynamic impossibilities in silico, bypassing auto-fluorescence via TR-FRET, and confirming stoichiometry via SPR—we ensure that only the highest-quality chemotypes advance to phenotypic cellular assays. This rigorous, self-validating framework minimizes attrition rates in subsequent lead optimization phases.

References

  • Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research (2022).
  • Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry (2017).
  • Fragment-based identification and optimization of a class of potent pyrrolo[2,1-f][1,2,4]triazine MAP4K4 inhibitors. Bioorganic & Medicinal Chemistry Letters (2014).
  • Pyrrolotriazinone and imidazotriazinone derivatives as ubiquitin-specific protease 7 (usp7) inhibitors for the treatment of cancer.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Facile, Mild, and Efficient Synthesis of the 1H-Pyrrolo[2,1-f]triazin-4-one Scaffold

Introduction The 1H-pyrrolo[2,1-f]triazin-4-one core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry and drug development communities.[1] This unique fused-ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1H-pyrrolo[2,1-f]triazin-4-one core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry and drug development communities.[1] This unique fused-ring system, featuring a bridgehead nitrogen, is a key structural motif in a variety of biologically active agents.[2] Molecules incorporating this scaffold have demonstrated potent inhibitory activity against a range of therapeutic targets, including phosphoinositide 3-kinase (PI3K)[3], tankyrase, stearoyl CoA desaturase, and the kinesin spindle protein Eg5.[4][5] The pyrrolo[2,1-f]triazine framework is also the central component of the FDA-approved antiviral drug Remdesivir, highlighting its therapeutic importance.[1][2]

Despite its value, traditional synthetic routes to the pyrrolo[2,1-f]triazin-4-one core often require harsh reaction conditions, such as high temperatures (100-160 °C) and extended reaction times, which can limit substrate scope and complicate purification.[6] This application note presents a detailed, facile, and highly efficient protocol for the synthesis of 1H-pyrrolo[2,1-f]triazin-4-ones, adapted from methodologies that proceed under remarkably mild conditions.[4][6] The primary strategy discussed herein involves a regioselective intramolecular cyclization of a 1,2-biscarbamoyl-substituted 1H-pyrrole precursor, offering a practical and scalable alternative for researchers in drug discovery and organic synthesis.

Part 1: Application Notes & Strategic Rationale

The Synthetic Strategy: Intramolecular Cyclization

The cornerstone of this facile approach is the construction of a key intermediate, a 1,2-biscarbamoyl-substituted 1H-pyrrole, which is designed to undergo a smooth and regioselective intramolecular cyclization. This strategy circumvents the high-energy requirements of older methods by pre-organizing the reactive functionalities in a single precursor molecule, thereby lowering the activation energy barrier for the final ring-closing step.

The overall workflow can be visualized as a three-stage process:

  • Precursor Assembly: Synthesis of a 1-amino-1H-pyrrole-2-carboxamide derivative.

  • Side Chain Elongation: Acylation of the N-amino group to install the second carbamoyl functionality, yielding the key 1,2-biscarbamoyl-substituted 1H-pyrrole.

  • Cyclization: Dehydrative ring closure to form the final tricyclic product.

G cluster_0 Stage 1: Precursor Assembly cluster_1 Stage 2: Side Chain Elongation cluster_2 Stage 3: Cyclization A 1H-Pyrrole-2-carboxamide B 1-Amino-1H-pyrrole-2-carboxamide A->B N-Amination C 1,2-Biscarbamoyl-substituted 1H-pyrrole B->C Acylation D 1H-Pyrrolo[2,1-f]triazin-4-one C->D Intramolecular Cyclization

Rationale Behind Experimental Choices

The Cyclization Reagent System: The key transformation—the intramolecular cyclization of the 1,2-biscarbamoyl precursor—is promoted by a triphenylphosphine dihalide system (e.g., generated in situ from PPh₃ and Br₂ or I₂). This reagent system serves as a powerful dehydrating agent under mild conditions. The reaction proceeds via activation of the amide oxygen, converting it into a good leaving group and facilitating nucleophilic attack by the adjacent amide nitrogen.

Controlling Regioselectivity: A critical aspect of this synthesis is controlling the regioselectivity of the cyclization. The 1,2-biscarbamoyl precursor can potentially cyclize in two ways. However, the use of triphenylphosphine dihalides has been shown to strongly favor the formation of the desired 1H-pyrrolo[2,1-f]triazin-4-one isomer.[7] This selectivity is a key advantage, simplifying the product mixture and increasing the yield of the target compound.

Mild Reaction Conditions: The most significant advantage of this protocol is the use of mild reaction conditions. The cyclization is typically performed at 0 °C and is often complete within minutes to a few hours.[4][6] This is in stark contrast to methods requiring refluxing in high-boiling solvents or microwave heating at temperatures exceeding 150 °C.[6] The mild conditions enhance the functional group tolerance of the reaction, making it suitable for the synthesis of complex and decorated analogs.

Critical Parameters and Troubleshooting
  • Purity of Starting Materials: The success of the multi-step synthesis hinges on the purity of the intermediates. Ensure complete conversion and purification at each stage, particularly for the 1,2-biscarbamoyl-substituted 1H-pyrrole precursor, as impurities can interfere with the final cyclization step.

  • Temperature Control: The cyclization reaction is exothermic upon addition of the halogen (Br₂ or I₂) to the triphenylphosphine solution. Maintaining the temperature at 0 °C is crucial to prevent side reactions and ensure high regioselectivity.

  • Moisture-Free Environment: The reagents used in the cyclization step are sensitive to moisture. It is imperative to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: The cyclization is rapid. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that could lead to degradation of the product.

  • Purification: The primary byproduct of the reaction is triphenylphosphine oxide, which can often be removed effectively through silica gel column chromatography. A non-polar to polar solvent gradient (e.g., hexanes/ethyl acetate) is typically effective.

Part 2: Detailed Experimental Protocols

The following protocols are adapted from the work of Son and Park, providing a reliable pathway to the target scaffold.[6][7]

Protocol 1: Synthesis of the Key Precursor (1,2-Biscarbamoyl-substituted 1H-pyrrole)

This protocol outlines the synthesis of the crucial cyclization precursor starting from a substituted 1H-pyrrole-2-carboxamide.

A. N-Amination of 1H-pyrrole-2-carboxamide

  • To a solution of the starting 1H-pyrrole-2-carboxamide (1.0 equiv) in a suitable solvent such as DMF, add sodium hydroxide (NaOH, pellets, 2.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of hydroxylamine-O-sulfonic acid (HOSA) or a similar aminating agent (1.5 equiv) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into ice water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the 1-amino-1H-pyrrole-2-carboxamide.

B. Acylation to form the 1,2-Biscarbamoyl-substituted 1H-pyrrole

  • Dissolve the 1-amino-1H-pyrrole-2-carboxamide (1.0 equiv) and a Boc-protected amino acid (e.g., Boc-Ala-OH, 1.1 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with CH₂Cl₂ and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude product is often of sufficient purity for the next step, or it can be purified by column chromatography if necessary.

Protocol 2: Facile Intramolecular Cyclization to 1H-Pyrrolo[2,1-f]triazin-4-one

This protocol details the final, mild, and rapid ring-closing reaction.

compound [label=< 1,2-Biscarbamoyl Precursor

>];

reagents [label="PPh₃, Br₂, Et₃N\nCH₂Cl₂, 0 °C, 5-60 min", fontcolor="#34A853"];

product [label=< 1H-Pyrrolo[2,1-f]triazin-4-one

>];

compound -> product [label=""]; {rank=same; compound; reagents; product;} reagents_node [shape=plaintext, label=reagents]; compound -> reagents_node [arrowhead=none, style=invis]; reagents_node -> product [arrowhead=vee, color="#4285F4"];

} .dot Caption: Key intramolecular cyclization step. (Note: Image placeholders are used in the DOT script; a chemical drawing program would generate the actual structures.)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the 1,2-biscarbamoyl-substituted 1H-pyrrole (1.0 equiv) and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (Et₃N, 3.0 equiv) to the stirred solution.

  • Slowly, add a solution of bromine (Br₂, 1.5 equiv) in anhydrous CH₂Cl₂ dropwise. Maintain the temperature at 0 °C throughout the addition. An immediate reaction is often observed.

  • Stir the reaction at 0 °C for 5 minutes to 1 hour.[6] Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford the pure 1H-pyrrolo[2,1-f]triazin-4-one product.

Part 3: Representative Data

The following table summarizes typical results for the intramolecular cyclization step, demonstrating the efficiency and mildness of the protocol.

EntryR¹ Group (Precursor)Halogen SourceTime (min)Yield (%)Reference
1HBr₂595[7]
2FBr₂1092[7]
3ClBr₂596[7]
4BrBr₂594[7]
5HI₂6090[7]

Characterization Data (for unsubstituted product, R¹=H):

  • Appearance: White solid.

  • ¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) will be characteristic of the fused ring system. Expect signals for the pyrrole and triazinone protons in the aromatic and aliphatic regions, respectively, consistent with literature values.[8]

  • ¹³C NMR (100 MHz, CDCl₃): Signals will correspond to the unique carbon environments within the tricyclic scaffold, including a characteristic downfield signal for the carbonyl carbon.[8]

  • HRMS (High-Resolution Mass Spectrometry): Calculated m/z for the protonated molecule [M+H]⁺ should match the found value to four decimal places, confirming the elemental composition.[8]

Conclusion

The protocols detailed in this guide provide a robust, efficient, and exceptionally mild pathway for the synthesis of the medicinally important 1H-pyrrolo[2,1-f]triazin-4-one scaffold. By leveraging a regioselective intramolecular cyclization of a pre-organized precursor, this strategy avoids the harsh conditions and long reaction times that have encumbered previous synthetic efforts. The operational simplicity, high yields, and rapid reaction kinetics make this approach highly attractive for applications in medicinal chemistry, particularly for the generation of compound libraries for high-throughput screening and the scalable synthesis of lead candidates in drug development programs.

References

  • Erra, E., et al. (2022). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Molecules, 27(19), 6298. Available at: [Link]

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][4][6][8]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][6][7][8]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787. Available at: [Link]

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][4][6][8]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][6][7][8]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. ResearchGate. Available at: [Link]

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][4][6][8]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][6][7][8]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. PMC. Available at: [Link]

  • Babu, G. S., et al. (2015). Synthesis and evaluation of pyrrolotriazine based molecules as PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3148–3153. Available at: [Link]

  • Ge, T., & Cintrat, J.-C. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals, 14(12), 1275. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Synthesis of pyrrolo[2,1-f][4][6][8]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][6][7][8]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Available at: [Link]

  • S., G., & Maru, J. J. (2021). Synthetic strategies for pyrrolo[2,1-f][4][6][8]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56, 1–6. Available at: [Link]

  • Paymode, D. J., et al. (2024). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][4][6][8]triazines. Organic Process Research & Development. Available at: [Link]

  • Kim, K., et al. (2006). Synthesis and SAR of pyrrolotriazine-4-one Based Eg5 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(15), 3937–3942. Available at: [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][4][6][8]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. Available at: [Link]

Sources

Application

regioselective intramolecular cyclization for pyrrolotriazinone synthesis

Application Note & Protocol Introduction: The Significance of the Pyrrolotriazinone Scaffold The pyrrolotriazinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Introduction: The Significance of the Pyrrolotriazinone Scaffold

The pyrrolotriazinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1][2] These nitrogen-rich structures are key components in a variety of biologically active molecules, demonstrating efficacy as inhibitors for critical therapeutic targets.[3][4] Notably, derivatives have shown potent inhibitory activity against phosphoinositide 3-kinases (PI3K), the mitotic kinesin Eg5, and tankyrase, all of which are implicated in cancer progression and other metabolic diseases.[3][4][5][6]

The therapeutic potential of pyrrolotriazinones is vast; however, their synthesis is often hampered by challenges in controlling regioselectivity.[3][4] A common synthetic route involves the intramolecular cyclization of a 1,2-biscarbamoyl-substituted 1H-pyrrole precursor. This reaction can proceed via two competitive pathways, yielding either the desired pyrrolo[2,1-f][1][5][7]triazin-4(3H)-one through N-imidoylation or an isomeric pyrrolo[1,2-d][3][5][7]oxadiazine byproduct via O-imidoylation.[3][8][9] Achieving high regioselectivity in favor of the triazinone is therefore paramount for efficient and scalable synthesis.

This application note provides a detailed examination of the factors governing this regioselectivity and presents a robust, field-proven protocol for the synthesis of pyrrolotriazinones with high fidelity.

Mechanistic Principles of Regioselective Cyclization

The critical step in this synthesis is the cyclization of a 1,2-biscarbamoyl-substituted 1H-pyrrole intermediate. The reaction is typically promoted by a phosphine-halogen reagent, such as triphenylphosphine dichloride (PPh₃Cl₂) or dibromide (PPh₃Br₂), in the presence of a base. The choice of the halogen in the phosphonium salt reagent is the primary determinant of the reaction's regiochemical outcome.[3][4]

The proposed mechanism involves the activation of a carbonyl group by the phosphonium halide. The subsequent intramolecular nucleophilic attack can occur from either the nitrogen or the oxygen atom of the adjacent carbamoyl group.

  • N-Imidoylation Pathway: Nucleophilic attack by the nitrogen atom leads to the formation of the thermodynamically more stable six-membered pyrrolotriazinone ring. This pathway is favored when using triphenylphosphine dichloride (PPh₃Cl₂).[4]

  • O-Imidoylation Pathway: Nucleophilic attack by the oxygen atom results in the formation of the kinetically favored five-membered pyrrolooxadiazine ring. This pathway is more prominent when using triphenylphosphine dibromide (PPh₃Br₂).

The higher electronegativity and smaller atomic radius of chlorine compared to bromine are believed to influence the transition state, preferentially directing the reaction towards N-cyclization. By carefully selecting the cyclization agent, one can steer the reaction to selectively produce the desired pyrrolotriazinone isomer.

G cluster_start Starting Material cluster_reagents Reagent Selection cluster_pathways Competing Pathways cluster_products Regioisomeric Products start 1,2-Biscarbamoyl- substituted 1H-Pyrrole PPh3Cl2 PPh3Cl2 / Et3N start->PPh3Cl2 Favors PPh3Br2 PPh3Br2 / Et3N start->PPh3Br2 Favors N_path N-Imidoylation (Thermodynamic Control) PPh3Cl2->N_path O_path O-Imidoylation (Kinetic Control) PPh3Br2->O_path Triazinone Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (Desired Product) N_path->Triazinone Oxadiazine Pyrrolo[1,2-d][1,3,4]oxadiazine (Byproduct) O_path->Oxadiazine

Caption: Logical workflow of the regioselective cyclization.

Experimental Protocols

This section provides a step-by-step methodology for the synthesis of the 1,2-biscarbamoyl-substituted 1H-pyrrole precursor and its subsequent regioselective cyclization.

Part A: Synthesis of Precursor (N-(1-amino-1H-pyrrol-2-carbonyl)alkanamide)

This protocol outlines the synthesis of the key intermediate required for the cyclization reaction, starting from a 1H-pyrrole-2-carboxamide.

Materials:

  • Substituted 1H-pyrrole-2-carboxamide

  • Sodium hydroxide (NaOH)

  • Ammonium chloride (NH₄Cl)

  • Sodium hypochlorite (NaClO, commercial bleach)

  • Carboxylic acid (e.g., Boc-L-alanine)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Amination of Pyrrole:

    • Dissolve 1H-pyrrole-2-carboxamide (1.0 eq) in a suitable solvent mixture (e.g., THF/water).

    • Add NaOH (3.0 eq), NH₄Cl (3.0 eq), and NaClO solution (3.0 eq) sequentially at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the N-aminopyrrole.[8]

    • Scientist's Note: This step introduces the crucial N-amino group required for the subsequent amide coupling and cyclization. The reaction conditions are adapted from established procedures for N-amination of amides.[8]

  • Amide Coupling:

    • To a solution of the N-aminopyrrole (1.0 eq) and a desired carboxylic acid (1.1 eq) in DCM at 0 °C, add EDC·HCl (1.2 eq).

    • Allow the mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with saturated NaHCO₃ solution and brine.

    • Dry the organic phase over MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure 1,2-biscarbamoyl-substituted 1H-pyrrole precursor.

    • Rationale: EDC·HCl is a water-soluble carbodiimide that activates the carboxylic acid for efficient amide bond formation with the N-amino group of the pyrrole, creating the necessary precursor for intramolecular cyclization.

Part B: Regioselective Intramolecular Cyclization

This protocol details the critical cyclization step, emphasizing the conditions required to achieve high regioselectivity for the pyrrolotriazinone product.

Materials:

  • 1,2-biscarbamoyl-substituted 1H-pyrrole precursor (from Part A)

  • Triphenylphosphine (PPh₃)

  • Hexachloroethane (C₂Cl₆)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Reaction Setup:

    • To a solution of triphenylphosphine (2.0 eq) in anhydrous acetonitrile, add hexachloroethane (2.0 eq) at 0 °C. This in situ generation forms triphenylphosphine dichloride (PPh₃Cl₂).

    • Stir for 10 minutes at 0 °C.

    • Scientist's Note: In situ generation of PPh₃Cl₂ from PPh₃ and C₂Cl₆ is a convenient and effective method that avoids handling the hygroscopic PPh₃Cl₂ salt directly.

  • Cyclization:

    • Add a solution of the 1,2-biscarbamoyl-substituted 1H-pyrrole precursor (1.0 eq) in acetonitrile to the reaction mixture at 0 °C.

    • Add triethylamine (3.0 eq) dropwise.

    • Allow the reaction to stir at 0 °C for 5-10 minutes.[3][4]

    • Rationale: The reaction is performed at low temperature and for a short duration as the cyclization is rapid under these conditions. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the cyclization to completion. The use of PPh₃Cl₂ is critical for directing the reaction towards the desired N-imidoylation pathway.[4]

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the pure pyrrolo[2,1-f][1][5][7]triazin-4(3H)-one.

G cluster_precursor Precursor Synthesis cluster_cyclization Regioselective Cyclization cluster_purification Isolation N_Amination 1. N-Amination of 1H-pyrrole-2-carboxamide Amide_Coupling 2. EDC-mediated Amide Coupling N_Amination->Amide_Coupling Reagent_Prep 3. In situ PPh3Cl2 Generation (0 °C) Amide_Coupling->Reagent_Prep Cyclization 4. Add Precursor & Et3N (0 °C, 5-10 min) Reagent_Prep->Cyclization Workup 5. Aqueous Workup (NH4Cl Quench) Cyclization->Workup Purification 6. Column Chromatography Workup->Purification Final_Product Pure Pyrrolotriazinone Purification->Final_Product

Caption: Step-by-step experimental workflow.

Data Presentation: Effect of Halogen on Regioselectivity

The choice of halogen source for the triphenylphosphorane reagent dramatically influences the ratio of the N-imidoylation product (pyrrolotriazinone) to the O-imidoylation product (pyrrolooxadiazine). The following table summarizes typical results from studies on this reaction.[3][4]

EntryReagent (in situ)Precursor Substituent (R)Overall Yield (%)Product Ratio (Triazinone : Oxadiazine)
1PPh₃ + C₂Cl₆Benzyl98%91 : 9
2PPh₃ + C₂Br₆Benzyl85%15 : 85
3PPh₃ + C₂Cl₆Phenyl95%88 : 12
4PPh₃ + C₂Br₆Phenyl89%12 : 88
5PPh₃ + NBSBenzyl91%18 : 82

Data adapted from Son, K. & Park, S. J. (2016). Beilstein Journal of Organic Chemistry.[3][4] As the data clearly indicates, the use of a chlorine source (Entry 1, 3) strongly favors the formation of the desired pyrrolotriazinone, whereas bromine sources (Entry 2, 4, 5) preferentially yield the isomeric oxadiazine.

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured through rigorous analytical validation at each stage. Confirmation of the final product's structure and regiochemistry is essential.

  • Thin-Layer Chromatography (TLC): Used for in-process monitoring of the reaction. The two regioisomers, pyrrolotriazinone and pyrrolooxadiazine, will typically have different Rf values, allowing for an initial assessment of the reaction's selectivity.

  • High-Resolution Mass Spectrometry (HRMS): While both isomers have the same molecular formula and mass, HRMS is crucial for confirming the elemental composition of the purified product, verifying that no unexpected side reactions have occurred.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the definitive tools for distinguishing between the two regioisomers. The chemical shifts of the protons and carbons within the newly formed triazinone ring will be distinct from those in the oxadiazine ring. For unambiguous structure elucidation, advanced techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed to confirm through-space proximity of specific protons, validating the assigned connectivity.[8]

By employing these standard analytical techniques, a researcher can confidently verify the successful and regioselective synthesis of the target pyrrolotriazinone.

References

  • Yilmaz, I., et al. (2024). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Moleküler Biyoloji ve Genetik Araştırmaları Dergisi. Available at: [Link]

  • Ge, T., & Cintrat, J.-C. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals (Basel), 14(12), 1275. Available at: [Link]

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][5][7]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][3][5][7]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787. Available at: [Link]

  • Son, K., & Park, S. J. (2016). Data from: Synthesis of pyrrolo[2,1-f][1][5][7]triazin-4(3H)-ones... Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Feng, J., et al. (2022). Synthesis and Antiproliferative Activities of Novel Pyrrolotriazine Derivatives. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Kim, K., et al. (2006). Synthesis and SAR of pyrrolotriazine-4-one Based Eg5 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(15), 4048-4051. Available at: [Link]

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][5][7]triazin-4(3H)-ones... Beilstein Journal of Organic Chemistry, 12, 1780-1787. Available at: [Link]

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][5][7]triazin-4(3H)-ones... ResearchGate. Available at: [Link]

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][5][7]triazin-4(3H)-ones... PubMed. Available at: [Link]

  • Williams, J. D., et al. (2017). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. Organic Letters, 19(11), 2933–2936. Available at: [Link]

  • Bîcu, E., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5488. Available at: [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Li, T., et al. (2013). Pyrrolo[2,1-f][1][5][7]triazine compound, and preparation method and application thereof. Google Patents. Available at:

  • Beryozkina, T., & Van der Eycken, E. V. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics, 2(2), 173-207. Available at: [Link]

  • Ge, T., & Cintrat, J.-C. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. PubMed. Available at: [Link]

Sources

Method

Protocol for N-Amination of Pyrrole Precursors: A Detailed Guide for Researchers

Introduction: The Significance of N-Aminated Pyrroles N-aminated pyrroles are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry, drug development, and material...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Aminated Pyrroles

N-aminated pyrroles are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry, drug development, and materials science. The introduction of an amino group onto the pyrrole nitrogen atom can profoundly alter the molecule's electronic properties, reactivity, and biological activity. This modification opens up avenues for the synthesis of novel pharmacophores and functional materials. For instance, N-aminopyrrole derivatives are key precursors in the synthesis of various fused heterocyclic systems with diverse therapeutic applications, including antiviral agents.[1] This guide provides an in-depth exploration of the protocols for the N-amination of pyrrole precursors, detailing the underlying mechanisms, experimental procedures, and critical safety considerations.

Theoretical Framework: The Mechanism of Electrophilic N-Amination

The N-amination of pyrroles proceeds via an electrophilic amination mechanism.[2] In this process, the pyrrole nitrogen, rendered nucleophilic by deprotonation with a suitable base, attacks an electrophilic nitrogen species. The choice of the aminating agent is crucial as it dictates the reactivity and selectivity of the reaction.

The general mechanism can be visualized as follows:

  • Deprotonation of the Pyrrole: A strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), abstracts the acidic proton from the pyrrole nitrogen, generating a highly nucleophilic pyrrolide anion.

  • Nucleophilic Attack: The pyrrolide anion then attacks the electrophilic nitrogen atom of the aminating agent.

  • Formation of the N-N Bond: This nucleophilic attack results in the formation of a new nitrogen-nitrogen bond, yielding the desired N-aminated pyrrole product.

The efficiency of this process is highly dependent on the nature of the electrophilic aminating agent and the reaction conditions.

Electrophilic N-Amination of Pyrrole Pyrrole Pyrrole Precursor Pyrrolide Pyrrolide Anion Pyrrole->Pyrrolide + Base Base Base (e.g., NaH, KOH) NAminatedPyrrole N-Aminated Pyrrole Pyrrolide->NAminatedPyrrole + E-NH2 AminatingAgent Electrophilic Aminating Agent (E-NH2) AminatingAgent->NAminatedPyrrole Byproduct Byproduct

Caption: General workflow for the electrophilic N-amination of pyrrole precursors.

Key Electrophilic Aminating Agents and Protocols

Several electrophilic aminating agents have been successfully employed for the N-amination of pyrroles. The choice of reagent often depends on the substrate's reactivity, desired yield, and safety considerations.

Monochloramine (NH₂Cl)

Monochloramine is a highly effective reagent for the N-amination of a wide range of pyrrole and indole heterocycles, providing good to excellent yields.[1][3]

Mechanism Insight: The reaction proceeds through the direct nucleophilic attack of the deprotonated pyrrole on the electrophilic nitrogen of monochloramine.

Monochloramine Amination Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack Pyrrole-H Pyrrole-H Base + Base Pyrrolide_Anion Pyrrolide⁻ Base->Pyrrolide_Anion NH2Cl H₂N-Cl Pyrrolide_Anion->NH2Cl SN2 Attack N-Aminated_Pyrrole N-Aminopyrrole NH2Cl->N-Aminated_Pyrrole Chloride Cl⁻ NH2Cl->Chloride Leaving Group

Caption: Mechanism of pyrrole N-amination using monochloramine.

Protocol: N-Amination of 2-Cyanopyrrole with Monochloramine

This protocol is adapted from procedures developed for the synthesis of precursors for antiviral drugs.[1]

Materials:

  • 2-Cyanopyrrole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Monochloramine (NH₂Cl) solution (prepared in situ)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for extraction and filtration.

Procedure:

  • Preparation of Monochloramine Solution (in situ):

    • Caution: Monochloramine is a toxic and potentially explosive gas. It is typically prepared and used in solution in situ. Handle with extreme care in a well-ventilated fume hood.

    • A common method involves the reaction of aqueous ammonia with sodium hypochlorite.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-cyanopyrrole.

    • Dissolve the 2-cyanopyrrole in anhydrous DMF.

  • Deprotonation:

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (60% dispersion in oil) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Amination:

    • Cool the reaction mixture back down to 0 °C.

    • Slowly add the freshly prepared monochloramine solution via the dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Representative Yields for N-Amination with Monochloramine [3]

Pyrrole/Indole SubstrateProductIsolated Yield (%)
2,5-Dimethylpyrrole1-Amino-2,5-dimethylpyrrole85
Indole1-Aminoindole92
5-Bromoindole1-Amino-5-bromoindole97
3-Acetylindole1-Amino-3-acetylindole45
Hydroxylamine-O-sulfonic Acid (HOSA)

Hydroxylamine-O-sulfonic acid is a versatile and commercially available aminating agent. It is a white, crystalline solid that is more convenient to handle than gaseous monochloramine.[4][5]

Mechanism Insight: Similar to monochloramine, the reaction with HOSA involves the nucleophilic attack of the pyrrolide anion on the electrophilic nitrogen atom, with the sulfate group acting as a good leaving group.

Protocol: N-Amination of Pyrrole with HOSA

Materials:

  • Pyrrole

  • Potassium hydroxide (KOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware.

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve pyrrole in anhydrous DMF.

    • Add powdered potassium hydroxide to the solution.

  • Amination:

    • To the stirred suspension, add hydroxylamine-O-sulfonic acid portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up:

    • Pour the reaction mixture into water and extract with dichloromethane (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude N-aminopyrrole can be purified by flash chromatography on silica gel.

Table 2: Comparison of Aminating Agents for Indole [1]

Aminating AgentBaseSolventYield of 1-Aminoindole (%)
NH₂ClNaHDMF92
H₂NOSO₃HKOHDMF85
O-(2,4-Dinitrophenyl)hydroxylamine

O-(2,4-Dinitrophenyl)hydroxylamine is another effective electrophilic aminating agent. The electron-withdrawing dinitrophenyl group makes the nitrogen atom highly electrophilic.

Safety Consideration: O-(2,4-Dinitrophenyl)hydroxylamine and related compounds can be thermally unstable and potentially explosive.[6][7] A thorough risk assessment should be conducted before use, and the reaction should be carried out behind a safety shield.

Protocol: General Procedure for N-Amination with O-(2,4-Dinitrophenyl)hydroxylamine

Materials:

  • Pyrrole precursor

  • Sodium hydride (NaH)

  • Anhydrous solvent (e.g., THF, DMF)

  • O-(2,4-Dinitrophenyl)hydroxylamine

  • Standard work-up and purification reagents.

Procedure:

  • Deprotonation:

    • Dissolve the pyrrole precursor in the anhydrous solvent in a flame-dried flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C and add sodium hydride portion-wise.

    • Stir the mixture at room temperature for 1 hour.

  • Amination:

    • Cool the reaction mixture to 0 °C.

    • Add a solution of O-(2,4-dinitrophenyl)hydroxylamine in the same anhydrous solvent dropwise.

    • Allow the reaction to proceed at room temperature, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Follow a standard aqueous work-up procedure, being mindful of the potential for unreacted hazardous materials.

    • Purify the product by column chromatography.

Safety and Handling of Electrophilic Aminating Agents

General Precautions:

  • All manipulations involving electrophilic aminating agents should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

  • Many electrophilic aminating agents are toxic, corrosive, or have explosive properties. Consult the Safety Data Sheet (SDS) for each reagent before use.[8][9]

Specific Reagent Safety:

  • Monochloramine: A toxic and potentially explosive gas. It is typically generated and used in situ in solution. Avoid isolation of the pure substance.

  • Hydroxylamine-O-sulfonic Acid (HOSA): A corrosive solid. Avoid inhalation of dust and contact with skin and eyes.[5]

  • O-(2,4-Dinitrophenyl)hydroxylamine: Can be thermally unstable and shock-sensitive.[6] Use with extreme caution and behind a safety shield.

Conclusion

The N-amination of pyrrole precursors is a powerful tool for the synthesis of valuable nitrogen-containing heterocycles. The choice of the appropriate electrophilic aminating agent and careful control of reaction conditions are paramount for achieving high yields and ensuring operational safety. The protocols detailed in this guide, utilizing monochloramine, hydroxylamine-O-sulfonic acid, and O-(2,4-dinitrophenyl)hydroxylamine, provide a solid foundation for researchers to explore this important transformation in their synthetic endeavors.

References

  • Hynes, J., Jr., Doubleday, W. W., Dyckman, A. J., Godfrey, J. D., Jr., Grosso, J. A., Kiau, S., & Leftheris, K. (2004). N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). The Journal of Organic Chemistry, 69(4), 1368–1371. [Link]

  • ResearchGate. (n.d.). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl). Retrieved from [Link]

  • Carpino, L. A., & Gribble, G. W. (Eds.). (2018). Electrophilic Aminating Agents in Total Synthesis. John Wiley & Sons.
  • Chemistry LibreTexts. (2021, December 27). 10.7: Heterocyclic Amines. [Link]

  • Guo, W., Zhao, M., Tan, W., Zheng, L., Tao, K., & Fan, X. (2019). Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. Organic Chemistry Frontiers, 6(13), 2120-2141. [Link]

  • Zhang, C., & Seidel, D. (2008). α-Amination of Nitrogen Heterocycles: Ring-Fused Aminals. Journal of the American Chemical Society, 130(2), 416–417. [Link]

  • Yu, J., & Fu, H. (2015). C–H amination in the synthesis of N-heterocycles. Reports in Organic Chemistry, 5, 1-18. [Link]

  • Li, L., Brennessel, W. W., & Jones, W. D. (2010). Pyrrole Synthesis via Allylic sp3 C−H Activation of Enamines Followed by Intermolecular Coupling with Unactivated Alkynes. Journal of the American Chemical Society, 132(29), 9994–9995. [Link]

  • Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily... Study Prep. Retrieved from [Link]

  • Villa, C., et al. (2022). Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering, 10(38), 12763–12770. [Link]

  • ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. [Link]

  • Wallace, T. W. (1980). Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. Chemistry in Britain, 16(11), 584-587.
  • Adhikary, A., et al. (2020). Cycloamination strategies for renewable N-heterocycles. Green Chemistry, 22(1), 18-46. [Link]

  • Aslan, A., & Koca, M. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
  • ResearchGate. (n.d.). O-(2,4 -Dinitrophenyl)hydroxylamine. Retrieved from [Link]

  • Trilleras, J., et al. (2022). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 27(23), 8234. [Link]

  • Sabirov, D. S., et al. (2021). Amination of 5-Spiro-Substituted 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones. Molecules, 26(23), 7179. [Link]

  • Wikipedia. (n.d.). Hydroxylamine-O-sulfonic acid. Retrieved from [Link]

  • Rathke, M. W., & Millard, A. A. (1977). AMINES FROM ORGANOBORANES. II. (E)-2-METHYL-1-CYCLOHEXYL-1-PROPENYLBORANE AND (Z)-2-METHYL-1-CYCLOHEXYL-1-PROPENYLBORANE. Organic Syntheses, 57, 6. [Link]

  • ResearchGate. (n.d.). C-H amination in the synthesis of N-heterocycles. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of O-(2,4-Dinitrophenyl)hydroxylamine: Synthesis and Applications. Retrieved from [Link]

  • Curran, T. P., et al. (2002). Electrophilic N-Amination of Two Quinazoline-2,4-diones Using Substituted (Nitrophenyl)hydroxylamines. Organic Process Research & Development, 6(3), 274–278. [Link]

  • Bower, J. F. (2020). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications, 56(79), 11779-11791. [Link]

  • Synlett. (2012). A Convenient Synthesis of N-Acylpyrroles from Primary Aromatic Amides. Synlett, 23(18), 2689-2692. [Link]

  • Bowers Lab. (n.d.). Electrophilic Oxaziridines for N-Amination. Retrieved from [Link]

  • Kovač, B., Klasinc, L., Vorkapić-Furač, J., Mintas, M., & Knop, J. V. (1997). Photoelectron spectroscopic study of N-aryl- and N-heteroaryl-pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (12), 2597-2604. [Link]

  • Kanova, N. (2020). Synthesis of new pyrrole derivatives from npropargylic β-enaminones. Middle East Technical University.
  • Smith, C. R., et al. (2022). An Aminative Rearrangement of O‐(Arenesulfonyl)hydroxylamines: Facile Access to ortho‐Sulfonyl Anilines. Angewandte Chemie International Edition, 61(27), e202203494. [Link]

Sources

Application

The 1H-pyrrolo[2,1-f]triazin-4-one Scaffold: A Versatile Template for Kinase Inhibitor Design

Introduction: A Privileged Scaffold in Modern Drug Discovery The landscape of targeted cancer therapy has been revolutionized by the development of small molecule kinase inhibitors.[1] Within this expansive field, the 1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The landscape of targeted cancer therapy has been revolutionized by the development of small molecule kinase inhibitors.[1] Within this expansive field, the 1H-pyrrolo[2,1-f]triazin-4-one heterocyclic core has emerged as a "privileged scaffold"—a molecular framework that has demonstrated the ability to serve as a potent and selective inhibitor for a variety of kinase targets.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this versatile template for the discovery and development of novel kinase inhibitors. We will delve into the mechanistic principles, provide detailed experimental protocols, and offer insights into structure-activity relationship (SAR) studies, with a particular focus on its successful application in the development of KRAS G12C inhibitors.

The pyrrolotriazinone scaffold has been successfully employed in the design of inhibitors for a range of kinases, including but not limited to, epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor-2 (VEGFR-2), and c-Met.[4][5] Its rigid, planar structure provides an excellent foundation for the strategic placement of substituents that can engage with key residues within the ATP-binding pocket of kinases.[4][5] This inherent versatility allows for the fine-tuning of inhibitor potency and selectivity.

A prime example of the successful application of a related scaffold is in the development of covalent inhibitors targeting the KRAS G12C mutation, a long-considered "undruggable" target in oncology.[6][7] Drugs such as sotorasib (AMG 510) and adagrasib (MRTX849), while based on different heterocyclic cores, have demonstrated the power of covalently targeting a mutant cysteine residue.[7][8] This principle of covalent inhibition, where a reactive "warhead" on the inhibitor forms an irreversible bond with a specific amino acid on the target protein, can be effectively integrated into the design of novel pyrrolotriazinone-based inhibitors.[9][10]

Mechanistic Insights: Targeting the Kinase ATP-Binding Site

Most kinase inhibitors function by competing with ATP for binding to the enzyme's active site.[4] The 1H-pyrrolo[2,1-f]triazin-4-one core effectively mimics the adenine region of ATP, allowing it to anchor within the binding pocket.[4] Substitutions at various positions on the pyrrolotriazinone ring system can then be tailored to interact with specific amino acid residues, thereby conferring selectivity for the target kinase.[5]

In the context of covalent inhibition, an electrophilic group, often an acrylamide, is incorporated into the inhibitor's structure.[11] This "warhead" is positioned to react with a nearby nucleophilic amino acid, most commonly a cysteine residue, within the kinase's active site.[9] This covalent bond formation leads to irreversible inhibition of the kinase's activity.[6]

The KRAS G12C Paradigm

The KRAS protein is a GTPase that acts as a molecular switch in signaling pathways controlling cell growth and proliferation.[12] The G12C mutation, where glycine is replaced by cysteine at codon 12, results in a constitutively active protein, driving uncontrolled cell division.[11] Sotorasib and adagrasib exploit this mutant cysteine by forming a covalent bond, locking the KRAS G12C protein in an inactive, GDP-bound state.[6][7] This prevents downstream signaling through pathways like the RAS-MAPK cascade, ultimately inhibiting tumor growth.[8]

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP GTP Hydrolysis RAF RAF KRAS_GTP->RAF Inhibitor Pyrrolotriazinone Inhibitor (e.g., Sotorasib) Inhibitor->KRAS_GDP Covalent Binding SOS1->KRAS_GDP Promotes GDP/GTP Exchange GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified KRAS signaling pathway and the mechanism of covalent inhibition.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the development of 1H-pyrrolo[2,1-f]triazin-4-one-based kinase inhibitors.

Protocol 1: Synthesis of a Representative 1H-pyrrolo[2,1-f]triazin-4-one Kinase Inhibitor

The synthesis of the pyrrolotriazinone core generally involves the construction of a substituted pyrrole precursor followed by cyclization to form the fused triazinone ring system.[2][13] The following is a generalized protocol, and specific reaction conditions may need to be optimized based on the desired substitutions.

Materials:

  • Substituted pyrrole-2-carboxylic acid

  • Aminating agent (e.g., O-(2,4-dinitrophenyl)hydroxylamine)

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • Appropriate aniline or amine for C4-substitution

  • Solvents (e.g., THF, DMF, Ethanol)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • N-amination of the pyrrole precursor: To a solution of the substituted pyrrole-2-carboxylic acid in a suitable solvent, add the aminating agent and a base. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Cyclization to form the pyrrolotriazinone core: The N-aminated pyrrole is then cyclized using formamide at elevated temperatures.[13]

  • Chlorination of the pyrrolotriazinone: The resulting pyrrolotriazinone is treated with a chlorinating agent like POCl₃ to generate a reactive intermediate at the 4-position.[14]

  • Substitution at the C4-position: The chlorinated intermediate is then reacted with the desired aniline or amine to introduce the key pharmacophore for kinase binding.[14]

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

A key synthetic strategy involves the nucleophile-induced rearrangement of a pyrrolo[1,2-d][6][8][11]oxadiazine intermediate to form the more thermodynamically stable pyrrolo[2,1-f][6][8][12]triazin-4(3H)-one skeleton.[15]

Synthesis_Workflow Start Substituted Pyrrole-2-Carboxylic Acid Step1 N-Amination Start->Step1 Step2 Cyclization (Formamide) Step1->Step2 Step3 Chlorination (POCl3) Step2->Step3 Step4 SNAr Reaction (Amine/Aniline) Step3->Step4 Final Final Pyrrolotriazinone Inhibitor Step4->Final

Caption: General synthetic workflow for pyrrolotriazinone inhibitors.

Protocol 2: Biochemical Kinase Inhibition Assay

A robust biochemical assay is crucial for determining the potency (e.g., IC₅₀ value) of a newly synthesized inhibitor against its target kinase.[16] The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[17]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test inhibitor (serially diluted)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare Reagents:

    • Prepare a 2X solution of the test inhibitor at various concentrations in the kinase reaction buffer.

    • Prepare a 2X solution of the kinase and substrate in the kinase reaction buffer. The ATP concentration should be at or near the Kₘ for the specific kinase.[18]

  • Kinase Reaction:

    • Add 5 µL of the 2X test inhibitor solution to the wells of a 384-well plate.

    • Initiate the reaction by adding 5 µL of the 2X kinase/substrate/ATP solution.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).[18]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[18]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescence reaction.

    • Incubate for 30-60 minutes at room temperature.[18]

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[18]

Data Presentation: Representative Biochemical Assay Data

Compound IDTarget KinaseIC₅₀ (nM)
Pyrrolo-Inhibitor-1Kinase A15
Pyrrolo-Inhibitor-2Kinase A5
Pyrrolo-Inhibitor-3Kinase A150
Positive ControlKinase A10
Protocol 3: Cell-Based Kinase Inhibition Assay

Cell-based assays are essential to confirm that an inhibitor can effectively engage its target in a more physiologically relevant environment.[19][20] These assays can measure the inhibition of downstream signaling events or directly assess target engagement.

A. Western Blotting for Downstream Signaling: This method assesses the phosphorylation status of a downstream substrate of the target kinase.

Materials:

  • Cancer cell line expressing the target kinase

  • Test inhibitor

  • Cell lysis buffer

  • Primary antibodies (total and phospho-specific for the downstream target)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the test inhibitor for a specified time.

  • Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then probe with the primary antibodies overnight.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total protein. The ratio of phospho-protein to total protein indicates the level of kinase inhibition.

B. Cell Viability/Proliferation Assay: This assay determines the effect of the inhibitor on the growth and survival of cancer cells.

Materials:

  • Cancer cell line

  • Test inhibitor

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96- or 384-well plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with a serial dilution of the test inhibitor.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well and measure the signal (luminescence, fluorescence, or absorbance) according to the manufacturer's instructions.

  • Data Analysis: Plot the signal against the inhibitor concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Data Presentation: Representative Cell-Based Assay Data

Compound IDCell LineTarget Pathway Inhibition (IC₅₀, nM)Cell Viability (GI₅₀, nM)
Pyrrolo-Inhibitor-1Cancer Cell Line A2550
Pyrrolo-Inhibitor-2Cancer Cell Line A815
Pyrrolo-Inhibitor-3Cancer Cell Line A200>1000
Positive ControlCancer Cell Line A1220

Structure-Activity Relationship (SAR) Studies: Guiding Inhibitor Optimization

SAR analysis is a critical process in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity.[21][22] By systematically modifying the structure of a lead compound and evaluating the resulting changes in potency and selectivity, researchers can identify key structural features required for optimal inhibitor performance.[21]

For the 1H-pyrrolo[2,1-f]triazin-4-one scaffold, SAR studies have shown that substitutions at the 5- and 6-positions are generally well-tolerated and can be used to modulate physicochemical properties, while substitution at the 7-position often leads to a loss of activity.[4][14] The nature of the substituent at the 4-position is critical for determining kinase selectivity.[4]

SAR_Cycle Design Design & Synthesize New Analogs Test Biochemical & Cellular Assays Design->Test Analyze Analyze SAR Data Test->Analyze Optimize Identify Key Structural Features Analyze->Optimize Optimize->Design Iterative Optimization

Caption: The iterative cycle of structure-activity relationship (SAR) studies.

When designing covalent inhibitors, the reactivity of the electrophilic warhead must also be carefully optimized. A highly reactive warhead may lead to off-target effects and toxicity, while a warhead with low reactivity may not efficiently bind to the target.[9][23]

Conclusion: A Promising Future for Pyrrolotriazinone-Based Inhibitors

The 1H-pyrrolo[2,1-f]triazin-4-one scaffold represents a highly versatile and promising template for the development of novel kinase inhibitors. Its proven success in targeting a range of kinases, coupled with the potential for developing both reversible and irreversible inhibitors, makes it an attractive starting point for drug discovery programs. By combining rational design, robust synthetic chemistry, and a comprehensive suite of biochemical and cellular assays, researchers can continue to unlock the full therapeutic potential of this privileged scaffold in the fight against cancer and other diseases driven by aberrant kinase signaling.

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Method

Application Note: A Validated Molecular Docking Protocol for Pyrrolo[2,1-f]triazine Kinase Inhibitors

Abstract The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that forms the core of numerous potent kinase inhibitors, including approved drugs and clinical candidates.[4][5] Its ability to m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that forms the core of numerous potent kinase inhibitors, including approved drugs and clinical candidates.[4][5] Its ability to mimic the hinge-binding motifs of other well-known kinase inhibitor templates makes it a focal point in modern drug discovery.[6] Molecular docking is an indispensable computational tool for elucidating the binding modes of these ligands, guiding structure-activity relationship (SAR) studies, and prioritizing candidates for synthesis.[7] This guide provides a comprehensive, field-proven protocol for performing and validating molecular docking studies of pyrrolo[2,1-f]triazine ligands against protein kinase targets. We emphasize the causality behind each step, establishing a self-validating workflow that ensures the scientific integrity and reliability of the generated structural hypotheses.

Introduction: The Rationale for a Validated Docking Approach

Protein kinases are a major class of therapeutic targets, and the pyrrolo[2,1-f][1][2][3]triazine nucleus has proven to be a versatile template for inhibitors of EGFR, VEGFR-2, c-Met, and p38α, among others.[6][8][9][10] Structure-based drug design (SBDD) leverages the three-dimensional structure of these targets to design novel inhibitors with improved potency and selectivity. Molecular docking is a cornerstone of SBDD, predicting the preferred orientation and conformation of a ligand within a protein's binding site.[11]

However, docking simulations are not infallible. The accuracy of the prediction is highly dependent on the quality of the input structures and the parameters used in the calculation.[2] Therefore, a robust protocol is not merely a sequence of steps but a system of checks and balances. The foundational principle of a trustworthy docking workflow is its ability to reproduce experimental results.[12] This is achieved through a critical validation step: redocking the co-crystallized ligand and ensuring the computational model can replicate the experimentally determined binding pose within an acceptable margin of error.[3][13] Only after a protocol is validated can it be applied with confidence to screen novel, uncharacterized ligands.

The Molecular Docking Workflow: A Holistic Overview

The process of molecular docking can be visualized as a multi-stage pipeline, beginning with data acquisition and preparation, proceeding through validation and simulation, and culminating in rigorous analysis. Each stage is critical for the success of the subsequent one.

Molecular Docking Workflow cluster_prep Phase 1: Preparation cluster_valid Phase 2: Protocol Validation cluster_dock Phase 3: Production Docking cluster_analysis Phase 4: Analysis & Interpretation PDB Obtain Target Structure (e.g., PDB) Prep_Protein Prepare Protein (Remove water, add H+, assign charges) PDB->Prep_Protein Ligand_Source Obtain Ligand Structure (e.g., PubChem, Draw) Prep_Ligand Prepare Ligand (Generate 3D, assign charges, minimize) Ligand_Source->Prep_Ligand Grid Define Binding Site (Grid Generation) Prep_Protein->Grid Docking Run Docking Simulation (e.g., AutoDock Vina) Prep_Ligand->Docking Redocking Redock Co-crystallized Ligand RMSD_Check Calculate RMSD vs. Crystal Pose Redocking->RMSD_Check RMSD_Check->Prep_Protein > 2.0 Å (Refine Protocol) RMSD_Check->Grid < 2.0 Å (Protocol Validated) Grid->Docking Scores Analyze Docking Scores (Binding Affinity) Docking->Scores Poses Visualize Binding Poses & Interactions Scores->Poses Hypothesis Generate Structural Hypothesis Poses->Hypothesis

Caption: High-level workflow for a validated molecular docking study.

Essential Materials and Software

Successful execution of this protocol requires specialized software for structure preparation, docking, and visualization. We prioritize open-source and widely accessible tools where possible.

Software/ResourcePurposeTypical UseURL
Protein Data Bank (PDB) Source for 3D protein structuresDownload target kinase crystal structures
PubChem Source for 3D ligand structuresDownload ligand SDF/MOL files
AutoDock Tools (MGLTools) Preparation of input filesCreate PDBQT files for protein and ligand
AutoDock Vina Molecular docking enginePerform the docking simulation
PyMOL or DS Visualizer Molecular visualizationAnalyze binding poses and interactions or

Part I: Protocol Validation via Redocking of the Co-Crystallized Ligand

Causality: The primary assumption in docking novel ligands is that the scoring function and search algorithm can accurately place a molecule in the energetically most favorable pose. The most direct way to test this assumption for a specific protein target is to remove the original, co-crystallized ligand from the PDB structure and ask the docking program to place it back.[14] If the program can reproduce the experimental binding mode, we gain confidence in its ability to predict the binding of similar, novel ligands.

Experimental Protocol:

  • Select a High-Quality Crystal Structure: Choose a high-resolution (<2.5 Å) crystal structure of your target kinase in complex with a ligand, preferably one that shares some structural similarity with the pyrrolo[2,1-f]triazine scaffold if available.

  • Separate Receptor and Ligand:

    • Load the PDB file into a molecular viewer (e.g., PyMOL).

    • Select and save the protein chains into a new file (receptor.pdb).

    • Select and save the co-crystallized ligand into another file (native_ligand.pdb).

  • Prepare Receptor and Ligand: Follow the detailed steps in Part II, Steps 1 & 2 to prepare receptor.pdb and native_ligand.pdb into receptor.pdbqt and native_ligand.pdbqt, respectively.

  • Define the Grid Box: Generate a grid box centered on the position of the native ligand (as detailed in Part II, Step 3 ). It is crucial that the grid box is defined based on the original ligand's position to provide an unbiased test.

  • Perform Docking: Run AutoDock Vina using the prepared receptor.pdbqt, native_ligand.pdbqt, and the configuration file.

  • Calculate RMSD:

    • Load the original PDB structure into PyMOL.

    • Load the top-ranked docked pose of the ligand (output_ligand.pdbqt).

    • Use the align or super command in PyMOL to superimpose the protein backbone of the original structure with the docked complex.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked ligand and the native crystal ligand.[3]

Acceptance Criterion: A validation is considered successful if the RMSD between the top-ranked docked pose and the original crystallographic pose is < 2.0 Å .[3][15] This indicates that the docking protocol has successfully reproduced the experimental binding mode.

Part II: Step-by-Step Docking Protocol for Novel Pyrrolo[2,1-f]triazine Ligands

Once the protocol is validated, it can be applied to predict the binding of new ligands.

Step 1: Target Protein Preparation

Causality: Raw PDB files are not immediately ready for docking. They often contain non-essential water molecules, lack hydrogen atoms (which are critical for defining hydrogen bonds), and may have incorrect bond orders or missing atoms.[16][17] This preparation step standardizes the protein structure, ensuring that electrostatic and steric interactions are calculated correctly.

Methodology (using AutoDock Tools):

  • Load Protein: Open AutoDock Tools (ADT) and load your receptor.pdb file.

  • Clean Protein:

    • Remove water molecules (Edit > Delete Water). It is standard practice to remove crystallographic waters unless there is strong evidence they are critical for ligand binding.[18]

    • Remove any other heteroatoms or co-factors not relevant to the binding interaction.

  • Add Hydrogens: Add polar hydrogens (Edit > Hydrogens > Add > Polar Only). Vina uses a united-atom scoring function, but polar hydrogens are essential for correctly identifying hydrogen bond donors and acceptors.[19]

  • Compute Charges: Assign Gasteiger charges (Edit > Charges > Compute Gasteiger). This is necessary for the electrostatic terms in the scoring function.

  • Set Atom Types: Assign AutoDock 4 atom types (Grid > Set Map Types > Choose Ligand).

  • Save as PDBQT: Save the prepared receptor file (receptor.pdbqt). This format contains the atomic coordinates, charges, and atom type information required by Vina.

Step 2: Pyrrolo[2,1-f]triazine Ligand Preparation

Causality: The ligand structure must also be converted into a format containing 3D coordinates, correct atom types, and partial charges. Furthermore, the flexibility of the ligand (i.e., its rotatable bonds) must be defined so the docking algorithm can explore different conformations.

Methodology (using AutoDock Tools):

  • Obtain Ligand: Download the 3D structure of your pyrrolo[2,1-f]triazine ligand from PubChem (as an SDF file) or draw it in a chemical editor and generate a 3D conformation.

  • Load Ligand: In ADT, open the ligand file (Ligand > Input > Open). If using an SDF file, you may need to first convert it to PDB or MOL2 format using a tool like Open Babel.

  • Define Torsions: ADT will automatically detect rotatable bonds. Verify that these are chemically sensible (Ligand > Torsion Tree > Detect Root).

  • Save as PDBQT: Save the prepared ligand file (ligand.pdbqt). This file will contain information on the ligand's rotatable bonds (the "torsion tree").

Step 3: Grid Box Generation

Causality: A full-protein search is computationally expensive and inefficient. We must define a specific three-dimensional search space, or "grid box," where the docking algorithm will attempt to place the ligand.[20][21] The size and center of this box are critical parameters; it should be large enough to encompass the entire binding site and allow the ligand to rotate freely, but not so large as to include irrelevant surface area.

Methodology (using AutoDock Tools):

  • Load Receptor: Ensure your receptor.pdbqt is loaded in ADT.

  • Open GridBox: Go to Grid > Grid Box....

  • Position the Box: Center the grid box on the active site. The most reliable way to do this is by using the co-crystallized ligand from your validation step as a guide.

  • Adjust Dimensions: Adjust the size of the box in each dimension (x, y, z) to fully enclose the binding pocket. A good starting point is a 20-25 Å cube.

  • Save Grid Parameters: Note the center coordinates and dimensions. You will need these for the configuration file.

Step 4: Running the AutoDock Vina Simulation

Causality: Vina uses a configuration file to specify all the necessary inputs and parameters for the docking run. The exhaustiveness parameter controls the computational effort; higher values increase the thoroughness of the conformational search at the cost of longer run times.[19]

Methodology:

  • Create a Configuration File: Create a text file named conf.txt and add the following, replacing the values with your specific file names and grid parameters:

  • Run Vina from the Command Line: Open a terminal or command prompt, navigate to your working directory, and execute the following command:

Part III: Results Analysis and Interpretation

Causality: The output of a docking run is a set of predicted binding poses ranked by a score. This raw data requires careful interpretation to become scientifically meaningful. Analysis involves not just looking at the score, but visually inspecting the poses to see if they are chemically reasonable and form key interactions known to be important for kinase inhibition.[15]

Step 1: Analyzing the Output Files
  • Log File (output_log.txt): This file contains a table of the top predicted binding modes (typically 9 by default). For each mode, it lists:

    • Binding Affinity: The estimated free energy of binding in kcal/mol. More negative values indicate stronger predicted binding.

    • RMSD: The RMSD from the best mode for that specific ligand (not to be confused with the validation RMSD).

  • Output File (output_docking.pdbqt): This file contains the 3D coordinates for all the binding poses listed in the log file, which can be loaded into a molecular viewer.

Important Note: Docking scores are best used for rank-ordering compounds in a library rather than predicting absolute experimental binding affinities.[1][12]

Step 2: Visualizing and Interpreting Binding Poses
  • Load Structures: Open PyMOL (or another viewer) and load the receptor.pdbqt and the output_docking.pdbqt.

  • Inspect Top Poses: Examine the top-ranked poses. Look for poses that are not sterically strained and are well-accommodated within the binding pocket.

  • Analyze Key Interactions: For kinase inhibitors, specific interactions are often critical for activity. The pyrrolo[2,1-f]triazine scaffold is known to act as a hinge-binder.[4][6] Look for:

    • Hydrogen Bonds: Identify hydrogen bonds between the ligand and the "hinge region" of the kinase (e.g., the backbone amide and carbonyl groups).[4][22]

    • Hydrophobic Interactions: Look for favorable contacts with nonpolar residues in the active site.

    • Pi-Stacking: Interactions with aromatic residues like Phenylalanine or Tyrosine.

The following diagram illustrates the logical flow for evaluating a docking result to arrive at a credible structural hypothesis.

Results Evaluation Workflow Start Start Analysis of Top Pose Score_Check Is Binding Score Favorable? Start->Score_Check Visual_Check Is Pose Sterically Reasonable? Score_Check->Visual_Check Yes Reject Reject Pose / Analyze Next Pose Score_Check->Reject No Interaction_Check Are Key Hinge Interactions Formed? Visual_Check->Interaction_Check Yes Visual_Check->Reject No Hypothesis Accept as Valid Structural Hypothesis Interaction_Check->Hypothesis Yes Interaction_Check->Reject No

Sources

Application

Application Note: A Comprehensive Guide to Developing Cell-Based Assays for the Evaluation of Pyrrolotriazinone Derivatives

Abstract The pyrrolotriazinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent activity against a range of high-value drug targets, including protein kinases, phosph...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrrolotriazinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent activity against a range of high-value drug targets, including protein kinases, phosphodiesterases, and other enzymes crucial to disease pathology.[1][2][3] As the exploration of this chemical space expands, the need for robust, reliable, and biologically relevant cell-based assays becomes paramount for advancing promising compounds through the drug discovery pipeline.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, optimize, and execute a suite of cell-based assays tailored for the characterization of novel pyrrolotriazinone derivatives. We move beyond simple protocols to explain the causal-driven experimental choices, ensuring a self-validating system from initial phenotypic screening to detailed mechanistic elucidation.

Foundational Principles of Robust Assay Development

The transition from a biochemical hit to a viable cellular lead is a critical step in drug discovery. Cell-based assays provide this vital bridge by offering a more physiologically relevant context, accounting for factors like cell permeability, stability, and off-target effects that are invisible in purified systems.[5][6] The integrity of the data generated rests on a foundation of meticulous assay development and validation.[4][7]

The Cellular Model: Choosing the Right Tool for the Job

The choice of cell line is arguably the most critical decision in assay development.[8] The selection should be driven by the biological question at hand.

  • Target Expression: For target-specific assays, the cell line must express the target of interest at a physiologically relevant level. If the pyrrolotriazinone derivative is designed to inhibit a specific kinase like PI3K, a cancer cell line with a known dysregulation in the PI3K pathway (e.g., MCF-7) would be a logical choice.[9]

  • Phenotypic Relevance: For phenotypic screens, such as proliferation assays, the cell line should exhibit a relevant behavior. For anti-cancer applications, a rapidly proliferating cancer cell line (e.g., A431, HeLa) is appropriate.[10]

  • Assay Compatibility: The cell line must be amenable to the chosen assay technology (e.g., adherent for imaging, robust for transfection).

Best Practices in Cell Culture: The Principle of Consistency

Cells are not just reagents; they are dynamic biological systems.[11] Inconsistent handling can introduce significant variability.

  • Maintain a Consistent Environment: Use fresh, quality-controlled media and supplements from a consistent source.[8]

  • Handle with Care: Avoid over-trypsinization and excessive passaging, which can lead to phenotypic drift.[8] It is crucial to work with cells in their logarithmic growth phase for optimal health and responsiveness.[12]

  • Aseptic Technique: Rigorous aseptic technique is non-negotiable to prevent contamination that can invalidate results.

Assay Optimization and Validation: Building a Self-Validating System

Every protocol must be optimized for the specific cell line and compound class being tested.[13]

  • Cell Seeding Density: An optimal cell number ensures a measurable signal without artifacts from overcrowding.[8][14] This should be determined empirically for each cell line and plate format.

  • Compound Treatment Parameters: Optimize incubation time and concentration range. A broad concentration range (e.g., logarithmic dilutions) is necessary to define a complete dose-response curve.

  • Assay Window and Controls: The assay must have a sufficient dynamic range to distinguish between a biological effect and background noise. The use of positive, negative, and vehicle (e.g., DMSO) controls is essential for data normalization and interpretation. For high-throughput screening, the Z'-factor is a statistical measure of assay quality, with a value >0.5 indicating an excellent assay.

The Drug Discovery Assay Cascade

The evaluation of a new compound series typically follows a logical progression from broad, phenotypic screening to highly specific, mechanism-of-action studies. This cascade efficiently filters compounds, prioritizing those with the desired biological activity and on-target effects.

G

Protocol: Cell Proliferation Assay using BrdU Incorporation

This assay serves as an excellent primary screen to identify compounds that inhibit cell division, a hallmark of many anti-cancer agents.[10]

Principle

5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine. During the S-phase of the cell cycle, proliferating cells incorporate BrdU into their newly synthesized DNA.[15] This incorporated BrdU can then be detected by a specific anti-BrdU antibody, allowing for the quantification of DNA synthesis as a direct measure of cell proliferation.[16]

Materials
  • Selected cancer cell line (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well clear-bottom, black-walled plates for fluorescence[14]

  • Pyrrolotriazinone derivatives (dissolved in DMSO)

  • BrdU Cell Proliferation Assay Kit (containing BrdU label, fixing/denaturing solution, anti-BrdU antibody, secondary antibody-HRP conjugate, and substrate)[17]

  • Microplate reader (absorbance or fluorescence)

Step-by-Step Methodology
  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrolotriazinone derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for 24-72 hours, depending on the cell line's doubling time.

  • BrdU Labeling: Add 10 µL of BrdU labeling solution to each well. The optimal incubation time depends on the cell division rate, typically ranging from 2 to 24 hours.[17]

  • Fixation and Denaturation: Aspirate the medium and add 200 µL of Fixing Solution to each well. Incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to expose the incorporated BrdU.[17]

  • Antibody Incubation: Wash the wells with PBS. Add 100 µL of the diluted anti-BrdU antibody solution and incubate for 1 hour at room temperature.[17]

  • Secondary Antibody & Detection: Wash the wells. Add 100 µL of the secondary antibody-conjugate solution and incubate for 30 minutes.[17]

  • Signal Development: Wash the wells. Add the detection substrate and incubate until sufficient color or signal develops. Stop the reaction if necessary.

  • Data Acquisition: Read the absorbance or fluorescence on a microplate reader.

Data Analysis and Interpretation
  • Subtract the average background reading (wells with no cells) from all measurements.

  • Normalize the data by expressing the signal as a percentage of the vehicle control (% Proliferation).

  • Plot the % Proliferation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which proliferation is inhibited by 50%).

CompoundConcentration (µM)Absorbance (450nm)% Proliferation (vs. Vehicle)
Vehicle (0.1% DMSO)01.25100%
Pyrrolotriazinone-X0.011.1894.4%
Pyrrolotriazinone-X0.10.9576.0%
Pyrrolotriazinone-X10.6148.8%
Pyrrolotriazinone-X100.2217.6%
Pyrrolotriazinone-X1000.1512.0%
Calculated IC50 ~1.1 µM

Protocol: Target Engagement Assay using NanoBRET™ Technology

After identifying an active compound, it is crucial to confirm that it binds to its intended molecular target within the complex environment of a living cell. The NanoBRET™ Target Engagement assay is a gold-standard method for this purpose.[18][19]

Principle

NanoBRET™ is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[20] The assay requires two components:

  • The target protein is fused to the highly bright NanoLuc® luciferase (the energy donor).[20]

  • A cell-permeable fluorescent tracer that reversibly binds to the target protein's active site (the energy acceptor).[18][21]

When the tracer binds to the NanoLuc®-fused target, the donor and acceptor are in close proximity, and energy transfer occurs, generating a BRET signal. A test compound that binds to the same site will compete with and displace the tracer, leading to a loss of BRET signal in a dose-dependent manner.[22]

G

Materials
  • HEK293 cells (commonly used for their high transfectability)

  • Plasmid DNA encoding the Target-NanoLuc® fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the target of interest

  • Nano-Glo® Substrate

  • White, opaque 96-well or 384-well assay plates

  • Luminometer capable of measuring dual-filtered luminescence (e.g., 460nm for donor, >610nm for acceptor)

Step-by-Step Methodology
  • Transfection: In a 10 cm dish, transfect HEK293 cells with the Target-NanoLuc® fusion plasmid according to the transfection reagent manufacturer's protocol. Incubate for 24 hours.

  • Cell Seeding: Harvest the transfected cells and resuspend them in Opti-MEM™. Seed the cells into a white assay plate at a pre-optimized density.

  • Compound and Tracer Addition: Add the pyrrolotriazinone derivatives across a range of concentrations. Immediately after, add the fluorescent tracer at its pre-determined optimal concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow the binding to reach equilibrium.

  • Substrate Addition: Add the Nano-Glo® Substrate to all wells.

  • Data Acquisition: Read the plate on a luminometer equipped with two filters to measure the donor emission (NanoLuc®) and the acceptor emission (Tracer) separately.

Data Analysis and Interpretation
  • For each well, calculate the raw BRET ratio: (Acceptor Emission / Donor Emission).

  • Normalize the data to controls:

    • 0% effect = Vehicle control (tracer only)

    • 100% effect = No-tracer control

  • Plot the normalized BRET ratio against the logarithm of the compound concentration to generate a competition curve and calculate the IC50, which reflects the compound's affinity for the target in living cells.

Protocol: Apoptosis Assay using Caspase-Glo® 3/7

If a compound is found to be anti-proliferative, a key question is whether it is cytostatic (arresting growth) or cytotoxic (inducing cell death). Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs. Measuring the activity of executioner caspases, like caspase-3 and caspase-7, is a direct method to quantify apoptosis.[23]

Principle

The Caspase-Glo® 3/7 Assay provides a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a specific target for caspase-3 and caspase-7.[24] In apoptotic cells, active caspase-3/7 cleaves this substrate, releasing aminoluciferin. This product is then utilized by luciferase in the reagent to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[25] The single-reagent-addition format also includes a cell lysis buffer, simplifying the workflow.[24]

Materials
  • Cell line of interest

  • White, opaque-walled 96-well plates suitable for luminescence

  • Pyrrolotriazinone derivatives

  • Positive control for apoptosis (e.g., Staurosporine)

  • Caspase-Glo® 3/7 Reagent[26]

  • Luminometer

Step-by-Step Methodology
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and allow them to attach overnight. Treat cells with serial dilutions of the pyrrolotriazinone derivatives for a predetermined time (e.g., 6, 12, or 24 hours). Include vehicle and positive controls.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[25]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[25]

  • Mixing and Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours to allow the signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation
  • Plot the raw luminescence units (RLU) against the compound concentration.

  • The data can be expressed as "Fold Increase in Caspase Activity" by dividing the RLU of treated samples by the RLU of the vehicle control.

  • An EC50 value (the concentration that induces 50% of the maximal caspase activity) can be calculated from the dose-response curve.

Conclusion

The development of cell-based assays for pyrrolotriazinone derivatives requires a systematic, evidence-based approach. By progressing from broad phenotypic screens to specific target engagement and mechanistic studies, researchers can build a comprehensive biological profile of their compounds. The protocols and principles outlined in this guide provide a robust framework for generating high-quality, reproducible data, thereby accelerating the journey of promising pyrrolotriazinone derivatives from the bench to potential clinical applications. The key to success lies not in rigidly following steps, but in understanding the principles behind them to intelligently adapt and troubleshoot as needed.

References

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC - NIH. (n.d.).
  • Cell-based test for kinase inhibitors. (2020, November 26). INiTS.[Link]

  • Ten Tips for Optimizing Cell-Based Assays. (2018, April 16). Biocompare.[Link]

  • NanoBRET. (n.d.). SGC-UNC.[Link]

  • NanoBRET™ Target Engagement for drug development. (2024, December 14). News-Medical.Net.[Link]

  • Principle of NanoBRET target engagement. A cell-permeable tracer as a... (n.d.). ResearchGate.[Link]

  • Cell-based Kinase Assays. (n.d.). Profacgen.[Link]

  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). (2012, April 5). Bio-protocol.[Link]

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (n.d.). National Institutes of Health.[Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories.[Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology.[Link]

  • Caspase-3, 7 Activity Assay Kit. (n.d.). Boster Biological Technology.[Link]

  • Cell-based Kinase Profiling Service. (n.d.). Kinase Logistics.[Link]

  • Cell-based assay for the discovery of glycogen synthase kinase inhibitors. (n.d.). Harvard Office of Technology Development.[Link]

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. (2021, December 6). PubMed.[Link]

  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. (n.d.). ResearchGate.[Link]

  • The Role of Assay Development and Validation in Drug Discovery. (2024, May 29). PeploBio.[Link]

  • Development and validation of cell-based assays for the detection of neutralizing antibodies to drug products: a practical approach. (2012, December 15). PubMed.[Link]

  • Caspase 3/7 Activity. (2025, April 1). Protocols.io.[Link]

  • The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech.[Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012, April 6). Lifescience Global.[Link]

  • Synthesis and Antiproliferative Activities of Novel Pyrrolotriazine Derivatives. (n.d.). SIOC Journals.[Link]

  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. (2024, March 10). National Institutes of Health.[Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of 1H-pyrrolo[2,1-f]triazin-4-one C-Nucleosides

Introduction The 1H-pyrrolo[2,1-f]triazin-4-one scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] This is largely due to its presence as the core nucleobas...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1H-pyrrolo[2,1-f]triazin-4-one scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] This is largely due to its presence as the core nucleobase mimic in several potent antiviral agents, most notably Remdesivir (GS-5734), the first FDA-approved therapeutic for COVID-19.[3][4][5] As C-nucleosides, where the heterocyclic base is connected to the ribose sugar via a carbon-carbon bond, these compounds exhibit enhanced stability against enzymatic and hydrolytic cleavage compared to their N-nucleoside counterparts.[6][7] This increased stability often translates to improved pharmacokinetic profiles, making them highly desirable candidates in drug development.[5][6]

The synthesis of these complex molecules, however, presents considerable challenges. Key hurdles include the stereoselective formation of the C-C glycosidic bond and the construction of the fused pyrrolotriazine ring system under conditions that preserve sensitive functional groups.[8][9] This guide provides a detailed overview of established synthetic strategies, step-by-step protocols, and critical insights into the synthesis of 1H-pyrrolo[2,1-f]triazin-4-one C-nucleosides, with a focus on the methodologies that have proven successful in the synthesis of Remdesivir and its analogues.

Retrosynthetic Analysis & Core Strategies

A common retrosynthetic approach for these C-nucleosides, exemplified by the synthesis of Remdesivir's core nucleoside (GS-441524), involves two key disconnections:

  • Phosphoramidate Coupling: The final phosphoramidate prodrug is typically installed in the final steps onto the free 5'-hydroxyl group of the core nucleoside.

  • C-Glycosylation: The crucial C-C bond between the ribose moiety and the pyrrolotriazine base is the primary strategic bond formation. This disconnection leads to a suitably protected ribose derivative (often a ribonolactone) and an activated (e.g., halogenated or lithiated) pyrrolotriazine heterocycle.[3][10]

Key Synthetic Pillars:
  • Synthesis of the Pyrrolo[2,1-f]triazine Core: Building the heterocyclic base is the first major phase. This often starts from simple pyrrole derivatives, which undergo N-amination followed by cyclization to form the fused triazine ring.[5][11]

  • Synthesis of the Protected Ribose Moiety: D-Ribose is the typical starting material, which is converted into a protected lactone to prepare it for the C-glycosylation step.[3]

  • Stereoselective C-Glycosylation: This is the most critical step, where the two key fragments are coupled. Low-temperature organometallic chemistry is frequently employed to achieve the desired β-anomer selectivity.[4][6][12]

  • Post-Glycosylation Modifications: After coupling, a series of transformations are required, including reduction of the lactol, installation of the 1'-cyano group (critical for the activity of Remdesivir), and deprotection steps.[12][13]

Visualization of the Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway, highlighting the convergence of the two main fragments.

Synthesis_Workflow Start Pyrrole & D-Ribose (Starting Materials) P_Core Pyrrolo[2,1-f]triazine Core Synthesis Start->P_Core R_Lactone Protected D-Ribonolactone Start->R_Lactone P_Func C7-Halogenation P_Core->P_Func Glycosylation C-Glycosylation (Li-Halogen Exchange) P_Func->Glycosylation Fragment A R_Lactone->Glycosylation Fragment B Lactol Lactol Intermediate Glycosylation->Lactol Cyanation 1'-Cyanation Lactol->Cyanation Reduction Diastereoselective Reduction Cyanation->Reduction Deprotection Deprotection Reduction->Deprotection Final_Nuc Core Nucleoside (e.g., GS-441524) Deprotection->Final_Nuc

Caption: Generalized workflow for the synthesis of the core nucleoside.

Detailed Experimental Protocols

Protocol 1: Synthesis of the 7-Iodo-pyrrolo[2,1-f][3][14][15]triazin-4-amine Heterocycle

This protocol details the construction of the activated nucleobase mimic, a key precursor for C-glycosylation. The rationale for choosing iodination over bromination is its superior reactivity in the subsequent lithium-halogen exchange step.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Notes
Pyrrolo[2,1-f][3][14][15]triazin-4-amineC₆H₆N₄134.14Starting heterocycle
N-Iodosuccinimide (NIS)C₄H₄INO₂224.99Iodinating agent
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, reaction solvent
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, for workup
Sodium thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.11For quenching excess iodine
BrineNaCl(aq)-Saturated aqueous solution
Magnesium sulfate (MgSO₄)MgSO₄120.37Anhydrous, drying agent

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add pyrrolo[2,1-f][3][14][15]triazin-4-amine (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 10 mL per gram of starting material) and stir until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Iodination: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The use of NIS is a standard and effective method for iodination of such electron-rich heterocycles.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour.[10] Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing an equal volume of cold water and DCM.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (2x), water (2x), and brine (1x). This removes unreacted iodine and inorganic byproducts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 7-iodo-pyrrolo[2,1-f][3][14][15]triazin-4-amine.

Protocol 2: Stereoselective C-Glycosylation

This step is the cornerstone of the synthesis, forming the C-C bond between the sugar and the base. It requires strictly anhydrous conditions and very low temperatures to control reactivity and stereoselectivity. The use of n-butyllithium facilitates a lithium-halogen exchange, creating a nucleophilic organolithium species from the iodinated heterocycle.[4][12]

Materials & Reagents:

ReagentFormulaMW ( g/mol )Notes
7-Iodo-pyrrolo[2,1-f][3][14][15]triazin-4-amineC₆H₅IN₄260.04From Protocol 1
2,3,5-Tri-O-benzyl-D-ribono-1,4-lactoneC₂₆H₂₆O₅418.48Protected sugar
n-Butyllithium (n-BuLi)C₄H₉Li64.062.5 M solution in hexanes
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, reaction solvent
Ammonium Chloride (NH₄Cl)NH₄Cl53.49Saturated aqueous solution

Procedure:

  • Reaction Setup: In a flame-dried, multi-neck flask under a nitrogen atmosphere, dissolve the 7-iodo-pyrrolo[2,1-f][3][14][15]triazin-4-amine (1.2 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and ensure kinetic control, which favors the desired β-anomer.[6]

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 30 minutes at -78 °C to ensure complete lithium-halogen exchange.

  • Addition of Lactone: In a separate flask, dissolve the 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone (1.0 eq) in anhydrous THF. Slowly add this solution to the cold, lithiated heterocycle solution via cannula or dropping funnel.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution while the mixture is still cold.

  • Warm-up and Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: The resulting crude lactol is typically a mixture of anomers and is purified by flash column chromatography on silica gel.

Protocol 3: 1'-Cyanation and Subsequent Transformations

The 1'-cyano group is a key pharmacophore, providing selectivity for viral RNA polymerases.[12][13] This is followed by stereoselective reduction and deprotection to yield the core nucleoside.

Post_Glycosylation Lactol Purified Lactol (Anomeric Mixture) Cyanation 1. TMSCN 2. TMSOTf -78 °C to RT Lactol->Cyanation Cyano_Intermediate 1'-Cyano Intermediate (β-anomer) Cyanation->Cyano_Intermediate Reduction Diastereoselective Reduction (e.g., Et₃SiH, BF₃·OEt₂) Cyano_Intermediate->Reduction Protected_Nuc Protected Nucleoside Reduction->Protected_Nuc Deprotection Debenzylation (e.g., BCl₃) Protected_Nuc->Deprotection Final_Nuc Core Nucleoside (GS-441524) Deprotection->Final_Nuc

Caption: Key post-glycosylation transformations.

Abridged Procedure for Post-Glycosylation:

  • Cyanation: The purified lactol is dissolved in anhydrous DCM and cooled to -78 °C. Trimethylsilyl cyanide (TMSCN) is added, followed by a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[4] The reaction is stirred and allowed to warm, leading to the formation of the desired β-cyano product after workup and purification.

  • Reduction: The 1'-cyano intermediate is then subjected to a stereoselective reduction. While not explicitly for the "one" series, a related method for C-nucleosides involves using triethylsilane (Et₃SiH) and a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) to reduce the lactol function to the desired ribose configuration.[6]

  • Deprotection: The benzyl protecting groups are removed. A common and effective reagent for this is boron trichloride (BCl₃) in DCM at low temperatures (e.g., -20 °C).[4] This step yields the final core nucleoside, GS-441524, after careful quenching and purification.

Summary of Reaction Conditions and Yields

The following table summarizes typical conditions and reported yields for the key steps in a Remdesivir-like synthesis. Actual yields will vary based on scale, purity of reagents, and precise execution.

StepKey ReagentsSolventTemperature (°C)Typical Yield (%)Reference
Heterocycle Iodination NISDMF0~95%[10]
C-Glycosylation n-BuLi, Protected LactoneTHF-7850-60% (as anomer mixture)[4][12]
1'-Cyanation TMSCN, TMSOTfDCM-78 to RTVariable, often purified with next step[4]
Debenzylation BCl₃DCM-20~86%[10]
Final Phosphoramidate Coupling Phosphoramidate, MgCl₂THF / DIPEART~70%[3][10]

Conclusion

The synthesis of 1H-pyrrolo[2,1-f]triazin-4-one C-nucleosides is a complex but well-documented field, driven by the therapeutic importance of compounds like Remdesivir. Success hinges on a robust strategy for constructing the heterocyclic core and, most critically, on the precise execution of a low-temperature, stereoselective C-glycosylation reaction. The protocols and insights provided herein, grounded in authoritative literature, offer a comprehensive guide for researchers aiming to synthesize these valuable molecules. Careful attention to anhydrous conditions, temperature control, and purification techniques is paramount to achieving high yields and purity.

References

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  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][3][14][15]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][3][12][15]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1698–1705. [Link]

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  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][3][14][15]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][3][12][15]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. ResearchGate. [Link]

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  • Yang, C., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society, 144(43), 19965–19975. [Link]

  • Fessner, W.-D., & Sprenger, G. A. (2023). C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products. ACS Catalysis, 13(24), 16187–16223. [Link]

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  • Meppen, M., et al. (2018). Synthesis and Biological Evaluation of Pyrrolo[2,1-f][3][14][15]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety. ChemMedChem, 13(1), 97–104. [Link]

  • Ott, G. R., & Favor, D. A. (2017). Pyrrolo[2,1-f][3][14][15]triazines: From C-nucleosides to Kinases and Back Again, the Remarkable Journey of a Versatile Nitrogen Heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4238–4246. [Link]

  • Siegel, D., et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry, 60(5), 1648–1661. [Link]

  • Chem-Station. (2024). Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald-Hartwig-Type Coupling. [Link]

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Application

Application Notes and Protocols for the Evaluation of Pyrrolotriazinones as Hedgehog Signaling Pathway Inhibitors

Introduction: The Hedgehog Pathway and the Quest for Novel Inhibitors The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development, including cell proliferation, differen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Hedgehog Pathway and the Quest for Novel Inhibitors

The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development, including cell proliferation, differentiation, and tissue patterning.[1][2][3] In adult organisms, the Hh pathway is mostly quiescent but plays a vital role in tissue maintenance and repair.[3] Aberrant reactivation of this pathway has been implicated in the pathogenesis of various human cancers, including medulloblastoma and basal cell carcinoma, making it a prime target for therapeutic intervention.[4][5][6][7]

The canonical Hh signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH).[3][8] This binding relieves the PTCH-mediated inhibition of the G protein-coupled receptor-like protein Smoothened (SMO).[8][9] The activation of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of the Gli family of transcription factors, which in turn regulate the expression of Hh target genes that drive cell proliferation and survival.[3][8]

Small-molecule inhibitors that target key components of the Hh pathway have shown promise as anti-cancer agents.[4][5][10] The majority of clinically advanced Hh pathway inhibitors, such as vismodegib and sonidegib, function by directly antagonizing SMO.[2][9][11] However, the emergence of resistance, often through mutations in SMO, necessitates the discovery of new generations of inhibitors with novel chemical scaffolds and potentially different mechanisms of action.[12][13]

The pyrrolotriazinone scaffold is a heterocyclic structure that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds, including inhibitors of kinases such as p38α MAP kinase and Eg5.[14][15][16][17][18] The versatility of the pyrrolotriazinone core makes it an attractive starting point for the design of novel inhibitors targeting other key proteins in disease-related pathways. While the direct inhibition of the Hedgehog pathway by pyrrolotriazinones is an emerging area of investigation, the discovery of structurally related pyrrolo[3,2-c]quinoline-4-one derivatives as potent Hh signaling inhibitors highlights the potential of this class of compounds.[19]

These application notes provide a comprehensive guide for researchers and drug development professionals on the methodologies to investigate and validate novel pyrrolotriazinone-based compounds as Hedgehog pathway inhibitors. The following protocols detail the essential in vitro and in vivo assays required to characterize the activity, mechanism of action, and potential therapeutic efficacy of these compounds.

The Hedgehog Signaling Pathway: A Diagrammatic Overview

The following diagram illustrates the canonical Hedgehog signaling pathway and the key points of intervention for small-molecule inhibitors.

Hedgehog_Pathway Canonical Hedgehog Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds and inactivates SMO Smoothened (SMO) (Target of Pyrrolotriazinones) PTCH1->SMO GLI GLI (Inactive) SMO->GLI Activates through disruption of SUFU complex SUFU SUFU SUFU->GLI Sequesters and promotes cleavage GLI_active GLI (Active) GLI->GLI_active Activation Target_Genes Target Gene Expression (e.g., GLI1, PTCH1) GLI_active->Target_Genes Nuclear translocation and transcription

Caption: Canonical Hedgehog signaling pathway and potential point of intervention.

Experimental Protocols

The following protocols provide a step-by-step guide for the characterization of pyrrolotriazinone-based compounds as Hedgehog pathway inhibitors.

Protocol 1: In Vitro Gli-Luciferase Reporter Assay

This is the foundational cell-based assay to screen for and quantify the inhibitory activity of compounds on the Hh pathway by measuring the transcriptional activity of Gli.

Objective: To determine the in vitro potency (IC50) of pyrrolotriazinone compounds in inhibiting Hh pathway signaling.

Materials:

  • Cell Line: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (e.g., Shh-LIGHT2 cells).[20]

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Assay Medium: DMEM with 0.5% FBS.

  • Hh Pathway Agonist: Recombinant Sonic Hedgehog (Shh) protein or a small-molecule Smoothened agonist like SAG.

  • Test Compounds: Pyrrolotriazinone derivatives dissolved in DMSO.

  • Positive Control: A known Hh pathway inhibitor (e.g., Vismodegib, Cyclopamine).

  • Assay Plates: 96-well or 384-well white, clear-bottom tissue culture plates.

  • Reagents: Dual-Luciferase® Reporter Assay System.

  • Equipment: Luminometer.

Workflow Diagram:

Gli_Luciferase_Workflow Gli-Luciferase Assay Workflow A Day 1: Seed Gli-reporter cells in 96-well plates B Day 2: Add serially diluted pyrrolotriazinone compounds A->B C Add Hh pathway agonist (e.g., SAG) B->C D Incubate for 24-48 hours C->D E Lyse cells and add luciferase substrates D->E F Measure Firefly and Renilla luminescence E->F G Data Analysis: Normalize and calculate IC50 F->G

Caption: Workflow for the Gli-Luciferase Reporter Assay.

Step-by-Step Procedure:

  • Cell Plating: Seed the Gli-luciferase reporter cells into 96-well plates at a density that allows them to reach 80-90% confluency on the day of treatment. Incubate at 37°C in a humidified 5% CO2 incubator overnight.[21]

  • Compound Preparation: Prepare serial dilutions of the pyrrolotriazinone test compounds, the positive control inhibitor, and a DMSO vehicle control in the assay medium.

  • Compound Addition: Carefully remove the culture medium from the cells and replace it with the medium containing the diluted compounds.[21]

  • Pathway Activation: Immediately after adding the compounds, add the Hh pathway agonist (e.g., SAG at a pre-determined EC50 concentration) to all wells except for the negative control wells.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.[21][22]

  • Luciferase Assay:

    • Equilibrate the assay plate and luciferase reagents to room temperature.

    • Lyse the cells and perform the dual-luciferase assay according to the manufacturer's protocol.[20][23]

    • Measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for cell viability and transfection efficiency.[22]

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value for each compound.

Data Presentation:

CompoundTargetIC50 (nM)
Pyrrolotriazinone AHh Pathway50
Pyrrolotriazinone BHh Pathway120
Vismodegib (Control)Hh Pathway25
Protocol 2: SMO Competitive Binding Assay

This assay helps to determine if the pyrrolotriazinone compounds directly bind to the Smoothened receptor.

Objective: To assess the direct binding of pyrrolotriazinone compounds to SMO.

Materials:

  • Cell Line: Cells overexpressing human SMO (e.g., HEK293T or Cos7 cells transiently transfected with an SMO expression vector).[24]

  • Fluorescent Ligand: BODIPY-cyclopamine, a fluorescent derivative of cyclopamine that binds directly to SMO.[24]

  • Test Compounds: Pyrrolotriazinone derivatives.

  • Assay Plates: 384-well imaging plates.

  • Equipment: High-content imaging system.

Step-by-Step Procedure:

  • Cell Plating and Transfection: Seed cells in 384-well plates. Transfect with an SMO-expressing plasmid.[24]

  • Compound Incubation: After 24-48 hours, treat the cells with serial dilutions of the pyrrolotriazinone compounds for 1 hour at 37°C.

  • Fluorescent Ligand Addition: Add a constant, low concentration of BODIPY-cyclopamine to all wells and incubate for 1-2 hours at 37°C.[24]

  • Imaging: Wash the cells to remove unbound fluorescent ligand, fix, and stain with a nuclear counterstain (e.g., Hoechst). Acquire images using a high-content imaging system.

  • Data Analysis: Quantify the intensity of BODIPY-cyclopamine fluorescence per cell. A decrease in fluorescence intensity in the presence of the test compound indicates competitive binding to SMO. Plot the fluorescence intensity against the compound concentration to determine the binding affinity (Ki or IC50).

Protocol 3: Quantitative PCR (qPCR) for Hh Target Gene Expression

This protocol validates the inhibitory effect of the compounds on the endogenous Hh pathway by measuring the mRNA levels of Gli target genes.

Objective: To confirm that inhibition of the Hh pathway by pyrrolotriazinone compounds leads to a downstream biological effect.

Materials:

  • Cell Line: A Hedgehog-responsive cell line (e.g., medulloblastoma cell lines like Daoy or Ptch+/- mouse embryonic fibroblasts).

  • Reagents: RNA extraction kit, cDNA synthesis kit, qPCR master mix, and primers for Hh target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Equipment: qPCR instrument.

Step-by-Step Procedure:

  • Cell Treatment: Plate cells and treat with the pyrrolotriazinone compounds at various concentrations (e.g., around their IC50 from the luciferase assay) for a specified time (e.g., 24 hours). Include a vehicle control and a positive control inhibitor.

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using primers for the target genes and a housekeeping gene.

  • Data Analysis: Calculate the relative mRNA expression of the target genes using the ΔΔCt method, normalized to the housekeeping gene and the vehicle-treated control. A dose-dependent decrease in GLI1 and PTCH1 mRNA levels indicates on-target Hh pathway inhibition.

Protocol 4: In Vivo Efficacy in a Medulloblastoma Allograft Model

This protocol provides a general framework for evaluating the anti-tumor activity of lead pyrrolotriazinone compounds in a relevant animal model.

Objective: To assess the in vivo anti-tumor efficacy of pyrrolotriazinone compounds in a Hedgehog-driven cancer model.

Materials:

  • Animal Model: Immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Model: Subcutaneous or orthotopic allografts of a Hedgehog-dependent medulloblastoma cell line.[6][12][19]

  • Test Compound Formulation: A formulation of the pyrrolotriazinone compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Equipment: Calipers for tumor measurement, animal balance.

Step-by-Step Procedure:

  • Tumor Implantation: Implant medulloblastoma cells subcutaneously or orthotopically into the mice.

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Treatment: Administer the pyrrolotriazinone compound and vehicle control to the respective groups according to a predetermined dosing schedule.

  • Monitoring: Monitor tumor growth by caliper measurements and animal body weight regularly.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by qPCR or immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy.

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of pyrrolotriazinone-based compounds as inhibitors of the Hedgehog signaling pathway. By following these methodologies, researchers can effectively screen, characterize, and validate novel drug candidates, paving the way for the development of the next generation of targeted cancer therapies. The pyrrolotriazinone scaffold holds significant promise, and its exploration in the context of Hedgehog pathway inhibition could lead to the discovery of potent and effective treatments for a range of devastating cancers.

References

  • Small-molecule inhibitors of the hedgehog signaling pathway as cancer therapeutics. (2010). PubMed. [Link]

  • Hyman, J. M., et al. (2009). Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade. PNAS. [Link]

  • Yun, J. I., et al. (2012). Small molecule inhibitors of the hedgehog signaling pathway for the treatment of cancer. PubMed. [Link]

  • Synthesis and SAR of pyrrolotriazine-4-one Based Eg5 Inhibitors. (2006). PubMed. [Link]

  • Small-Molecule Inhibitors of the Hedgehog Signaling Pathway as Cancer Therapeutics. (2015). White Rose University Consortium. [Link]

  • Romer, J. T., et al. (2009). Hedgehog pathway inhibitor saridegib (IPI-926) increases lifespan in a mouse medulloblastoma model. PNAS. [Link]

  • New small-molecule inhibitors of the Hedgehog signaling pathway. (n.d.). OTAVAchemicals. [Link]

  • Synthesis and SAR of new pyrrolo[2,1-f][4][8][14]triazines as potent p38α MAP kinase inhibitors. (2008). ScienceDirect. [Link]

  • Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. (n.d.). Harvard University. [Link]

  • Kuzu, E., et al. (2024). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Turkish Journal of Chemistry. [Link]

  • Drug Delivery Systems for Hedgehog Inhibitors in the Treatment of SHH-Medulloblastoma. (2021). Frontiers in Molecular Biosciences. [Link]

  • Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). (n.d.). BPS Bioscience. [Link]

  • Wrobleski, S. T., et al. (2008). Synthesis and SAR of new pyrrolo[2,1-f][4][8][14]triazines as potent p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Berman, D. M., et al. (2002). Medulloblastoma growth inhibition by hedgehog pathway blockade. PubMed. [Link]

  • Predictive modeling of resistance to SMO inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma. (2021). Neuro-Oncology. [Link]

  • Sonic Hedgehog pathway identified as a target against medulloblastoma. (2017). Drug Target Review. [Link]

  • Hedgehog Signaling Pathway Gli Reporter – NIH3T3 Cell Line. (n.d.). AMSBIO. [Link]

  • Discovery of pyrrolo[3,2-c]quinoline-4-one derivatives as novel hedgehog signaling inhibitors. (2012). PubMed. [Link]

  • Ge, T., & Cintrat, J. C. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals. [Link]

  • Ge, T., & Cintrat, J. C. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. MDPI. [Link]

  • Development of hedgehog pathway inhibitors by epigenetically targeting GLI through BET bromodomain for the treatment of medulloblastoma. (2020). Nature Communications. [Link]

  • Hedgehog pathway inhibitor. (n.d.). Wikipedia. [Link]

  • Research Progress on Smo Inhibitors of the Hedgehog Signaling Pathway. (2026). ChemRxiv. [Link]

  • Therapeutic potential of Hedgehog signaling inhibitors in cancer: rationale and clinical data. (2012). Future Oncology. [Link]

  • Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents. (2006). Current Medicinal Chemistry. [Link]

  • Inhibition of the hedgehog pathway for the treatment of cancer using Itraconazole. (2019). OncoTargets and Therapy. [Link]

  • Ge, T., & Cintrat, J. C. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. PubMed. [Link]

  • Mechanism of Action of Hedgehog Pathway Inhibitors. (2024). ResearchGate. [Link]

  • Sterols in an intramolecular channel of Smoothened mediate Hedgehog signaling. (2021). Nature Chemical Biology. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2020). Bulletin of the Korean Chemical Society. [Link]

  • Discovery of pyrrolo[2,1-f][4][8][14]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. (2011). PubMed. [Link]

  • Rapid, direct activity assays for Smoothened reveal Hedgehog pathway regulation by membrane cholesterol and extracellular sodium. (2017). PNAS. [Link]

  • Measuring Smoothened (SMO)-Mediated Activation of the G i Protein. (2022). PubMed. [Link]

  • Glucocorticoid Compounds Modify Smoothened Localization and Hedgehog Pathway Activity. (2013). PLoS ONE. [Link]

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Method

Application Note: Preclinical Profiling and Validation of Dual c-Met/VEGFR-2 Inhibitors

Introduction & Mechanistic Rationale The development of targeted therapies against receptor tyrosine kinases (RTKs) has revolutionized oncology. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of targeted therapies against receptor tyrosine kinases (RTKs) has revolutionized oncology. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of tumor angiogenesis, making it a highly validated target for restricting tumor blood supply[1]. However, clinical experience has shown that selective VEGFR-2 inhibition often induces a hypoxic tumor microenvironment. This hypoxia triggers the upregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which subsequently drives the transcription of the hepatocyte growth factor (HGF) and its receptor, c-Met[2].

The activation of the HGF/c-Met signaling axis serves as a critical "escape mechanism" for the tumor, promoting invasive phenotypes, metastasis, and acquired resistance to anti-angiogenic therapies[2]. Consequently, the strategic design of dual c-Met/VEGFR-2 inhibitors —such as the FDA-approved drug Cabozantinib (XL184)—has emerged as a powerful pharmacological approach to simultaneously collapse tumor vasculature and block metastatic escape routes[3][4].

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a robust, self-validating preclinical workflow for evaluating novel dual c-Met/VEGFR-2 inhibitor candidates.

Pathway HGF HGF Ligand cMet c-Met Receptor HGF->cMet VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Downstream PI3K/AKT & MAPK/ERK Signaling Cascades cMet->Downstream VEGFR2->Downstream DualInhibitor Dual c-Met/VEGFR-2 Inhibitor DualInhibitor->cMet Blocks DualInhibitor->VEGFR2 Blocks PhenoMet Tumor Invasion & Metastasis Downstream->PhenoMet PhenoVEGF Tumor Angiogenesis Downstream->PhenoVEGF

Fig 1. Synergistic c-Met/VEGFR-2 signaling pathways and their blockade by dual inhibitors.

Target Engagement & Quantitative Profiling

Before advancing to complex cellular models, it is imperative to establish the intrinsic potency of the inhibitor against both isolated kinases. Table 1 summarizes the benchmark IC₅₀ values of clinically relevant dual inhibitors[1][5].

Table 1: Representative IC₅₀ Values of Dual c-Met/VEGFR-2 Inhibitors
Compoundc-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Clinical Status / Indication
Cabozantinib 1.30.035FDA Approved (RCC, MTC)[6]
Foretinib 0.40.9Phase II Clinical Trials
Golvatinib 14.016.0Phase I/II Clinical Trials
Compound 11b *181.057.0Preclinical Lead[1]

*A recently discovered novel piperidinyl-based benzoxazole derivative.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay
  • Causality & Rationale: Why use TR-FRET instead of a standard luminescence ATP-depletion assay? Dual-inhibitor candidates often possess extended conjugated aromatic ring systems that can auto-fluoresce or quench standard fluorophores. TR-FRET utilizes a time-delayed reading that completely eliminates background compound fluorescence, ensuring that the calculated IC₅₀ reflects true target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Transfer to the assay plate and dilute with buffer to achieve a final DMSO concentration of 1%.

  • Enzyme/Substrate Addition: Add recombinant human c-Met or VEGFR-2 (final concentration 2-5 nM) and a biotinylated poly-GT substrate (100 nM).

  • Reaction Initiation: Add ATP at the specific Km​ value for each kinase (e.g., ~10 μM for c-Met) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 mM EDTA. Add Europium (Eu)-labeled anti-phosphotyrosine antibody (2 nM) and Streptavidin-APC (50 nM). Incubate for 60 minutes.

  • Readout: Read the plate on a multi-label reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615 nm).

  • Quality Control (Self-Validation): Calculate the Z'-factor using the vehicle control (100% activity) and no-enzyme control (0% activity). The assay is only validated and approved for data extraction if Z' > 0.5.

Functional Cellular Validation

Kinase inhibition in a cell-free system does not guarantee cellular efficacy, as compounds may suffer from poor membrane permeability or rapid efflux. We must functionally validate the phenotypic reversal of both angiogenesis (VEGFR-2 driven) and metastasis (c-Met driven).

Workflow Step1 1. Target Engagement (TR-FRET Assay) Step2 2. Phenotypic Validation (HUVEC & Invasion) Step1->Step2 Step3 3. Pathway Analysis (Western Blot) Step2->Step3 Step4 4. In Vivo Efficacy (Tumor Xenografts) Step3->Step4

Fig 2. Preclinical validation workflow for evaluating dual c-Met/VEGFR-2 inhibitors.

Protocol 2: HUVEC Tube Formation Assay (VEGFR-2 Validation)
  • Causality & Rationale: Human Umbilical Vein Endothelial Cells (HUVECs) naturally form capillary-like structures when plated on an extracellular matrix (Matrigel) in the presence of VEGF. This is the gold-standard functional assay to prove that your inhibitor successfully blocks VEGFR-2-mediated angiogenesis in a living system.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Matrigel overnight at 4°C. Coat a pre-chilled 96-well plate with 50 μL/well of Matrigel. Incubate at 37°C for 30 minutes to allow polymerization.

  • Cell Seeding: Starve HUVECs in basal medium for 6 hours. Resuspend cells in basal medium supplemented with 50 ng/mL recombinant human VEGF. Seed at a density of 1.5×104 cells/well.

  • Compound Treatment: Immediately add the dual inhibitor at varying concentrations (e.g., 0.1x, 1x, and 10x of the cellular IC₅₀).

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 6 to 8 hours.

  • Imaging & Quantification: Image at least 3 random fields per well using a phase-contrast microscope. Use ImageJ (Angiogenesis Analyzer plugin) to quantify "Total Tube Length" and "Number of Branching Nodes".

  • Quality Control (Self-Validation): The assay must include a Non-VEGF Control (basal medium only). If the non-VEGF control forms tubes, the cells are over-passaged or the matrix is contaminated with growth factors, invalidating the run.

Protocol 3: Transwell Invasion Assay (c-Met Validation)
  • Causality & Rationale: c-Met activation by HGF directly degrades the extracellular matrix and promotes cellular motility. Using a Boyden chamber coated with Matrigel allows us to isolate and quantify the compound's ability to halt c-Met-driven metastasis.

Step-by-Step Methodology:

  • Chamber Preparation: Hydrate Matrigel-coated Transwell inserts (8 μm pore size) with serum-free medium for 2 hours at 37°C.

  • Cell Seeding: Harvest highly invasive c-Met-expressing cancer cells (e.g., A549 or MDA-MB-231). Resuspend 5×104 cells in 200 μL of serum-free medium containing the test compound and place into the upper chamber.

  • Chemoattractant: Fill the lower chamber with 600 μL of medium supplemented with 10% FBS and 50 ng/mL recombinant HGF to create a chemotactic gradient.

  • Incubation: Incubate for 24 hours at 37°C.

  • Staining: Remove non-invading cells from the upper surface of the membrane using a cotton swab. Fix the invaded cells on the lower surface with 4% paraformaldehyde and stain with 0.1% Crystal Violet.

  • Quantification: Count invaded cells under a microscope in 5 random fields per insert.

In Vivo Translation (Brief Overview)

Following rigorous in vitro validation, compounds must be evaluated in murine tumor xenograft models. The ultimate proof of dual inhibition requires post-mortem Immunohistochemistry (IHC) of the tumor tissue:

  • CD31 Staining: To confirm the reduction of microvessel density (VEGFR-2 efficacy).

  • Phospho-c-Met (Y1234/1235) Staining: To confirm target engagement and blockade of the escape pathway within the tumor microenvironment.

By strictly adhering to this self-validating workflow, researchers can confidently identify and progress highly potent dual c-Met/VEGFR-2 inhibitors capable of overcoming traditional anti-angiogenic resistance.

References

  • Recent Advances in the Development of Dual VEGFR and c-Met Small Molecule Inhibitors as Anticancer Drugs Source: ResearchGate URL:[Link][2]

  • Cabozantinib Receives FDA Approval for Treating Advanced RCC Source: CancerNetwork URL:[Link][3]

  • Clinical use of cabozantinib in the treatment of advanced kidney cancer: efficacy, safety, and patient selection Source: Dove Press / Drug Design, Development and Therapy URL:[Link][4]

  • Cabozantinib for the treatment of kidney cancer Source: NIH / PubMed Central (PMC) URL:[Link][6]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases Source: NIH / PubMed Central (PMC) URL:[Link][1]

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Application

Design and Evaluation of Antiproliferative Pyrrolo[2,1-f]triazine Derivatives: A Technical Guide for Researchers

Design and Evaluation of Antiproliferative Pyrrolo[2,1-f][1][2][3]triazine Derivatives: A Technical Guide for Researchers The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Design and Evaluation of Antiproliferative Pyrrolo[2,1-f][1][2][3]triazine Derivatives: A Technical Guide for Researchers

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel antiproliferative agents.[4][5] This guide provides an in-depth overview of the design principles, synthetic strategies, and biological evaluation protocols for this promising class of compounds, tailored for researchers and professionals in drug discovery and development.

Introduction: The Rationale for Targeting Kinases with Pyrrolo[2,1-f][1][2][3]triazines

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[6][7] The pyrrolo[2,1-f][1][2][3]triazine nucleus has been identified as a versatile kinase inhibitor template, effectively mimicking the well-established quinazoline scaffold.[1][8] Its fused heterocyclic structure allows for specific interactions within the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity and subsequent blockade of downstream signaling pathways that drive tumor growth and proliferation.[4][8][9]

Derivatives of this scaffold have shown potent inhibitory activity against a range of cancer-relevant kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Anaplastic Lymphoma Kinase (ALK), and Phosphoinositide 3-kinases (PI3Ks).[1][3][4][10] This multi-targeted potential underscores the importance of the pyrrolo[2,1-f][1][2][3]triazine core in developing next-generation cancer therapeutics.[11][12][13]

Design Principles and Structure-Activity Relationships (SAR)

The antiproliferative potency of pyrrolo[2,1-f][1][2][3]triazine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding the structure-activity relationships (SAR) is paramount for designing novel compounds with improved efficacy and selectivity.

Key positions for modification on the pyrrolo[2,1-f][1][2][3]triazine scaffold include the C2, C4, C5, C6, and C7 positions. For instance, substitution at the C4 position with anilino groups has been shown to be critical for potent inhibition of receptor tyrosine kinases like EGFR and VEGFR-2.[1][8] Modifications at the C2 and C7 positions have been explored to enhance potency and selectivity against kinases such as ALK.[10][14] Furthermore, introducing substituents at the C5 and C6 positions can modulate the physicochemical properties of the compounds without compromising biological activity.[8]

Caption: Key substitution points on the pyrrolo[2,1-f]triazine scaffold.

Synthetic Protocols

The synthesis of pyrrolo[2,1-f][1][2][3]triazine derivatives can be achieved through various routes, often starting from either a pyrrole or a triazine precursor.[4][15] A general and adaptable synthetic scheme is outlined below, providing a foundation for the generation of diverse compound libraries.[1][16][17][18]

Synthetic_Workflow start Pyrrole or Triazine Starting Material step1 Functionalization/Activation start->step1 step2 Cyclization to form Pyrrolotriazinone step1->step2 e.g., Reaction with urea or formamidine step3 Halogenation (e.g., with POBr3) step2->step3 step4 Nucleophilic Substitution with desired amine step3->step4 product Final Pyrrolo[2,1-f]triazine Derivative step4->product

Caption: Generalized synthetic workflow for pyrrolo[2,1-f]triazine derivatives.

Protocol: Synthesis of a C4-Substituted Pyrrolo[2,1-f][1][2][3]triazine Derivative

This protocol describes a representative synthesis of a C4-anilino-substituted pyrrolo[2,1-f][1][2][3]triazine, a common motif for kinase inhibition.

Step 1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one

  • Start with a suitably substituted 1-aminopyrrole-2-carboxamide.[1][15]

  • Cyclize the aminopyrrole derivative using a reagent such as formamidine acetate or by heating in formamide to yield the corresponding pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.[1][15]

Step 2: Halogenation of the Pyrrolotriazinone

  • Treat the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one with a halogenating agent like phosphorus oxybromide (POBr₃) or phosphorus oxychloride (POCl₃).[1]

  • Heat the reaction mixture under inert atmosphere (e.g., argon) to obtain the 4-bromo or 4-chloro-pyrrolo[2,1-f][1][2][3]triazine intermediate.[1]

Step 3: Nucleophilic Aromatic Substitution

  • React the 4-halo-pyrrolo[2,1-f][1][2][3]triazine intermediate with the desired aniline derivative.

  • The reaction is typically carried out in a suitable solvent such as isopropanol or dioxane, often with the addition of a base (e.g., diisopropylethylamine) or under acidic conditions (e.g., HCl).

  • Heat the reaction mixture to drive the substitution to completion, yielding the final C4-anilino-substituted pyrrolo[2,1-f][1][2][3]triazine product.

Purification and Characterization: The final compound should be purified using standard techniques such as column chromatography or recrystallization. The structure and purity should be confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation Protocols

The antiproliferative activity of the synthesized pyrrolo[2,1-f][1][2][3]triazine derivatives should be assessed through a series of in vitro assays.

Biological_Evaluation_Workflow start Synthesized Pyrrolo[2,1-f]triazine Derivatives cell_assay Antiproliferative Assay (e.g., MTT, SRB) start->cell_assay ic50 Determine IC50 Values cell_assay->ic50 kinase_assay Kinase Inhibition Assay (for active compounds) ic50->kinase_assay selectivity Selectivity Profiling kinase_assay->selectivity

Caption: Workflow for the biological evaluation of antiproliferative compounds.

Protocol: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[19]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[19]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized pyrrolo[2,1-f][1][2][3]triazine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[19][20]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound by plotting a dose-response curve.

Protocol: Kinase Inhibition Assay

For compounds that exhibit significant antiproliferative activity, it is crucial to determine their direct inhibitory effect on the target kinase(s). Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for this purpose.[22][23][24]

  • Assay Setup: In a 384-well plate, combine the kinase, a suitable substrate, and ATP at a concentration near the Kₘ value.[6][23]

  • Inhibitor Addition: Add serial dilutions of the test compound.[23]

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.[22]

  • ADP Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a second reagent to convert the ADP generated into ATP, which is then used in a luciferase reaction to produce a luminescent signal.[22][24]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[7]

Data Presentation and Interpretation

The results from the biological assays should be presented in a clear and concise manner to facilitate comparison and SAR analysis.

Table 1: Antiproliferative and Kinase Inhibitory Activities of Representative Pyrrolo[2,1-f][1][2][3]triazine Derivatives

CompoundAntiproliferative IC₅₀ (µM) [Cancer Cell Line]Kinase IC₅₀ (µM) [Target Kinase]
1a H3-chloro-4-fluorophenyl0.15 [DiFi][1]0.10 [EGFR][1]
1b H3-hydroxy-4-methylphenyl>10 [DiFi][1]0.023 [VEGFR-2][4]
2a 6-aminocarbonylPhenyl5.23 [A549][3]0.122 [PI3Kα][3]
2b 6-aminocarbonyl4-chlorophenyl3.89 [A549][3]Not Determined

Data presented in this table is hypothetical and for illustrative purposes, based on trends observed in the cited literature.

The IC₅₀ values provide a quantitative measure of the potency of the compounds. A lower IC₅₀ value indicates a more potent compound. By comparing the antiproliferative IC₅₀ values with the kinase inhibitory IC₅₀ values, one can infer whether the observed cellular effects are likely due to the inhibition of the specific target kinase. Further selectivity profiling against a panel of kinases is recommended to assess the specificity of the most potent compounds.[7][23]

Conclusion

The pyrrolo[2,1-f][1][2][3]triazine scaffold represents a highly promising platform for the design of novel antiproliferative agents, particularly kinase inhibitors. By systematically applying the design principles, synthetic strategies, and biological evaluation protocols outlined in this guide, researchers can effectively explore the chemical space around this privileged core and identify lead candidates with potent and selective anticancer activity. The continued investigation of this compound class holds significant promise for the future of targeted cancer therapy.

References

  • Hunt, J. T., et al. (2004). Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry, 47(17), 4154–4158. [Link]

  • Zhang, Y., et al. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 30(12), 127194. [Link]

  • Kumar, A., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(22), 1989-2007. [Link]

  • Zhang, Y., et al. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. PubMed. [Link]

  • El-Malah, A. A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(3), 1546-1565. [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Ott, G. R., et al. (2011). 2,7-Disubstituted-pyrrolo[2,1-f][1][2][3]triazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 54(17), 6084-6098. [Link]

  • Hunt, J. T., et al. (2004). Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. PubMed. [Link]

  • Wrobleski, S. T., et al. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. [Link]

  • Wrobleski, S. T., et al. (2008). Synthesis and SAR of new pyrrolo[2,1-f][1][2][3]triazines as potent p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(8), 2739-2744. [Link]

  • Snead, D. R., et al. (2024). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assays. [Link]

  • Wiebe, D., et al. (2018). Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety. ChemMedChem, 13(1), 97-104. [Link]

  • Huang, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 643-657. [Link]

  • Wrobleski, S. T., et al. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Letters, 13(16), 4296-4299. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Hynes, J., Jr., et al. (2008). Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1][2][3]triazine Nucleus. Organic Process Research & Development, 12(4), 696-702. [Link]

  • Wang, Y., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Kumar, A., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. ResearchGate. [Link]

  • Sroka, W. D., et al. (2021). Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 543-550. [Link]

  • ChEMBL. (n.d.). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. [Link]

  • Da Settimo, F., et al. (2001). Synthesis and Antiproliferative Activity of[1][2][3]Triazino[4,3-a]indoles. Il Farmaco, 56(11), 879-886. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1H-Pyrrolo[2,1-f][1,2,4]triazin-4-one Synthesis

Welcome to the Process Chemistry Troubleshooting Portal. The 1H-pyrrolo[2,1-f][1,2,4]triazin-4-one scaffold is a privileged core in modern drug discovery, serving as the foundational template for numerous kinase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Troubleshooting Portal. The 1H-pyrrolo[2,1-f][1,2,4]triazin-4-one scaffold is a privileged core in modern drug discovery, serving as the foundational template for numerous kinase inhibitors and antiviral nucleoside analogs (including remdesivir precursors)[1].

Despite its utility, synthesizing this bicyclic core often presents significant yield and purity bottlenecks. This guide addresses the critical mechanistic flaws in legacy protocols and provides field-proven solutions to maximize your synthetic yield and purity.

Mechanistic Pathway & Optimization Logic

The standard synthesis relies on a two-step sequence: electrophilic N-amination of a pyrrole-2-carboxylate followed by an annulation/cyclization step to form the triazinone ring. Legacy methods utilizing neat formamide require extreme thermal conditions (>180 °C), which inevitably leads to pyrrole decomposition and poor yields[2]. Modern approaches utilize formamidine acetate under mild reflux, drastically shifting the thermodynamic outcome in favor of the product[3].

SynthesisPathway A Methyl 1H-pyrrole- 2-carboxylate B Methyl 1-amino-1H-pyrrole- 2-carboxylate A->B N-Amination (NH2Cl, PTC) C 1H-Pyrrolo[2,1-f][1,2,4] triazin-4-one B->C Formamidine Acetate EtOH, 85°C (High Yield) B->C Formamide 180°C (Low Yield) D Degradation Products (Tar) B->D Thermal Degradation (>150°C)

Mechanistic pathway for 1H-pyrrolo[2,1-f][1,2,4]triazin-4-one synthesis.

Troubleshooting & FAQs

Q1: I am using formamide at 180 °C for the cyclization, but my yield is stuck at ~50% with significant tarring. How can I improve this? Expertise & Causality: The traditional method of dissolving methyl 1-amino-1H-pyrrole-2-carboxylate in neat formamide and heating to 170–200 °C forces the reaction over a high activation energy barrier for the condensation[4]. At these extreme temperatures, the electron-rich pyrrole ring is highly susceptible to oxidative degradation and polymerization, resulting in the black "tar" you are observing. Solution: Switch your cyclization reagent to formamidine acetate in an alcoholic solvent (e.g., ethanol) at 85 °C[3]. Formamidine acetate acts as a highly reactive, pre-activated amidine source. The free amine of the intermediate attacks the amidine carbon much more readily than the carbonyl carbon of formamide, allowing the annulation to proceed at reflux temperatures. This eliminates thermal degradation and routinely boosts yields to >75%.

Q2: The N-amination step of methyl pyrrole-2-carboxylate is giving low conversion. What is the most efficient reagent? Expertise & Causality: N-amination requires a highly electrophilic nitrogen source. While reagents like O-(diphenylphosphinyl)hydroxylamine (DPPH) are effective[1], they are expensive for large-scale operations. Using in situ generated monochloramine (NH2Cl) from sodium hypochlorite and ammonium hydroxide is highly efficient, but it suffers from biphasic mass transfer issues. Solution: Implement a phase-transfer catalyst (PTC) such as Aliquat-336[5]. The PTC shuttles the hypochlorite anion into the organic phase where it reacts with ammonia to form chloramine directly in the proximity of the deprotonated pyrrole. This self-validating system will show a distinct color change from pale yellow to a brown oil upon completion, indicating successful N-N bond formation.

Q3: The final triazinone product is highly polar and I am losing it during aqueous workup. How should I isolate it? Expertise & Causality: 1H-pyrrolo[2,1-f][1,2,4]triazin-4-one exists in a tautomeric equilibrium with its enol form (triazin-4-ol) and possesses significant hydrogen-bonding capacity. Excessive aqueous washing partitions the product into the aqueous layer, destroying your isolated yield. Solution: Avoid liquid-liquid extraction for the final isolation. Instead, evaporate the ethanolic reaction mixture to dryness. Triturate the crude residue with a minimal amount of cold water to dissolve and remove ammonium acetate byproducts, filter the precipitate, and recrystallize directly from ethyl acetate to afford a highly pure white solid[4].

Quantitative Data Summary

The following table summarizes the kinetic and thermodynamic differences between the two primary cyclization methodologies.

ParameterLegacy Method (Formamide)Optimized Method (Formamidine Acetate)
Reagent FormamideFormamidine Acetate
Solvent Neat (Reagent acts as solvent)Ethanol
Temperature 170 °C – 200 °C85 °C (Reflux)
Reaction Time 1 – 5 hours16 – 24 hours
Typical Yield 37% – 69%75% – 85%
Impurity Profile High thermal degradation (tarring)Clean profile, minimal side products

Validated Experimental Protocols

Workflow A: Synthesis of Methyl 1-amino-1H-pyrrole-2-carboxylate

Self-Validation Checkpoint: The product should isolate as a brown oil. If a white crystalline solid is recovered, starting material remains unreacted.

  • Preparation: In a round-bottom flask, combine NH4Cl (3.0 eq), Aliquat-336 (0.05 eq), 28% aqueous NaOH (excess), and 28% aqueous NH4OH (excess) at 0 °C[5].

  • Substrate Addition: Add a solution of methyl 1H-pyrrole-2-carboxylate (1.0 eq) in methyl tert-butyl ether (MTBE) in one portion.

  • Amination: Slowly add a 10% aqueous NaOCl solution (1.5 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C to prevent chloramine decomposition[5].

  • Reaction: Warm to room temperature and stir vigorously for 4 hours.

  • Isolation: Separate the organic layer, wash with saturated aqueous Na2S2O3 to quench residual oxidants, dry over Na2SO4, and concentrate under reduced pressure to yield the product as a brown oil (~73% yield)[5].

Workflow B: Optimized Cyclization to 1H-Pyrrolo[2,1-f][1,2,4]triazin-4-one

Self-Validation Checkpoint: The reaction mixture will transition from a brown solution to a thick suspension as the product forms.

  • Preparation: Dissolve methyl 1-amino-1H-pyrrole-2-carboxylate (1.0 eq) in absolute ethanol (0.3 M concentration)[3].

  • Reagent Addition: Add formamidine acetate (10.0 eq) at room temperature[3]. (Note: The large excess is required to drive the equilibrium and compensate for the volatilization of ammonia).

  • Cyclization: Attach a reflux condenser and heat the mixture to 85 °C with continuous stirring for 16 hours[3].

  • Isolation: Evaporate the solvent completely under reduced pressure. Suspend the crude residue in a minimal volume of ice-cold water (to dissolve acetate salts) and filter.

  • Purification: Recrystallize the filtered solid from hot ethyl acetate to afford the pure product as a white solid[4].

Sources

Optimization

optimizing regioselectivity in pyrrolo[2,1-f]triazin-4-one formation

Technical Support Center: Pyrrolo[2,1-f][1][2][3]triazin-4-one Synthesis Welcome to the technical support center for the synthesis of pyrrolo[2,1-f][1][2][3]triazin-4-ones. This guide is designed for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Pyrrolo[2,1-f][1][2][3]triazin-4-one Synthesis

Welcome to the technical support center for the synthesis of pyrrolo[2,1-f][1][2][3]triazin-4-ones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the synthesis of this medicinally important scaffold.[1][2][4] The pyrrolo[2,1-f][1][2][3]triazin-4-one core is a key pharmacophore found in numerous biologically active compounds, including inhibitors of phosphoinositide 3-kinase (PI3K), tankyrase, and stearoyl CoA desaturase.[1][2]

This guide will provide actionable insights into optimizing the regioselectivity of your reactions, a critical aspect of successfully synthesizing these complex heterocyclic systems.

Troubleshooting Guide: Optimizing Regioselectivity

A primary challenge in the synthesis of pyrrolo[2,1-f][1][2][3]triazin-4-ones is controlling the regioselectivity of the cyclization step. The formation of undesired regioisomers, such as pyrrolo[1,2-d][1][3][5]oxadiazines, is a common issue.[1][2][3] This section provides a question-and-answer formatted guide to troubleshoot and optimize your reaction outcomes.

Question 1: My reaction is producing a mixture of the desired pyrrolo[2,1-f][1][2][3]triazin-4-one and a pyrrolo[1,2-d][1][3][5]oxadiazine regioisomer. How can I favor the formation of the desired product?

Answer: The formation of the oxadiazine byproduct arises from the competing O-imidoylation versus the desired N-imidoylation during intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles.[1][2][3] The regioselectivity of this reaction is highly dependent on the choice of reagents and reaction conditions.

Key Factors Influencing Regioselectivity:

FactorObservationRecommendation
Halogen Source for Triphenylphosphorane The use of different triphenylphosphine dihalides significantly impacts the product ratio. PPh3Cl2 tends to favor the formation of the desired pyrrolotriazinone (N-imidoylation product).[1][2]Employ PPh3Cl2 as the cyclization agent to enhance the yield of the desired pyrrolo[2,1-f][1][2][3]triazin-4-one.
N-Functional Groups The electronic nature of the substituent on the N-carbamoyl group can influence the nucleophilicity of the respective nitrogen and oxygen atoms, thereby affecting the cyclization pathway.While a systematic study on the electronic effects of N-functional groups is not extensively detailed in the provided literature, it is a parameter worth investigating in your specific system.
Base The presence and amount of a base, such as triethylamine (Et3N), can influence the reaction. Triethylamine acts as an HBr or HCl captor, which can affect the equilibrium between the two regioisomers.[1][2]Carefully optimize the stoichiometry of triethylamine. In some reported cases, using 2.5 equivalents of Et3N resulted in a good overall yield of both regioisomers.[2]

Experimental Workflow for Optimizing Regioselectivity:

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Desired Outcome Problem Mixture of Pyrrolotriazinone and Oxadiazine Isomers Step1 Switch to PPh3Cl2 Problem->Step1 Primary Action Step2 Optimize Et3N Stoichiometry Step1->Step2 If still a mixture Outcome Regioselective Formation of Pyrrolo[2,1-f][1,2,4]triazin-4-one Step1->Outcome Successful Step3 Screen N-Substituents Step2->Step3 For further optimization Step2->Outcome Successful Step3->Outcome Successful

Caption: Troubleshooting workflow for regioselectivity issues.

Question 2: I am attempting a rearrangement of a pyrrolo[1,2-d][1][3][5]oxadiazine to the desired pyrrolo[2,1-f][1][2][3]triazin-4-one, but the reaction is not proceeding or is giving low yields. What conditions favor this rearrangement?

Answer: The rearrangement of the pyrrolooxadiazine to the more stable pyrrolotriazinone is a viable strategy but requires specific conditions to be successful.[1][2][3]

Key Factors for Successful Rearrangement:

  • Nucleophile/Base: The choice of base is critical. Strong nucleophilic bases are often required to induce the rearrangement.

  • Counter-ion: The counter-ion of the base can play a significant role. It has been demonstrated that using bases with lithium or sodium counter-ions facilitates the formation of the desired triazinone.[1][2]

  • Reaction Conditions: The reaction is typically conducted at room temperature.

Recommended Reagents for Rearrangement:

ReagentConditionsOutcome
Li(MeAlSPh)THF, rt, 20 hHigh yield of pyrrolotriazinone
NaSMeTHF, rt, 20 hGood yield of pyrrolotriazinone
NaOMeTHF/DMF, rt, 3 hGood yield of pyrrolotriazinone

Protocol for Nucleophile-Induced Rearrangement:

  • Dissolve the starting pyrrolo[1,2-d][1][3][5]oxadiazine in an appropriate solvent (e.g., THF).

  • Add the chosen nucleophilic reagent (e.g., NaSMe) at room temperature.

  • Stir the reaction mixture for the recommended time (e.g., 20 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the product by column chromatography.

Question 3: My cyclization reaction requires harsh conditions, such as high temperatures and long reaction times. Are there milder alternatives?

Answer: Yes, recent methodologies have focused on developing more facile and practical approaches to pyrrolo[2,1-f][1][2][3]triazin-4-one synthesis under milder conditions.[1][2] Traditional methods often require high temperatures (100-160 °C) and prolonged reaction times.[2]

Milder Cyclization Conditions:

A notable development is the intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles which can proceed at 0 °C in as little as 5 minutes, yielding a mixture of the two regioisomers.[1][2] While this method may still require optimization for regioselectivity, it offers a significantly milder alternative to traditional high-temperature cyclizations.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the pyrrolo[2,1-f][1][2][3]triazin-4-one core?

A1: A common and effective starting material is a 1,2-biscarbamoyl-substituted 1H-pyrrole.[1][2][3] This precursor can be synthesized from 3-chloro-1H-pyrrole-2-carboxylic acid through a sequence of chlorination, amination, and subsequent N-amination and carbamoylation steps.[1][2]

G Start 3-chloro-1H-pyrrole-2-carboxylic acid Step1 Chlorination (Vilsmeier reagent) Start->Step1 Step2 Amination Step1->Step2 Step3 N-Amination (NaOH, NH4Cl, NaClO) Step2->Step3 Step4 Carbamoylation Step3->Step4 End 1,2-biscarbamoyl-substituted 1H-pyrrole Step4->End

Caption: Synthetic route to a key precursor.

Q2: Are there alternative synthetic strategies that do not proceed through a 1,2-biscarbamoyl-substituted 1H-pyrrole intermediate?

A2: Yes, other synthetic routes have been developed. For instance, the nucleophilic cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine can lead to the formation of pyrrolotriazinone derivatives.[6][7][8] The regioselectivity of this cyclization (6-exo-dig vs. 6-endo-dig) is influenced by the electronic nature of the substituents on the alkyne.[6][7][8]

Q3: Can the pyrrolo[2,1-f][1][2][3]triazine core be further functionalized?

A3: Absolutely. The pyrrolo[2,1-f][1][2][3]triazine scaffold can be functionalized at various positions. For example, the C7 position can be regioselectively functionalized using organometallic or direct strategies.[5][9] Additionally, if an amino group is present at the 4-position, it can be derivatized using methods like the Buchwald-Hartwig amination.[5][9][10]

Q4: What is the significance of the Buchwald-Hartwig amination in the context of pyrrolotriazinones?

A4: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[10][11] In the context of pyrrolo[2,1-f][1][2][3]triazin-4-amine, it allows for the derivatization of the exocyclic amino group, which is crucial for synthesizing a diverse library of compounds for structure-activity relationship (SAR) studies in drug discovery.[5][9]

References

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787. [Link]

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787. [Link]

  • Pereira, V. R. D., Vargas, G. F., Braga, T. C., dos Santos, J. A., Clososki, G. C., Nallar, J. A. R., Pinho, V. D., & Amarante, G. W. (2025). Pyrrolo[2,1-f][1][2][3]triazin-4-amine: Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald–Hartwig-Type Coupling. European Journal of Organic Chemistry. [Link]

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. ResearchGate. [Link]

  • Pereira, V. R. D., Vargas, G. F., Braga, T. C., dos Santos, J. A., Clososki, G. C., Nallar, J. A. R., Pinho, V. D., & Amarante, G. W. (2025). Pyrrolo[2,1-f][1][2][3]triazin-4-amine: Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald–Hartwig-Type Coupling. ResearchGate. [Link]

  • Yenice, I., Basceken, S., & Balci, M. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry, 13, 825–834. [Link]

  • A facile one-pot synthesis of new poly functionalized pyrrolotriazoles via a regioselective multicomponent cyclisation and Suzuki–Miyaura coupling reactions. (2022). MDPI. [Link]

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. PubMed. [Link]

  • Yenice, I., Basceken, S., & Balci, M. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved April 3, 2026, from [Link]

  • Yenice, I., Basceken, S., & Balci, M. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. PubMed. [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). PMC. [Link]

  • Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. (2024). ACS Publications. [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]

  • Highly Regioselective Synthesis of Multisubstituted Pyrroles via Ag-Catalyzed [4+1C]insert Cascade. (n.d.). ResearchGate. [Link]

  • Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016). Beilstein Journals. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Design and Synthesis of Pyrrolotriazepine Derivatives: An Experimental and Computational Study. (2013). ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Addressing Low Aqueous Solubility of Pyrrolo[2,1-f]triazine Compounds

For Researchers, Scientists, and Drug Development Professionals This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low aqueous solub...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low aqueous solubility encountered with pyrrolo[2,1-f]triazine compounds. As a Senior Application Scientist, this resource is designed to offer not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experimental design.

I. Frequently Asked Questions (FAQs)

This section addresses initial questions you may have regarding the solubility of pyrrolo[2,1-f]triazine compounds.

Q1: Why do many pyrrolo[2,1-f]triazine derivatives exhibit poor water solubility?

A1: The pyrrolo[2,1-f]triazine scaffold, while a valuable pharmacophore in drug discovery for targeting kinases and other cellular targets, is an aromatic, heterocyclic system that can contribute to low aqueous solubility.[1][2][3] The fused ring system creates a relatively large, rigid, and often lipophilic structure. The overall solubility is a balance between the polar features of the molecule (like nitrogen atoms that can participate in hydrogen bonding) and its nonpolar surface area.[4] Substituents added to the core structure to enhance target binding can further increase lipophilicity, leading to poor solubility.

Q2: What is the first step I should take when I encounter a pyrrolo[2,1-f]triazine compound with low solubility?

A2: The initial and most critical step is to accurately quantify the aqueous solubility. This baseline measurement will serve as a benchmark for evaluating the effectiveness of any solubility enhancement techniques you employ. A common and straightforward method is the shake-flask method followed by a suitable analytical technique like HPLC-UV or LC-MS to determine the concentration of the dissolved compound in the supernatant.

Q3: Are there any simple, initial formulation approaches I can try before moving to more complex techniques?

A3: Yes, before exploring advanced methods, consider these preliminary strategies:

  • pH Adjustment: If your pyrrolo[2,1-f]triazine derivative has ionizable groups (acidic or basic centers), altering the pH of the aqueous medium can significantly improve solubility.[5][6] For basic compounds, lowering the pH will lead to protonation and salt formation, which is generally more soluble. For acidic compounds, increasing the pH will have a similar effect.

  • Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of a lipophilic compound.[7] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7] This approach is often used in early-stage in vitro and in vivo studies.

II. Troubleshooting Guides: Step-by-Step Protocols and Decision-Making

This section provides detailed protocols and the rationale behind various solubility enhancement techniques.

Decision-Making Workflow for Solubility Enhancement

The choice of a solubility enhancement strategy depends on several factors including the physicochemical properties of your compound, the desired dosage form, and the stage of drug development. The following diagram illustrates a general decision-making workflow.

solubility_workflow start Low Solubility Pyrrolo[2,1-f]triazine Compound physchem Physicochemical Characterization (pKa, LogP, Melting Point, Crystallinity) start->physchem ionizable Is the compound ionizable? physchem->ionizable salt Salt Formation / pH Adjustment ionizable->salt Yes non_ionizable Is the compound non-ionizable or salt formation unsuccessful? ionizable->non_ionizable No evaluation Evaluate Solubility, Dissolution, and Stability salt->evaluation crystalline Is the compound crystalline? non_ionizable->crystalline particle_size Particle Size Reduction (Milling, Nanosuspension) non_ionizable->particle_size lipid Lipid-Based Formulations (SEDDS/SMEDDS) non_ionizable->lipid complexation Complexation (Cyclodextrins) non_ionizable->complexation solid_dispersion Amorphous Solid Dispersions (Spray Drying, Hot Melt Extrusion) crystalline->solid_dispersion Yes cocrystal Co-crystallization crystalline->cocrystal Yes solid_dispersion->evaluation cocrystal->evaluation particle_size->evaluation lipid->evaluation complexation->evaluation

Caption: A decision-making workflow for selecting a solubility enhancement strategy.

Salt Formation and pH Adjustment

Principle: For ionizable compounds, forming a salt can dramatically increase aqueous solubility by introducing ionic interactions with water molecules.[][9]

When to Use: This is often the first-line approach for pyrrolo[2,1-f]triazine derivatives containing acidic or basic functional groups.

Experimental Protocol: Salt Screening

  • Determine the pKa of your compound experimentally or in silico. This will guide the selection of appropriate salt formers.

  • Select a range of counterions. For a basic compound, use acidic counterions (e.g., hydrochloride, sulfate, mesylate, tartrate). For an acidic compound, use basic counterions (e.g., sodium, potassium, meglumine).[10]

  • Prepare small-scale slurries of your compound with equimolar amounts of each selected counterion in various solvents (e.g., water, ethanol, acetone).

  • Equilibrate the slurries by stirring or shaking at a controlled temperature for 24-48 hours.

  • Isolate the solid material by filtration and dry it under vacuum.

  • Characterize the resulting solids using techniques like X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline salt form.

  • Measure the aqueous solubility of each new salt form using the shake-flask method.

Troubleshooting:

  • No salt formation: Try different solvents or solvent mixtures. Elevated temperatures can sometimes facilitate salt formation, but be mindful of potential degradation.

  • Hygroscopicity of the salt: Some salts are highly hygroscopic, which can pose challenges for handling and stability. Screen a wider range of counterions to find a less hygroscopic salt.

Amorphous Solid Dispersions (ASDs)

Principle: Converting a crystalline drug to its amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution rate because energy is not required to break the crystal lattice.[11][12] ASDs stabilize the amorphous form of the drug within a polymer matrix.

When to Use: This is a powerful technique for poorly soluble crystalline compounds, particularly those belonging to BCS Class II and IV.[13]

Experimental Workflow: Feasibility Assessment for ASD

asd_workflow start Candidate Pyrrolo[2,1-f]triazine for ASD screening Screen Polymers for Miscibility and Drug Loading start->screening preparation Prepare ASDs (e.g., Spray Drying, Hot Melt Extrusion) screening->preparation characterization Physicochemical Characterization (DSC, XRPD, SEM) preparation->characterization dissolution In Vitro Dissolution Testing characterization->dissolution stability Accelerated Stability Studies dissolution->stability evaluation Evaluate and Optimize Formulation stability->evaluation

Caption: Workflow for the feasibility assessment of amorphous solid dispersions.

Protocol: Spray Drying for ASD Preparation

  • Polymer Selection: Choose a suitable polymer based on the properties of your compound. Common polymers include PVP, HPMC, and Eudragit®.

  • Solvent Selection: Identify a common solvent system that dissolves both your compound and the selected polymer.

  • Solution Preparation: Prepare a solution containing the desired ratio of your compound and the polymer.

  • Spray Drying: Atomize the solution into a hot air stream. The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer.

  • Collection and Characterization: Collect the dried powder and characterize it using XRPD to confirm its amorphous nature and DSC to determine the glass transition temperature.

  • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the ASD to the crystalline compound.

Troubleshooting:

  • Low yield: Optimize spray drying parameters such as inlet temperature, feed rate, and atomization pressure.

  • Recrystallization during storage: This indicates physical instability. Consider using a polymer with a higher glass transition temperature or increasing the polymer-to-drug ratio.

Particle Size Reduction: Nanosuspensions

Principle: Reducing the particle size of a drug increases its surface area-to-volume ratio, which in turn increases its dissolution rate according to the Noyes-Whitney equation.[5][14] Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.

When to Use: This technique is suitable for compounds that are poorly soluble in both aqueous and organic media. It is particularly useful for parenteral and oral formulations.

Protocol: High-Pressure Homogenization for Nanosuspension

  • Pre-milling: Reduce the particle size of the bulk drug powder to the micron range using a conventional milling technique.

  • Dispersion: Disperse the micronized drug powder in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer or a polymer like HPMC).

  • High-Pressure Homogenization: Pass the dispersion through a high-pressure homogenizer for multiple cycles. The high shear forces and cavitation break down the drug particles to the nanometer size range.

  • Particle Size Analysis: Monitor the particle size distribution using dynamic light scattering (DLS) until a stable and desired particle size is achieved.

  • Characterization: Characterize the nanosuspension for particle size, zeta potential (to assess stability), and dissolution rate.

Troubleshooting:

  • Particle aggregation: The choice and concentration of the stabilizer are critical. Screen different stabilizers and concentrations to optimize the formulation.

  • Crystal growth (Ostwald ripening): This can occur during storage. The addition of a second stabilizer or a crystal growth inhibitor may be necessary.

Lipid-Based Drug Delivery Systems (LBDDS)

Principle: For lipophilic compounds, LBDDS can enhance solubility and oral bioavailability by presenting the drug in a solubilized state in the gastrointestinal tract.[9][15] Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) are mixtures of oils, surfactants, and co-solvents that form fine emulsions or microemulsions upon gentle agitation in an aqueous medium.

When to Use: This is an excellent strategy for highly lipophilic (high LogP) pyrrolo[2,1-f]triazine derivatives.[15]

Protocol: Formulation of a SMEDDS

  • Excipient Screening:

    • Oil Phase: Screen the solubility of your compound in various oils (e.g., medium-chain triglycerides, long-chain triglycerides).

    • Surfactant: Screen the emulsifying ability of various surfactants (e.g., Cremophor®, Tween®, Labrasol®) with the selected oil.

    • Co-solvent: Screen the ability of different co-solvents (e.g., Transcutol®, PEG 400) to improve drug solubility in the lipid mixture.

  • Constructing a Ternary Phase Diagram: Systematically mix the oil, surfactant, and co-solvent in different ratios and observe the formation of microemulsions upon dilution with water. This helps to identify the optimal concentration ranges of the components.

  • Formulation Preparation: Prepare the optimized formulation by mixing the selected oil, surfactant, and co-solvent. Dissolve your compound in this mixture.

  • Characterization: Evaluate the self-emulsification time, droplet size distribution of the resulting microemulsion, and in vitro drug release.

Troubleshooting:

  • Drug precipitation upon dilution: The formulation may not be robust enough to maintain the drug in a solubilized state. Adjust the surfactant-to-oil ratio or incorporate a polymeric precipitation inhibitor.

  • Poor physical stability of the pre-concentrate: Phase separation or precipitation of the drug can occur during storage. Ensure all components are mutually miscible and the drug is fully dissolved at the intended concentration.

III. Comparative Summary of Solubility Enhancement Techniques

TechniqueAdvantagesDisadvantagesBest Suited For
Salt Formation Simple, cost-effective, significant solubility increase possible.[9]Only applicable to ionizable compounds, potential for hygroscopicity.[9]Ionizable pyrrolo[2,1-f]triazines.
Amorphous Solid Dispersions Broadly applicable, can lead to supersaturation and enhanced bioavailability.[11][12]Requires specialized equipment, potential for physical instability (recrystallization).[12]Crystalline, poorly soluble compounds (BCS Class II/IV).[13]
Nanosuspensions High drug loading, suitable for multiple administration routes.[14]Can be physically unstable (aggregation, crystal growth), requires specialized equipment.Compounds with poor solubility in both aqueous and organic media.
Lipid-Based Formulations Can improve bioavailability of highly lipophilic drugs, may reduce food effects.[9][15]Potential for drug precipitation upon dilution, limited to lipophilic compounds.Highly lipophilic (high LogP) pyrrolo[2,1-f]triazines.
Complexation (Cyclodextrins) Can increase solubility and stability, well-established technology.[10][16]Limited by the size of the cyclodextrin cavity, can be expensive.Compounds with appropriate size and geometry to fit within the cyclodextrin cavity.

IV. References

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8). Google Cloud. Retrieved from

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. National Center for Biotechnology Information. Retrieved from

  • Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Gattefossé. Retrieved from

  • API Solubility: Key Factor in Oral Drug Bioavailability. (2025, September 12). BOC Sciences. Retrieved from

  • Liquid Formulation Solubility Enhancement. Sigma-Aldrich. Retrieved from

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. Retrieved from

  • Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. (2023, March 5). National Center for Biotechnology Information. Retrieved from

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved from

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. Retrieved from

  • Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review. Retrieved from

  • Optimizing Drug Solubility. (2017, October 11). Contract Pharma. Retrieved from

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025, July 23). MDPI. Retrieved from

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands. Retrieved from

  • Formulation-Driven Strategies for Overcoming Solubility Barriers in Drug Development. (2026, January 17). International Journal of Innovative Science and Research Technology. Retrieved from

  • How to Improve the Bioavailability of Poorly Water-Soluble Compounds? (2024, April 3). WuXi AppTec. Retrieved from

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC. National Center for Biotechnology Information. Retrieved from

  • Bioactive pyrrole-based compounds with target selectivity - PMC. National Center for Biotechnology Information. Retrieved from

  • Exploration of novel pyrrolo[2,1-f][5][][11]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. (CHEM...). ChEMBL. Retrieved from

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (2021, September 17). ResearchGate. Retrieved from

  • Exploration of novel pyrrolo[2,1-f][5][][11]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed. (2018, October 5). National Center for Biotechnology Information. Retrieved from

  • Synthesis and Antiproliferative Activities of Novel Pyrrolotriazine Derivatives. SIOC Journals. Retrieved from _

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). ResearchGate. Retrieved from

  • Drug Solubility: Importance and Enhancement Techniques - PMC. National Center for Biotechnology Information. Retrieved from

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from

  • Contemporary Review on Solubility Enhancement Techniques. (2023, February 15). Journal of Drug Delivery and Therapeutics. Retrieved from

  • Derivatives of imidazotriazine and pyrrolotriazine C-nucleosides as potential new anti-HCV agents. OUCI. Retrieved from

  • Discovery of the Pyrrolo[2,1-f][5][][11]triazine Nucleus as a New Kinase Inhibitor Template | Journal of Medicinal Chemistry. (2004, June 23). ACS Publications. Retrieved from

  • Bioactive Pyrrolo[2,1-f][5][][11]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023, November 21). MDPI. Retrieved from

  • Synthesis and SAR of new pyrrolo[2,1-f][5][][11]triazines as potent p38α MAP kinase inhibitors. (2008, April 15). Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Full article: Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. (2021, January 31). Taylor & Francis Online. Retrieved from

  • Synthetic strategies for pyrrolo[2,1-f][5][][11]triazine: the parent moiety of antiviral drug remdesivir - PMC. (2021, January 4). National Center for Biotechnology Information. Retrieved from

  • Pyrrolo[2,1-f][5][][11]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC. National Center for Biotechnology Information. Retrieved from

Sources

Optimization

minimizing side product formation in pyrrolotriazine synthesis

A Guide to Minimizing Side Product Formation Welcome to the Technical Support Center for Pyrrolotriazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Side Product Formation

Welcome to the Technical Support Center for Pyrrolotriazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing the pyrrolotriazine core, a crucial scaffold in numerous therapeutic agents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This guide is structured to address common challenges encountered in the lab, with a focus on minimizing the formation of unwanted side products to improve yield, purity, and process robustness.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the causes and actionable solutions.

Question 1: I am observing a significant amount of a dimeric impurity in my chlorination step using POCl₃. What is causing this and how can I prevent it?

Answer:

The formation of a dimeric impurity during the chlorination of a hydroxyl-pyrrolotriazine is a common issue that typically points to an insufficient charge of the chlorinating agent, phosphorus oxychloride (POCl₃).

  • Underlying Cause: The mechanism involves the initial reaction of the hydroxyl group of the pyrrolotriazine with POCl₃ to form a phosphorylated intermediate. If there is an excess of the starting material relative to POCl₃, a second molecule of the hydroxyl-pyrrolotriazine can displace the dichlorophosphonate moiety from the intermediate, leading to the formation of a dimeric species.

  • Troubleshooting Steps:

    • Optimize POCl₃ Stoichiometry: Stress testing has indicated that using less than 1.8 equivalents of POCl₃ can lead to the formation of this dimeric impurity.[1] It is recommended to use at least 2.0 equivalents of POCl₃ to ensure complete and efficient chlorination. While early development might use up to 4 equivalents, a well-optimized process can achieve high conversion with a more moderate excess.[1]

    • Monitor Reaction Progress: Closely monitor the reaction by HPLC to ensure the complete consumption of the starting material. The reaction rate is correlated to the POCl₃ charge, so insufficient reagent will also result in unreasonably long reaction times.[1]

    • Consider the Use of an Amine Base: The addition of an amine base, such as diisopropylethylamine (DIPEA), can improve both the rate and purity of the chlorination reaction. The base can catalyze the initial formation of the chlorinated phosphate intermediate, leading to a cleaner reaction profile.

Question 2: My final product purity is low due to the presence of various oligomeric and colored impurities, especially when working with indole precursors. What are the likely sources and how can I mitigate them?

Answer:

Indole and its derivatives are known to be sensitive to oxidation and polymerization, which can lead to a variety of impurities. This is particularly problematic under acidic or neutral pH conditions and upon exposure to air and light.

  • Underlying Causes and Mechanisms:

    • Polymerization: At a pH between 5 and 8, indoles are prone to polymerization through two main pathways. One involves the displacement of a substituent (like fluorine) by the phenoxide oxygen of another indole molecule to form a diarylether impurity. The other pathway proceeds through the iminium tautomer, leading to a C-C bonded dimer or higher oligomers.[1]

    • Oxidation: Indoles are susceptible to oxidation, which can lead to the formation of colored impurities like pyrrolinones and maleimides.[1][2] This is often accelerated by exposure to air and light.

  • Troubleshooting and Prevention Strategy:

    Parameter Recommendation Rationale
    pH Control Maintain an acidic pH (e.g., by adding a trace of HCl) during workup and storage of indole intermediates.[1]An acidic environment suppresses the formation of the reactive iminium tautomer and stabilized phenoxide, thus inhibiting polymerization.
    Reagent Quality Use freshly opened batches of reagents, especially reducing agents like sodium dithionite.Degraded sodium dithionite has been correlated with higher levels of impurities.[1]
    Atmosphere Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).This minimizes contact with oxygen, thereby reducing the formation of oxidative byproducts.
    Storage Store sensitive intermediates, such as fluoroindoles, at low temperatures (e.g., <8 °C) and protected from light.[1]Low temperatures slow down the rate of degradation reactions, including dimerization.
    Purification If impurities are carried over, consider a recrystallization step. MTBE has been shown to be an effective solvent for recrystallizing certain intermediates, and charcoal treatment can help remove colored impurities.[1]Recrystallization is a powerful technique for removing impurities that have similar retention times in chromatography.

Question 3: During the reduction of a pyrrolotriazine ester with Lithium Aluminum Hydride (LAH), I'm observing an over-reduced byproduct. How can I control this?

Answer:

Over-reduction during the conversion of a pyrrolotriazine ester to the corresponding alcohol is a potential side reaction that can be effectively controlled by careful management of the reaction temperature.

  • Side Product Identity: The major impurity observed in this process is often the methyl derivative, resulting from the complete reduction of the ester to a methyl group.[3]

  • Control Measures:

    • Strict Temperature Control: Maintaining the reaction temperature at 30 °C is a critical process control. At higher temperatures, the level of the over-reduction impurity increases significantly.[3]

    • Solvent System: The choice of solvent can influence the reaction rate and, consequently, the selectivity. For example, using a mixture of toluene and THF can lead to complete conversion at a lower temperature (30 °C) and in a shorter time (3 hours) compared to using THF alone (40 °C for 5-8 hours).[3] This allows for better control over the reaction and minimizes the formation of the over-reduced product.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side products in pyrrolotriazine synthesis?

A1: The most common side products can be categorized as follows:

  • Process-Related Impurities: These arise from the specific reagents and conditions used. Examples include:

    • Dimeric Impurities: Often formed during chlorination with insufficient POCl₃.[1]

    • Over-reduction Products: Can occur during the reduction of esters or other functional groups.[3]

    • Arylsulfonates: May form from electrophilic substitution by SO₃, especially with degraded reagents.[1]

    • Hydrolysis Products: The chlorinated pyrrolotriazine can revert to the starting hydroxyl compound during workup if the pH is not carefully controlled.[4]

  • Starting Material-Related Impurities: These are impurities present in the starting materials that are carried through the synthesis.

  • Degradation Products: Pyrrolotriazines and their precursors, particularly those containing sensitive moieties like indoles, can degrade to form oligomers and colored byproducts.[1][2]

Q2: How does the choice of cyclization agent for forming the triazine ring impact side product formation?

A2: The choice of cyclization agent is crucial. While formamide can be used, it often requires high temperatures (e.g., 140 °C) and long reaction times.[3] A significant drawback of using formamide is the potential to form a stable formamide solvate with the product, which can hinder the progress of subsequent reactions.[3] Formamidine acetate is a superior alternative, allowing for complete conversion at much lower temperatures (e.g., 78-82 °C) and in a shorter time, thus minimizing the formation of thermal degradation byproducts and avoiding the issue of solvate formation.[3][5]

Q3: Are there any critical safety considerations I should be aware of when trying to minimize side products?

A3: Yes, absolutely. Some of the reagents used in pyrrolotriazine synthesis are hazardous, and improper handling can lead to dangerous side reactions.

  • Monochloramine (NH₂Cl): This reagent is often used for N-amination. If the reaction conditions are not carefully controlled, the explosive byproduct nitrogen trichloride (NCl₃) can be co-produced.[6] Key parameters to control include:

    • pH: Keep the pH above 8, ideally ≥12.

    • Temperature: The reaction should be cooled.

    • Reactant Concentration: Careful control of reactant concentrations is necessary.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a corrosive and water-reactive reagent. Quenching of excess POCl₃ is highly exothermic and can be dangerous on a large scale. It is recommended to evaporate the excess POCl₃ under reduced pressure before a slow and controlled quench, preferably with a weak base like sodium bicarbonate.[7]

  • Nitroaromatics: Some synthetic routes involve nitroaromatic intermediates, which are potentially explosive. It is crucial to conduct appropriate safety studies before scaling up these reactions.

Visualizing Reaction Pathways and Troubleshooting

To further clarify the concepts discussed, the following diagrams illustrate key reaction mechanisms and troubleshooting logic.

Side_Product_Formation_Chlorination cluster_conditions Reaction Conditions Start Pyrrolotriazin-ol Intermediate Phosphorylated Intermediate Start->Intermediate + POCl₃ POCl3 POCl₃ Desired_Product Chloro-pyrrolotriazine Intermediate->Desired_Product Chloride Attack Dimer Dimeric Impurity Intermediate->Dimer Nucleophilic Attack by another Pyrrolotriazin-ol Excess_Start Excess Pyrrolotriazin-ol Sufficient_POCl3 Sufficient POCl₃ (>1.8 eq)

Caption: Dimer formation pathway during chlorination with insufficient POCl₃.

Troubleshooting_Workflow_Chlorination Start Problem: Dimeric Impurity in Chlorination Check_POCl3 Check POCl₃ Stoichiometry Start->Check_POCl3 Low_POCl3 Low_POCl3 Check_POCl3->Low_POCl3 Yes Sufficient_POCl3 Sufficient_POCl3 Check_POCl3->Sufficient_POCl3 No Solution1 Solution: Increase POCl₃ to > 2.0 eq. Low_POCl3->Solution1 Check_Base Is an amine base (e.g., DIPEA) used? Sufficient_POCl3->Check_Base No_Base No Potential for side reactions Check_Base->No_Base No Yes_Base Yes Base is not the primary issue Check_Base->Yes_Base Yes Solution2 Solution: Add 0.9 eq. DIPEA to improve purity and rate. No_Base->Solution2

Caption: Troubleshooting workflow for dimeric impurity in chlorination.

Experimental Protocols

Protocol 1: Optimized Chlorination of Hydroxyl-Pyrrolotriazine

This protocol is designed to minimize dimer formation and improve reaction efficiency.

  • Reaction Setup: To a slurry of the hydroxyl-pyrrolotriazine (1.0 equiv) in acetonitrile, add phosphorus oxychloride (POCl₃, 2.0 equiv).

  • Base Addition: At a temperature below 40 °C, add diisopropylethylamine (DIPEA, 0.9 equiv).

  • Reaction: Heat the mixture to reflux and monitor the reaction by HPLC until the starting material is consumed (typically 5-9 hours).

  • Work-up (Quench): a. Cool the reaction mixture. b. Crucially, evaporate the excess POCl₃ under reduced pressure. c. Dilute the residue with an appropriate organic solvent (e.g., dichloromethane). d. Slowly and carefully add the organic solution to a cooled, saturated solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. e. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude chloro-pyrrolotriazine.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Cyclization using Formamidine Acetate

This protocol provides a milder alternative to using formamide for the triazine ring formation.

  • Reaction Setup: To a solution of the N-aminopyrrole precursor (1.0 equiv) in isopropanol, add formamidine acetate (1.7 equiv).

  • Base Addition (Optional but Recommended): Add triethylamine (TEA, 0.7 equiv) to partially neutralize any acid present (e.g., methanesulfonic acid if used in a prior step).[3]

  • Reaction: Heat the mixture to reflux (approximately 78-82 °C) and monitor by HPLC until the reaction is complete (typically around 5 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. If the product crystallizes, it can be isolated by filtration. c. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). d. The organic layer is then washed, dried, and concentrated to yield the crude pyrrolotriazine.

  • Purification: Purify the crude product as needed by standard methods.

References

  • Pesti, J. A., et al. (2014). Commercial Synthesis of a Pyrrolotriazine–Fluoroindole Intermediate to Brivanib Alaninate: Process Development Directed toward Impurity Control. Organic Process Research & Development, 18(1), 89–102. [Link]

  • Singh, V., & Kaur, H. (2021). Synthetic strategies for pyrrolo[2,1-f][1][3][8]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-17. [Link]

  • Li, Y., et al. (2015). Synthesis and Antiproliferative Activities of Novel Pyrrolotriazine Derivatives. Chinese Journal of Organic Chemistry, 35(10), 2201-2209. [Link]

  • Meanwell, N. A., et al. (2012). Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1][3][8]triazine Nucleus. Organic Process Research & Development, 16(10), 1672–1684. [Link]

  • Snead, D. R., et al. (2020). Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis. Organic Letters, 22(19), 7548–7553. [Link]

  • Baran, P. S., & O'Malley, D. P. (2006). Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses. The Journal of Organic Chemistry, 71(25), 9235-9243. [Link]

  • Taylor, E. C., & Ehrhart, W. A. (1960). A Convenient Synthesis of Formamidine and Acetamidine Acetate. Journal of the American Chemical Society, 82(12), 3138-3141. [Link]

  • Baumann, M., Lapraille, S., & Baxendale, I. R. (2018). Proposed mechanism for the formation of dimer 4. ResearchGate. [Link]

  • Wang, Y., et al. (2023). POCl₃/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry, 88(16), 11935-11944. [Link]

  • Naef, R., & D'Arcy, A. (2022). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 27(19), 6599. [Link]

  • Pesti, J. A., et al. (2014). Commercial Synthesis of a Pyrrolotriazine–Fluoroindole Intermediate to Brivanib Alaninate: Process Development Directed toward Impurity Control. ResearchGate. [Link]

  • Snead, D. R., et al. (2021). Two-step synthesis of pyrrolotriazine. ResearchGate. [Link]

  • Wang, W., et al. (2021). Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO₂ Insertions. The Journal of Organic Chemistry, 86(4), 3584–3593. [Link]

  • Organic Syntheses. (n.d.). Formamidine Acetate. Organic Syntheses. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Formamidine Acetate: Properties, Synthesis, and Procurement. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4499-4508. [Link]

  • Kletskii, M. E., et al. (2022). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. The Journal of Organic Chemistry, 87(3), 1865–1876. [Link]

  • Meirelles, M. A. (2014). How should I proceed in Chlorination using POCl3? ResearchGate. [Link]

  • Reddy, C. R., et al. (2021). In Situ-Generated Formamidine as a Carbon/Nitrogen Source for Enaminone Formation: One-Pot Synthesis of Functionalized 4-Acyl-1,2,3-triazoles. The Journal of Organic Chemistry, 86(17), 11696–11706. [Link]

  • De, A., & Pal, M. (2020). POCl₃-PCl₅ mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(1), 49-55. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. [Link]

  • Reddy, K. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 34–40. [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Semantic Scholar. [Link]

  • Pesti, J. A., et al. (2013). Commercial Synthesis of a Pyrrolotriazine–Fluoroindole Intermediate to Brivanib Alaninate: Process Development Directed toward Impurity Control. ACS Publications. [Link]

  • Elder, D. P., et al. (2012). Mechanism of formation of alkyl sulfonates from a sulfonic acid and a short-chain aliphatic alcohol in a binary system. ResearchGate. [Link]

  • Chandra, R., et al. (2021). Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020). Organic & Biomolecular Chemistry, 19(24), 5329-5353. [Link]

  • Ivanova, Y. I., et al. (2023). Bioactive Pyrrolo[2,1-f][1][3][8]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7687. [Link]

  • Pesti, J. A., et al. (2015). Correction to “Commercial Synthesis of a Pyrrolotriazine-Fluoroindole Intermediate to Brivanib Alaninate: Process Development Directed toward Impurity Control”. Organic Process Research & Development, 19(9), 1323–1323. [Link]

Sources

Troubleshooting

purification techniques for novel pyrrolotriazinone analogs

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and physicochemical challenges associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and physicochemical challenges associated with isolating novel pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one analogs.

Pyrrolotriazinones are critical scaffolds in medicinal chemistry, frequently utilized in the development of highly selective kinase inhibitors (e.g., PI3K and tankyrase inhibitors)[1],[2]. However, their highly delocalized π-systems, tautomeric potential, and multiple hydrogen-bond acceptors often lead to complex purification bottlenecks such as poor solubility, severe peak tailing, and regioisomer co-elution.

Below, you will find a diagnostic workflow, field-proven troubleshooting FAQs, quantitative performance data, and a self-validating preparative protocol to ensure >95% purity for your drug discovery campaigns.

Diagnostic Purification Workflow

G N1 Crude Pyrrolotriazinone N2 LC-MS Profiling (Assess pKa & Solubility) N1->N2 N3 Regioisomers Present? N2->N3 N4 SFC Purification (Polar Stationary Phase) N3->N4 Yes (N- vs O-alkylation) N5 Prep RP-HPLC (C18 Column) N3->N5 No N8 Lyophilization (>95% Purity) N4->N8 N6 Peak Tailing? N5->N6 N7 Add 0.1% HCOOH or NH4OH Modifier N6->N7 Yes (Silanol Interaction) N6->N8 No N7->N5

Workflow for the chromatographic isolation and purification of pyrrolotriazinone analogs.

Troubleshooting & FAQs

Q1: We are purifying a pyrrolotriazinone analog via Reverse-Phase (RP) Preparative HPLC, but we observe severe peak tailing and loss of resolution. How can we resolve this? Causality: Pyrrolotriazinones contain multiple nitrogen atoms within their fused bicyclic core. These basic sites can undergo secondary ion-exchange interactions with unendcapped, residual silanol groups on the silica-based C18 stationary phase, which drags out the elution profile and causes tailing. Solution: You must control the ionization state of both the analyte and the stationary phase. Introduce a volatile modifier to the mobile phase. Using 0.1% Formic Acid (HCOOH) is a proven standard for these scaffolds[1]; it protonates the silanols (neutralizing their charge) and sharpens the peak. If your specific analog is acid-sensitive, switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) using a pH-stable hybrid C18 column to keep the basic nitrogens deprotonated.

Q2: Following the nucleophile-induced rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines to form our pyrrolotriazinone core, we have co-eluting starting material and product on standard normal-phase silica. What is the best approach? Causality: The oxadiazine precursor and the thermodynamically more stable pyrrolotriazinone product[3] often share nearly identical overall dipole moments, making them indistinguishable to standard normal-phase silica gel. Solution: Shift to an orthogonal separation mechanism. Supercritical Fluid Chromatography (SFC) using a polar stationary phase (e.g., 2-Ethylpyridine or Diol) with CO2/Methanol gradients is highly recommended. SFC exploits subtle hydrogen-bonding differences between the oxadiazine oxygen and the triazinone carbonyl, providing baseline resolution where traditional liquid chromatography fails.

Q3: Our functionalized pyrrolotriazinone precipitates at the column head when injected using standard DMSO/Water mixtures. How can we maintain solubility without ruining the chromatography? Causality: Pyrrolotriazinones with planar bicyclic cores exhibit strong π-π stacking, leading to poor aqueous solubility. When a highly concentrated DMSO stock is injected into a highly aqueous initial mobile phase (e.g., 5% Acetonitrile), the sudden shift in solvent polarity causes immediate "solvent crash-out" (precipitation) before the analyte can partition into the stationary phase. Solution: Implement "at-column dilution" or utilize a mixed-solvent injection strategy. Dissolve the crude sample in a 1:1 mixture of DMSO and the strong mobile phase (Acetonitrile). Furthermore, if the retention factor ( k′ ) of your target allows, start the gradient at a higher organic percentage (e.g., 20% ACN) to lower the polarity gap at the moment of injection.

Quantitative Method Comparison

To optimize your purification strategy, reference the following empirical data comparing standard modalities for pyrrolotriazinone isolation:

Purification ModalityTypical Recovery (%)Isomer Resolution PowerSolvent ConsumptionBest Suited For...
Reverse-Phase Prep HPLC 80 - 95%ModerateHighStandard purity scaling, removal of polar impurities[1].
Supercritical Fluid Chromatography (SFC) 85 - 98%Very HighLow (CO2 based)Resolving co-eluting regioisomers (N- vs O-alkylation).
Normal Phase (Flash Silica) 60 - 80%LowVery HighBulk crude cleanup, removal of highly non-polar byproducts.
Recrystallization 50 - 70%HighVery LowFinal polishing of highly crystalline, late-stage analogs.

Self-Validating Protocol: Mass-Directed Preparative RP-HPLC

This protocol utilizes a self-validating framework to ensure that errors are caught before valuable synthetic intermediates are lost.

Phase 1: Sample Preparation & Validation

  • Step 1: Dissolve the crude pyrrolotriazinone mixture in a 1:1 (v/v) mixture of DMSO and Acetonitrile (ACN).

  • Validation Checkpoint: Centrifuge the sample at 10,000 × g for 5 minutes. Inject only the supernatant. If the sample remains cloudy, the concentration exceeds the kinetic solubility limit; you must dilute it further to prevent irreversible column frit blockage.

Phase 2: Analytical-to-Preparative Transfer

  • Step 2: Perform an analytical scouting run using a Chromolith prep RP-18e (or equivalent high-performance C18) column[1]. Use a linear gradient of 5–95% ACN in Water containing 0.1% Formic Acid over 5 minutes.

  • Validation Checkpoint: Calculate the retention factor ( k′ ). Ensure k′ is between 2 and 10. If k′<2 (eluting too close to the void volume), decrease the initial organic concentration of your preparative method.

Phase 3: Focused Gradient Execution

  • Step 3: Design a focused, shallow gradient for the preparative run. Set the gradient to start 10% below the elution concentration of the target peak and end 10% above it, spread over 15 minutes.

  • Step 4: Utilize Mass-Directed Auto-Purification (MDAP). Set the fraction collection trigger strictly to the specific [M+H]+ ion of your pyrrolotriazinone analog.

  • Validation Checkpoint: Monitor both the UV (254 nm) and MS signals in real-time. Collection should only trigger when the MS threshold is crossed, ensuring that co-eluting UV-absorbing impurities (which lack the target mass) are sent directly to waste.

Phase 4: Recovery

  • Step 5: Immediately flash-freeze and lyophilize the collected fractions.

  • Validation Checkpoint: Do not use rotary evaporation at high temperatures. Prolonged exposure to acidic, aqueous conditions during evaporation can induce hydrolysis or degradation of sensitive functional groups on the pyrrolotriazinone core.

References

  • Optimization of a Screening Hit toward M2912, an Oral Tankyrase Inhibitor with Antitumor Activity in Colorectal Cancer Models Source: ACS Publications URL
  • Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1,2,4]triazines Source: ACS Publications URL
  • Application Notes and Protocols: The Strategic Use of Pyrrolo[1,2-d][1][2][3]oxadiazines in the Synthesis of Bioactive Pyrrolo[2,1-f][1,2,4]triazin-4(3H)

Sources

Optimization

Technical Support Center: Overcoming Challenges in the N-Amination of Substituted Pyrroles

Welcome to the technical support center for the N-amination of substituted pyrroles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the N-amination of substituted pyrroles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial transformation. The synthesis of N-amino pyrroles is a gateway to a diverse range of bioactive molecules, but the journey is often fraught with challenges, from low yields to unexpected side reactions.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation. Our goal is to move beyond simple procedural lists, offering explanations for the underlying chemical principles to empower you to make informed decisions in your work.

General Troubleshooting Guide

Low yields and the formation of complex product mixtures are common hurdles in the N-amination of pyrroles. The outcome of the reaction is highly sensitive to the electronic and steric nature of the substituents on the pyrrole ring, the choice of aminating agent, and the reaction conditions. Below is a summary of common problems and initial troubleshooting steps.

Problem Potential Cause(s) Recommended Action(s)
Low or No Conversion 1. Insufficiently strong base to deprotonate the pyrrole N-H. 2. Aminating agent is not electrophilic enough for the substituted pyrrole. 3. Steric hindrance from bulky substituents on the pyrrole ring. 4. Deactivation of catalyst in transition-metal mediated reactions.1. Switch to a stronger base (e.g., NaH, KHMDS). 2. Use a more reactive aminating agent (e.g., monochloramine, hydroxylamine-O-sulfonic acid). 3. Increase reaction temperature or use microwave irradiation.[1] 4. Screen different ligands or use a pre-catalyst.[2]
Formation of Side Products 1. Ring opening or polymerization under strongly acidic or basic conditions.[3] 2. C-amination competing with N-amination. 3. Side reactions of the aminating agent.[4]1. Use milder bases or buffered conditions. 2. Employ N-protecting groups that can be cleaved later, or explore transition-metal catalysis which can favor N-amination.[5] 3. Purify the aminating agent or prepare it fresh.
Product Degradation 1. The N-amino pyrrole product is unstable under the reaction or workup conditions. 2. Prolonged heating leads to decomposition.[6]1. Perform the reaction at a lower temperature and monitor closely by TLC/LC-MS. 2. Minimize reaction time and use a milder workup procedure (e.g., avoid strong acids/bases).

Troubleshooting Workflow Diagram

For a systematic approach to troubleshooting, the following workflow can be a useful guide.

G cluster_no_conversion No/Low Conversion cluster_side_products Side Product Formation start Low Yield in N-Amination check_conversion Is starting material consumed? start->check_conversion base_issue Q: Is the base strong enough? check_conversion->base_issue No camination_issue Q: Is C-amination observed? check_conversion->camination_issue Yes reagent_issue Q: Is the aminating agent reactive enough? base_issue->reagent_issue base_solution A: Use stronger base (NaH, KHMDS). base_issue->base_solution conditions_issue Q: Are reaction conditions optimal? reagent_issue->conditions_issue reagent_solution A: Use monochloramine or HOSA. reagent_issue->reagent_solution conditions_solution A: Increase temperature/time, consider microwave. conditions_issue->conditions_solution polymer_issue Q: Is polymerization occurring? camination_issue->polymer_issue camination_solution A: Use bulkier substituents or TM catalysis to favor N-selectivity. camination_issue->camination_solution polymer_solution A: Use milder conditions (lower temp, weaker base/acid). polymer_issue->polymer_solution

Caption: A decision-making workflow for troubleshooting low yields in pyrrole N-amination.

Frequently Asked Questions (FAQs)

Q1: My N-amination reaction with an electron-rich pyrrole is giving a complex mixture of products. What is happening?

A1: Electron-rich pyrroles are highly activated towards electrophilic attack, and this can lead to a lack of selectivity.[3] While you are targeting amination on the nitrogen atom, competing electrophilic substitution on the carbon atoms of the pyrrole ring (C-amination), especially at the C2 position, is a common side reaction.[7] Furthermore, these pyrroles are often sensitive to the strongly basic or acidic conditions required for amination, which can cause polymerization or ring-opening.[3]

Troubleshooting Steps:

  • Lower the Reaction Temperature: This can often improve selectivity by favoring the desired kinetic product.

  • Use a Milder Base: If you are deprotonating the pyrrole first, switch from a very strong base like n-BuLi to a milder one like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS).

  • Choose the Right Aminating Agent: Reagents like monochloramine (NH₂Cl) have shown good success in aminating various pyrroles and indoles with yields ranging from 45% to 97%.[8] Hydroxylamine-O-sulfonic acid (HOSA) is another effective, albeit sometimes aggressive, electrophilic aminating agent.[9][10]

  • Consider a Protecting Group Strategy: Introducing a bulky, electron-withdrawing group (like tosyl or phenylsulfonyl) onto the nitrogen can deactivate the ring towards C-amination and can be removed after the desired modification.[5]

Q2: I am attempting to aminate a pyrrole with electron-withdrawing substituents, and the reaction is not proceeding. How can I drive it to completion?

A2: Electron-withdrawing groups (EWGs) on the pyrrole ring decrease the nucleophilicity of the pyrrole nitrogen, making it more difficult to aminate. The N-H bond is more acidic, but the resulting pyrrolide anion is less reactive towards electrophiles.

Troubleshooting Steps:

  • Increase Basicity: Ensure complete deprotonation of the pyrrole N-H by using a strong, non-nucleophilic base such as NaH or KHMDS in an anhydrous aprotic solvent like THF or DMF.

  • Use a Highly Electrophilic Aminating Agent: For deactivated pyrroles, a more potent aminating agent is often necessary. Consider using O-tosyl or O-mesitylenesulfonyl hydroxylamines, which are more powerful than HOSA.[10]

  • Increase Reaction Temperature: For sluggish reactions, increasing the temperature can provide the necessary activation energy. Microwave-assisted heating can significantly shorten reaction times and improve yields for challenging substrates.[1]

  • Explore Transition Metal Catalysis: Copper- or rhodium-catalyzed N-amination can be effective for substrates that are unreactive under traditional electrophilic amination conditions.[4][11] These methods often proceed through different mechanistic pathways that can be more tolerant of various functional groups.

Q3: My N-amination with hydroxylamine-O-sulfonic acid (HOSA) is resulting in low yields and significant byproduct formation. How can I optimize this?

A3: HOSA is a powerful and versatile aminating agent, but its high reactivity can be a double-edged sword.[9] Common issues include side reactions with the solvent or the substrate itself, and the zwitterionic nature of HOSA can lead to solubility problems.[4]

Troubleshooting Steps:

  • Optimize the Base and Solvent: The choice of base is critical. For the amination of a pyrrole, a strong base like KOH or NaH in an anhydrous polar aprotic solvent like DMF is often used to generate the pyrrolide anion in situ.[12]

  • Control Stoichiometry and Addition: Add the HOSA solution slowly to the solution of the deprotonated pyrrole at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. Use a slight excess of the aminating agent (1.1-1.2 equivalents).

  • Ensure Anhydrous Conditions: HOSA can react with water. Ensure all glassware is oven-dried and use anhydrous solvents to prevent quenching of the reagents.

  • Alternative Reagents: If optimization fails, consider monochloramine (NH₂Cl), which is often cited as an excellent reagent for this transformation and may provide cleaner results.[8][12]

Q4: Can I use transition-metal catalysis for the N-amination of my substituted pyrrole? What are the advantages?

A4: Yes, transition-metal catalysis is a powerful and increasingly popular method for C-N bond formation, including the N-amination of heterocycles.[13][14]

Advantages:

  • Milder Conditions: These reactions often proceed under much milder conditions than traditional electrophilic amination, which can be beneficial for sensitive substrates.

  • Improved Functional Group Tolerance: Catalytic methods can tolerate a wider range of functional groups on the pyrrole ring.

  • Higher Selectivity: By tuning the metal, ligand, and reaction conditions, it is often possible to achieve high selectivity for N-amination over C-amination.

Common Approaches:

  • Buchwald-Hartwig Amination: While typically used for coupling amines with aryl halides, variations of this palladium-catalyzed reaction can be adapted for N-amination.[15]

  • Copper-Catalyzed Amination: Copper catalysts are often used in electrophilic amination reactions with hydroxylamine-derived reagents, proceeding through an oxidative addition/reductive elimination pathway.[4]

Considerations:

  • Catalyst Screening: It may be necessary to screen a variety of ligands and metal precursors to find the optimal catalytic system for your specific substrate.

  • Cost: The cost of some transition metal catalysts and ligands can be a consideration for large-scale synthesis.

Detailed Experimental Protocol: General N-Amination using Monochloramine

This protocol describes a general procedure for the N-amination of a substituted pyrrole using freshly prepared monochloramine. Safety Note: Monochloramine is toxic and potentially explosive; it should be handled with care in a well-ventilated fume hood and should not be stored.

Materials:

  • Substituted Pyrrole (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Ammonium Chloride (NH₄Cl, 1.5 equiv)

  • Sodium Hypochlorite (NaClO, household bleach, ~6-8%, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Preparation of Monochloramine Solution (in a separate flask):

    • In a round-bottom flask equipped with a stir bar, dissolve ammonium chloride (1.5 equiv) in distilled water.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the sodium hypochlorite solution (1.5 equiv) dropwise with vigorous stirring, keeping the temperature below 5 °C.

    • The resulting pale yellow solution of monochloramine should be used immediately.

  • N-Amination Reaction:

    • To a separate, dry, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equiv).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

    • Add anhydrous THF to the flask.

    • Dissolve the substituted pyrrole (1.0 equiv) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

    • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete formation of the sodium pyrrolide.

    • Cool the pyrrolide solution back to 0 °C.

    • Slowly add the freshly prepared monochloramine solution dropwise to the pyrrolide solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous sodium thiosulfate to destroy any excess oxidant.

    • Add saturated aqueous sodium bicarbonate to neutralize the mixture.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure N-amino pyrrole.

This guide provides a starting point for addressing the common challenges in the N-amination of substituted pyrroles. Given the diversity of pyrrole substrates, empirical optimization of reaction conditions is often necessary for achieving high yields and purity.

References

  • Benchchem. Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
  • Wikipedia. Electrophilic amination. Available at: [Link]

  • MSU chemistry. Heterocyclic Compounds. Available at: [Link]

  • Organic Letters. Development of an Amine-Catalyzed Regioselective Synthesis of Pyrroles. Available at: [Link]

  • Wiley-VCH. 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Available at: [Link]

  • PubMed. N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). Available at: [Link]

  • Organic Letters. An Effective New Synthesis of 4-Aminopyrrole-2-carboxylates. Available at: [Link]

  • DOI. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. Available at: [Link]

  • PubMed. An atom efficient route to N-aryl and N-alkyl pyrrolines by transition metal catalysis. Available at: [Link]

  • PMC. Recent Advancements in Pyrrole Synthesis. Available at: [Link]

  • ResearchGate. N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl) | Request PDF. Available at: [Link]

  • ResearchGate. Microwave-activated Synthesis of Pyrroles: A Short Review | Request PDF. Available at: [Link]

  • ResearchGate. Positional selectivity in reactions of pyrrole and its N-substitutedderivatives with electrophiles. Available at: [Link]

  • Journal of the American Chemical Society. Pyrrole Synthesis via Allylic sp3 C−H Activation of Enamines Followed by Intermolecular Coupling with Unactivated Alkynes. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of pyrrole and substituted pyrroles (Review). Available at: [Link]

  • Wikipedia. Pyrrole. Available at: [Link]

  • Semantic Scholar. Positional selectivity in reactions of pyrrole and its N-substituted derivatives with electrophiles. Available at: [Link]

  • Oriental Journal of Chemistry. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Available at: [Link]

  • NTU > IRep. Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. Available at: [Link]

  • Wikipedia. Chloramine-T. Available at: [Link]

  • Organic Letters. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Available at: [Link]

  • Reddit. Question about reductive amination reaction procedure : r/Chempros. Available at: [Link]

  • Chemistry LibreTexts. 11.7: Heterocyclic Amines. Available at: [Link]

  • SlidePlayer. Pyrrole reaction. Available at: [Link]

  • MDPI. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]

  • Wikipedia. Hydroxylamine-O-sulfonic acid. Available at: [Link]

  • Yoshikai Group. Synthesis of Pyrroles, Indoles, and Carbazoles through Transition Metal-Catalyzed C–H Functionalization. Available at: [Link]

  • ResearchGate. Chloramine-T In Heterocyclic Synthesis;1A Simple Procedure for the Generation of Nitrilimines and Its Application to the Synthesis of Pyrazolines. Available at: [Link]

  • ResearchGate. Recent transition metal‐catalyzed procedures for the synthesis of pyrroles. Available at: [Link]

  • PMC. Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Available at: [Link]

  • ACS Publications. Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Available at: [Link]

  • Organic Chemistry Portal. Chloramine-T, N-chloro tosylamide sodium salt. Available at: [Link]

  • DOI. 54 advances and challenges in the synthesis of pyrrole systems of a limited access. Available at: [Link]

  • PMC. Electrophilic Aminating Agents in Total Synthesis. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Refinement of Reaction Conditions for Intramolecular Cyclization

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for Intramolecular Cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Intramolecular Cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for optimizing these critical ring-forming reactions. Instead of a generic checklist, we will explore the causal relationships behind common experimental challenges, empowering you to troubleshoot effectively and refine your reaction conditions with scientific rigor.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses foundational questions that often arise when planning or troubleshooting an intramolecular cyclization.

Q1: My intramolecular cyclization is failing or giving low yields, but the analogous intermolecular reaction is known to work well. What is the fundamental difference?

A1: The core difference lies in the interplay between enthalpy and entropy for intramolecular versus intermolecular processes.

  • Intramolecular Advantage (Entropy): An intramolecular reaction, where the reacting groups are tethered within the same molecule, has a significant entropic advantage.[1] The system does not lose as much disorder as when two separate molecules must collide in the correct orientation. This is why 5- and 6-membered rings form particularly rapidly.[2][3]

  • The Challenge (Enthalpy & Conformation): The success of the reaction is critically dependent on whether the linking chain can adopt a low-energy conformation that allows the reacting centers to achieve the precise geometry required for the transition state.[4][5] If the required geometry introduces significant bond angle strain or steric hindrance, the activation energy will be high, and the reaction will be slow or may not proceed at all, despite the entropic favorability.

Q2: What are "Baldwin's Rules" and why are they essential for planning my cyclization?

A2: In 1976, Sir Jack Baldwin formulated a set of empirical rules that predict the relative favorability of different types of ring closures.[6] These rules are not absolute but provide an essential framework for predicting success by considering the geometry of the transition state.[5][7] The rules are based on the ability of the linking chain to allow the nucleophile to attack the electrophile along the preferred trajectory.[5]

The classification is based on three factors:

  • Ring Size: The number of atoms in the newly formed ring.

  • Exo vs. Endo: This describes whether the bond being broken is outside (exo) or inside (endo) the forming ring.[7]

  • Tet, Trig, or Dig: Refers to the hybridization of the electrophilic atom being attacked (sp³-tetrahedral, sp²-trigonal, or sp-digonal).[7][8]

A summary of the rules for first-row elements is provided below.

Ring SizeTet (sp³)Trig (sp²)Dig (sp)
3 Exo: FavoredExo: FavoredExo: Disfavored
Endo: DisfavoredEndo: DisfavoredEndo: Favored
4 Exo: FavoredExo: FavoredExo: Disfavored
Endo: DisfavoredEndo: DisfavoredEndo: Favored
5 Exo: FavoredExo: FavoredExo: Favored
Endo: DisfavoredEndo: DisfavoredEndo: Favored
6 Exo: FavoredExo: FavoredExo: Favored
Endo: DisfavoredEndo: FavoredEndo: Favored
7 Exo: FavoredExo: FavoredExo: Favored
Endo: DisfavoredEndo: FavoredEndo: Favored
Source: Based on data from multiple sources.[7][8]

It is crucial to note that these rules are most reliable for first-row elements (C, N, O). The larger atomic radii and longer bond lengths of second-row and higher elements can allow for more relaxed geometries, leading to exceptions.[6]

G cluster_start Reaction Analysis cluster_classify Classification Steps cluster_rules Baldwin's Rules Application cluster_results Prediction Start Start: Classify Your Cyclization RingSize 1. Determine Ring Size (n) Start->RingSize ExoEndo 2. Is the breaking bond exocyclic or endocyclic? RingSize->ExoEndo Hybridization 3. Determine Hybridization of Electrophilic Center ExoEndo->Hybridization Exo ExoEndo->Hybridization Endo Rules Apply Baldwin's Rules (e.g., 5-Exo-Trig) Hybridization->Rules Outcome Predicted Outcome Rules->Outcome Favored Favored Pathway Outcome->Favored Yes Disfavored Disfavored Pathway (Consider alternative strategy) Outcome->Disfavored No

Caption: A decision workflow for applying Baldwin's Rules.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a question-and-answer-based troubleshooting guide for the most common problems encountered during intramolecular cyclization reactions.

Problem A: Low or No Yield of the Desired Cyclic Product
Q: My reaction has stalled, and TLC/LC-MS analysis shows only unreacted starting material. What should I check first?

A: Before adjusting complex parameters, verify the fundamentals.

  • Reagent & Catalyst Quality: Are your reagents and catalysts active? Catalysts, especially transition metals and Lewis acids, can be sensitive to air and moisture.[9] Oxidizing agents can also degrade over time.[10] Use freshly opened or properly stored reagents. Impurities in the starting material can poison the catalyst.[9][10]

  • Reaction Temperature: Many cyclizations require an initial energy input to overcome the activation barrier.[9] If the reaction is sluggish at room temperature, a gradual increase in temperature while monitoring the reaction is a logical step. However, be aware that high temperatures can also promote decomposition.[11]

  • Substrate Reactivity: Is your substrate electronically suited for the reaction? For example, in Friedel-Crafts acylations, strong electron-withdrawing groups on the aromatic ring can render it too deactivated to cyclize.[11] Conversely, some substrates may require specific protecting groups to prevent side reactions.[12][13]

Problem B: Formation of Intermolecular Products (Dimers, Oligomers, Polymers)
Q: My main product is a dimer or a complex mixture of polymers. How can I favor the intramolecular pathway?

A: This is a classic concentration-dependent problem. The intramolecular reaction is a first-order process, while the intermolecular reaction is second-order. Therefore, you can strongly favor the desired cyclization by reducing the concentration. [1][14][15]

  • The High Dilution Principle: Performing the reaction at very low concentrations (typically 0.05 M to 0.001 M) minimizes the probability of two different molecules reacting with each other.[3] For the formation of medium to large rings, concentrations may need to be even lower.[3]

  • Causality: At high concentrations, the reactive ends of two different molecules are more likely to collide than the two tethered ends of the same molecule. By diluting the solution, you decrease the frequency of intermolecular collisions, giving the more entropically favored intramolecular process a chance to occur.[11]

Protocol 1: General High-Dilution Technique using a Syringe Pump

This protocol is essential for minimizing intermolecular side reactions.

  • Setup: In a multi-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser (under an inert atmosphere, e.g., N₂ or Ar), add the bulk of the anhydrous solvent and any non-substrate reagents (e.g., catalyst, base).

  • Heating: Heat the solvent to the desired reaction temperature.

  • Substrate Preparation: Dissolve your starting material in a small amount of the same anhydrous solvent in a separate flask or vial.

  • Slow Addition: Draw the substrate solution into a gas-tight syringe and place it on a syringe pump.

  • Addition: Insert the syringe needle through a septum on the reaction flask. Begin adding the substrate solution dropwise over a long period (e.g., 4-12 hours). This maintains a pseudo-low concentration of the starting material at all times.

  • Monitoring: After the addition is complete, allow the reaction to stir for an additional period, monitoring its progress by TLC or LC-MS.

  • Workup: Proceed with the standard aqueous workup and purification.

Problem C: Formation of Unexpected Regio- or Stereoisomers
Q: The reaction works, but I am getting the wrong ring size or an undesired stereoisomer. What factors control selectivity?

A: Selectivity is governed by a subtle balance of kinetic versus thermodynamic control, which can be influenced by several factors.

  • Temperature: Temperature can dictate whether a reaction is under kinetic or thermodynamic control.[16] Lower temperatures often favor the kinetically preferred product (the one that forms fastest, i.e., has the lowest activation energy), while higher temperatures can allow the system to equilibrate to the most stable thermodynamic product.[17] For example, in some macrolactonizations, energetic factors favor a smaller ring, while entropic factors at higher temperatures can drive the cyclization towards a larger ring.[16]

  • Solvent: The solvent can dramatically influence the reaction outcome by stabilizing or destabilizing transition states.[18]

    • Polarity: Protic solvents can form hydrogen bonds, potentially blocking a reactive site or promoting a specific conformation.[19] Aprotic solvents might favor other pathways.[19][20]

    • Coordinating Ability: Solvents can coordinate to metal catalysts, altering their steric and electronic properties and thus influencing selectivity.

    • Viscosity: Increased viscosity can hinder intermolecular reactions and, in some radical reactions, can promote recombination of radical pairs within the "solvent cage".[21]

    A solvent screen is often a crucial step in optimization.

SolventDielectric Constant (approx.)Typical Use Case/Effect
Toluene 2.4Non-polar, aprotic. Good for high temperatures.
Dichloromethane (DCM) 9.1Moderately polar, aprotic. Common for many reactions at lower temperatures.[11][22]
Acetonitrile (ACN) 37.5Polar, aprotic. Can coordinate to metals. Favorable in some base-mediated cyclizations.[18][23]
N,N-Dimethylformamide (DMF) 36.7Polar, aprotic. High boiling point, good at dissolving salts.[18][24]
Ethanol (EtOH) 24.5Polar, protic. Can act as H-bond donor and may participate in reactions.[20]
Tetrahydrofuran (THF) 7.6Moderately polar, aprotic. Coordinating solvent.
  • Catalyst/Base Choice: The steric bulk and electronic nature of the catalyst or base can direct the reaction down a specific pathway. In transition metal-catalyzed reactions like the intramolecular Heck reaction, the choice of ligand (e.g., BINAP) is paramount for controlling enantioselectivity.[25] In some cases, changing the base with the same catalyst and ligand can even invert the stereochemical outcome.[25]

G cluster_problem Initial Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Actions cluster_outcome Desired Outcome Problem Low Yield / Side Products Concentration Concentration Too High? Problem->Concentration Polymerization? Temp Temperature Incorrect? Problem->Temp No Reaction? Solvent Solvent Suboptimal? Problem->Solvent Wrong Isomer? Catalyst Catalyst/Reagent Issue? Problem->Catalyst Stalled Reaction? HighDilution Use High Dilution (Syringe Pump) Concentration->HighDilution Yes ScreenTemp Screen Temperatures (e.g., 0°C, RT, Reflux) Temp->ScreenTemp Yes ScreenSolvent Screen Solvents (Polar, Non-polar) Solvent->ScreenSolvent Yes CheckReagents Verify Reagent Purity & Activity Catalyst->CheckReagents Yes Success Optimized Reaction HighDilution->Success ScreenTemp->Success ScreenSolvent->Success CheckReagents->Success

Caption: A general troubleshooting workflow for intramolecular cyclization.

References
  • Cyclization in Linear Step-Growth Polymerizations.
  • Baldwin's Rules for Ring Closure. University of Wisconsin-Madison.
  • Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones.
  • Finding the right path: Baldwin “Rules for Ring Closure” and stereoelectronic control of cycliz
  • Cyclizations of Alkynes: Revisiting Baldwin's Rules for Ring Closure. Chemical Reviews.
  • The Baldwin Rules for Ring Closure. University of Pittsburgh.
  • Baldwin's Rule for Ring Closure Reactions. Chemistry LibreTexts.
  • Optimization conditions for the intramolecular cyclization.
  • Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. PubMed.
  • Intramolecular vs. Intermolecular Reaction. University of Calgary.
  • How to avoid intramolecular cycliz
  • Optimization of the intramolecular cyclization-solvent effect.
  • Optimization of intramolecular cyclization reaction.
  • Improving the yield of the intramolecular Friedel-Crafts cycliz
  • Intramolecular reaction. Wikipedia.
  • Bi(OTf)3-catalysed intramolecular cyclisation of unsaturated acetals. Royal Society of Chemistry.
  • How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. Frontiers in Chemistry.
  • Temperature regiocontrol of intramolecular cyclization of di-hydroxysecoacids. Organic & Biomolecular Chemistry.
  • The Synthesis of 1-Indanones via Intramolecular Cycliz
  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Iris Biotech.
  • Solvent Effect on Base-Free Synthesis 4-Substituted 2-Oxazolines via Intramolecular Cyclodemesyl
  • Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry.
  • Intramolecular Addition (Cycliz
  • Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme.
  • Intramolecular Cyclization. Encyclopedia. [Link]

  • Technical Support Center: Optimizing Chalcone Cycliz
  • Cu(I)-Catalyzed Intramolecular Cyclization of Alkynoic Acids in Aqueous Media: A “Click Side Reaction”. The Journal of Organic Chemistry.
  • Elucidating the mechanism and origins of selectivity on catalyst-dependent cyclization reactions to form polycyclic indolines from a theoretical study. Royal Society of Chemistry.
  • Troubleshooting low yields in the oxidative cycliz
  • The Intramolecular Heck Reaction. Macmillan Group, Princeton University.

Sources

Optimization

Technical Support Center: Enhancing the Stability of 1H-pyrrolo[2,1-f]triazin-4-one Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,1-f]triazin-4-one derivatives. This guide is designed to provide in-depth technical assist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,1-f]triazin-4-one derivatives. This guide is designed to provide in-depth technical assistance and practical solutions to common stability challenges encountered during the handling, formulation, and storage of this important class of heterocyclic compounds. The pyrrolo[2,1-f]triazin-4-one scaffold is a key component in numerous biologically active molecules, including kinase inhibitors used in cancer therapy. Therefore, ensuring their stability is paramount for reliable experimental outcomes and the development of effective therapeutics.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the fundamental principles governing the stability of these derivatives and provide actionable protocols to mitigate degradation.

I. Frequently Asked Questions (FAQs)

Q1: My 1H-pyrrolo[2,1-f]triazin-4-one derivative is showing signs of degradation in aqueous solution. What are the likely causes?

A1: Degradation of 1H-pyrrolo[2,1-f]triazin-4-one derivatives in aqueous media is often attributed to two primary pathways: hydrolysis and oxidation.

  • Hydrolysis: The triazinone ring system can be susceptible to hydrolysis, particularly under acidic or basic conditions. The rate of hydrolysis is often pH-dependent, with protonation of a ring nitrogen atom potentially facilitating nucleophilic attack by water. This can lead to ring-opening and loss of biological activity.

  • Oxidation: The pyrrole and triazine rings, being electron-rich heterocyclic systems, can be prone to oxidative degradation. This can be initiated by dissolved oxygen, trace metal ions, or exposure to light. Oxidative processes can lead to the formation of various degradation products, including N-oxides and hydroxylated species.

Q2: I've observed a change in the color and a decrease in the purity of my compound upon exposure to light. What is happening and how can I prevent it?

A2: The observed changes are characteristic of photodegradation. Many heterocyclic compounds, including those with pyrrole moieties, are known to be photosensitive.

  • Mechanism: UV or visible light can excite the molecule to a higher energy state, making it more susceptible to chemical reactions. This can lead to intramolecular cyclization, oxidation, or polymerization, resulting in the formation of colored and often insoluble byproducts. The presence of a nitro group on a pyrrole-containing compound, for instance, can lead to intramolecular oxidation upon UV irradiation.

  • Prevention:

    • Storage: Always store your 1H-pyrrolo[2,1-f]triazin-4-one derivatives in amber vials or containers that block UV and visible light.

    • Handling: Conduct experiments in a light-controlled environment whenever possible. Use low-intensity light or light filters if exposure is unavoidable.

    • Formulation: For solutions, consider the addition of photostabilizers or UV absorbers. These are compounds that can preferentially absorb the harmful radiation.

Q3: How does pH affect the stability of my 1H-pyrrolo[2,1-f]triazin-4-one derivative in solution?

A3: The pH of the solution is a critical factor influencing the stability of nitrogen-containing heterocyclic compounds.

  • Acidic Conditions: In acidic environments, the nitrogen atoms in the pyrrolotriazinone ring can become protonated. This can increase the susceptibility of the ring to nucleophilic attack, accelerating hydrolytic degradation.

  • Basic Conditions: In basic media, deprotonation of certain functional groups or the ring itself can occur, potentially leading to different degradation pathways.

  • Recommendation: It is crucial to determine the pH-stability profile of your specific derivative. This involves conducting stability studies across a range of pH values to identify the optimal pH for storage and formulation. Using buffers to maintain a stable pH is highly recommended for liquid formulations.

Q4: Are there any formulation strategies I can employ to enhance the stability of my compound?

A4: Yes, several formulation strategies can significantly improve the stability of your 1H-pyrrolo[2,1-f]triazin-4-one derivative.

  • Solid-State Formulations:

    • Crystal Engineering: Transforming the compound into a less hygroscopic and more stable crystalline form can enhance stability.

    • Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can increase both solubility and stability.

    • Co-processing with Excipients: Formulating with hydrophobic excipients can help divert moisture away from the active ingredient.

  • Liquid Formulations:

    • Use of Buffers: As mentioned, maintaining an optimal and stable pH is crucial.

    • Antioxidants/Chelators: The addition of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, can prevent oxidative degradation. Chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidation.

    • Encapsulation: Microencapsulation or complexation with cyclodextrins can create a protective barrier around the molecule, shielding it from environmental factors like moisture, oxygen, and light.

II. Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid decrease in purity of the compound in solution over time. Hydrolysis, Oxidation1. Determine the pH of the solution and adjust to a more neutral or empirically determined optimal pH using a suitable buffer system. 2. Degas the solvent to remove dissolved oxygen. 3. Add an antioxidant (e.g., BHT, ascorbic acid) and a chelating agent (e.g., EDTA) to the formulation. 4. Store the solution under an inert atmosphere (e.g., nitrogen or argon).
Formation of a precipitate or color change in the solid-state compound. Hygroscopicity leading to degradation, Photodegradation1. Store the solid compound in a desiccator to protect it from moisture. 2. Package the compound with a desiccant. 3. Protect the compound from light by storing it in an amber vial or in the dark.
Inconsistent results in biological assays. Compound degradation during the assay.1. Prepare fresh solutions of the compound for each experiment. 2. Evaluate the stability of the compound in the assay medium under the experimental conditions (e.g., temperature, pH, light exposure). 3. If degradation is observed, consider modifying the assay protocol (e.g., reducing incubation time) or incorporating stabilizing excipients into the assay medium.
Poor solubility leading to precipitation during storage or use. Intrinsic low solubility of the derivative.1. Explore different salt forms of the compound, which can significantly improve aqueous solubility. 2. Consider formulation strategies such as the use of co-solvents, surfactants, or creating amorphous solid dispersions. 3. Particle size reduction through techniques like micronization or nanocrystallization can enhance the dissolution rate.

III. Experimental Protocols

Protocol 1: pH-Stability Profile Determination

This protocol outlines a general procedure to assess the stability of a 1H-pyrrolo[2,1-f]triazin-4-one derivative at different pH values.

Materials:

  • Your 1H-pyrrolo[2,1-f]triazin-4-one derivative

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • High-purity water

  • HPLC system with a suitable column and detector

  • pH meter

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of your compound in a suitable organic solvent (e.g., DMSO, acetonitrile).

  • For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis.

  • Measure the initial concentration (T=0) of the compound in each buffered solution using a validated HPLC method.

  • Incubate the solutions at a controlled temperature (e.g., 25°C, 40°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze the remaining concentration of the parent compound by HPLC.

  • Plot the percentage of the remaining compound against time for each pH.

  • Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

  • The pH at which the degradation rate is lowest is the optimal pH for stability.

Protocol 2: Formulation with Antioxidants

This protocol provides a method to evaluate the effectiveness of antioxidants in preventing the degradation of your compound.

Materials:

  • Your 1H-pyrrolo[2,1-f]triazin-4-one derivative

  • A suitable solvent system (e.g., buffered aqueous solution at the optimal pH determined in Protocol 1)

  • Antioxidants (e.g., BHT, ascorbic acid)

  • HPLC system

Procedure:

  • Prepare a stock solution of your compound.

  • Prepare several formulations:

    • Control: Compound in the solvent system without any antioxidant.

    • Test Formulations: Compound in the solvent system with varying concentrations of different antioxidants.

  • Store all formulations under conditions that are known to promote oxidative degradation (e.g., exposure to air and ambient light, or elevated temperature).

  • Analyze the concentration of the parent compound in each formulation at regular intervals using HPLC.

  • Compare the degradation rates of the test formulations with the control to determine the efficacy of each antioxidant.

IV. Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation 1H-pyrrolo[2,1-f]triazin-4-one 1H-pyrrolo[2,1-f]triazin-4-one Ring Opening Ring Opening 1H-pyrrolo[2,1-f]triazin-4-one->Ring Opening H+ or OH- N-oxides N-oxides 1H-pyrrolo[2,1-f]triazin-4-one->N-oxides O2, Metal Ions Hydroxylated Derivatives Hydroxylated Derivatives 1H-pyrrolo[2,1-f]triazin-4-one->Hydroxylated Derivatives O2, Metal Ions Cyclized Products Cyclized Products 1H-pyrrolo[2,1-f]triazin-4-one->Cyclized Products UV/Vis Light Polymeric Byproducts Polymeric Byproducts 1H-pyrrolo[2,1-f]triazin-4-one->Polymeric Byproducts UV/Vis Light Loss of Activity_H Loss of Activity_H Ring Opening->Loss of Activity_H Loss of Activity_O Loss of Activity_O N-oxides->Loss of Activity_O Hydroxylated Derivatives->Loss of Activity_O Loss of Activity_P Loss of Activity_P Cyclized Products->Loss of Activity_P Polymeric Byproducts->Loss of Activity_P

Caption: Major degradation pathways for 1H-pyrrolo[2,1-f]triazin-4-one derivatives.

StabilityEnhancementWorkflow cluster_problem Problem Identification cluster_investigation Root Cause Analysis cluster_solution Solution Implementation cluster_formulation_details Formulation Strategies cluster_storage_details Storage & Handling Instability_Observed Instability Observed (e.g., Degradation, Precipitation) pH_Profile pH-Stability Profile Instability_Observed->pH_Profile Forced_Degradation Forced Degradation Studies (Heat, Light, Oxidation) Instability_Observed->Forced_Degradation Solid_State_Characterization Solid-State Characterization (Hygroscopicity, Crystallinity) Instability_Observed->Solid_State_Characterization Formulation_Optimization Formulation Optimization pH_Profile->Formulation_Optimization Forced_Degradation->Formulation_Optimization Storage_Handling Optimized Storage & Handling Conditions Forced_Degradation->Storage_Handling Solid_State_Characterization->Formulation_Optimization Solid_State_Characterization->Storage_Handling Buffers Buffers Formulation_Optimization->Buffers Antioxidants Antioxidants Formulation_Optimization->Antioxidants Encapsulation Encapsulation Formulation_Optimization->Encapsulation Solid_Dispersions Solid Dispersions Formulation_Optimization->Solid_Dispersions Light_Protection Light Protection Storage_Handling->Light_Protection Moisture_Control Moisture Control Storage_Handling->Moisture_Control Inert_Atmosphere Inert Atmosphere Storage_Handling->Inert_Atmosphere

Caption: Workflow for enhancing the stability of 1H-pyrrolo[2,1-f]triazin-4-one derivatives.

V. References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available at: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. Available at: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available at: [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]

  • Formulation Strategies for Improving Drug Bioavailability. World Pharma Today. Available at: [Link]

  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Synsint Research Group. Available at: [Link]

  • Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H2S. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Green advancements towards the electrochemical synthesis of heterocycles. RSC Publishing. Available at: [Link]

  • Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. PubMed. Available at: [Link]

  • Investigation of the Hydrolysis Stability of Triazine Tricarboxylate in the Presence of Transition Metal(II) Ions and Synthesis and Crystal Structure of

Reference Data & Comparative Studies

Validation

comparing 1H-pyrrolo[2,1-f]triazin-4-one to quinazoline kinase inhibitors

As a Senior Application Scientist navigating the complex landscape of targeted therapeutics, I frequently evaluate novel chemotypes designed to overcome the limitations of classic kinase inhibitors. The quinazoline scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of targeted therapeutics, I frequently evaluate novel chemotypes designed to overcome the limitations of classic kinase inhibitors. The quinazoline scaffold has long been the gold standard for ATP-competitive kinase inhibitors, particularly against the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). However, the inevitable emergence of gatekeeper mutations and off-target toxicities has driven the medicinal chemistry community to explore bioisosteric alternatives.

One of the most promising scaffolds to emerge in recent years is the 1H-pyrrolo[2,1-f][1,2,4]triazin-4-one core. This guide provides an in-depth, objective comparison between classic quinazoline kinase inhibitors and the pyrrolo-triazine class, analyzing their structural mechanics, kinome selectivity, and the experimental validation protocols required to assess them.

Structural & Mechanistic Comparison

The Quinazoline Paradigm (The Classic Hinge Binder) Quinazoline inhibitors (e.g., gefitinib, erlotinib, vandetanib) derive their potency from their ability to mimic the adenine ring of ATP. The N1 and N3 nitrogens of the quinazoline core act as critical hydrogen bond acceptors, interacting directly with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR) [1]. While highly effective against wild-type and sensitizing mutations (like L858R), the rigid electron density and steric footprint of the quinazoline ring often render it susceptible to steric clashes when gatekeeper mutations (e.g., T790M) alter the architecture of the ATP-binding pocket [2].

The 1H-Pyrrolo[2,1-f][1,2,4]triazin-4-one Bioisostere (The Flexible Alternative) The pyrrolo[2,1-f][1,2,4]triazine scaffold—utilized in multi-targeted inhibitors like brivanib (targeting VEGFR/FGFR) and various experimental EGFR/HER2 inhibitors—offers a distinct topological and electronic profile [3]. The bridgehead nitrogen and the adjacent carbonyl/NH groups provide an alternative hydrogen-bonding vector. This unique N-N bond-containing heterocycle alters the dihedral angles of appended substituents, allowing the molecule to adopt conformations that can bypass steric hindrance from bulky gatekeeper residues. Furthermore, the altered electron distribution can improve central nervous system (CNS) penetrance and modulate off-target toxicity profiles compared to traditional quinazolines [4].

Quantitative Data Comparison

To objectively evaluate these scaffolds, we must look at their physicochemical and biochemical performance metrics across representative compounds.

ParameterQuinazoline Scaffold (e.g., Erlotinib, Vandetanib)1H-pyrrolo[2,1-f]triazin-4-one (e.g., Brivanib analogs)
Primary Kinase Targets EGFR, HER2, VEGFR-2VEGFR-2, FGFR-1, AAK1, Dual EGFR/HER2
Hinge Binding Interaction N1/N3 acting as H-bond acceptorsCarbonyl oxygen (acceptor) / NH (donor)
Resistance Profile Highly susceptible to T790M (steric clash)Improved flexibility; can be tuned for mutant selectivity
Physicochemical Traits High planarity, often poor aqueous solubilityLower aromatic ring count, improved solubility/cLogP
Clinical Status Multiple FDA-approved generationsLate-stage clinical trials / Approved hybrids

Experimental Protocol: Self-Validating Kinase Profiling Workflow

To accurately benchmark a novel 1H-pyrrolo[2,1-f]triazin-4-one derivative against a quinazoline standard, I employ a self-validating two-tiered workflow. Why this specific approach? We must establish a direct causal link between biochemical target engagement and cellular phenotype.

Phase 1: Biochemical TR-FRET Assay (Target Engagement)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates the false positives common in standard absorbance assays by relying on proximity-based energy transfer, ensuring we are measuring true ATP-competitive displacement rather than compound aggregation or assay interference.

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration : Serially dilute the quinazoline and pyrrolo-triazine compounds in 100% DMSO, then transfer to a 384-well pro-plate to achieve a final DMSO concentration of 1%.

  • Enzyme/Tracer Addition : Add the recombinant kinase (e.g., EGFR or VEGFR2) and a fluorescently labeled ATP-competitive tracer.

  • Antibody Addition : Add the Europium-labeled anti-tag antibody (which binds the kinase).

  • Incubation & Read : Incubate for 1 hour at room temperature. Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis : Calculate the IC50 based on the emission ratio (665/615 nm). A decrease in the FRET signal confirms the inhibitor successfully displaced the tracer from the hinge region.

Phase 2: Ba/F3 Engineered Cellular Assay (On-Target Viability)

Biochemical affinity does not always translate to cellular efficacy due to membrane permeability or efflux pumps. We use murine Ba/F3 cells because they are strictly dependent on IL-3 for survival. By transfecting them with oncogenic kinases (e.g., EGFR L858R), their survival becomes addicted to the kinase. Causality Check: If the inhibitor kills the transfected Ba/F3 cells but not the wild-type Ba/F3 cells supplemented with IL-3, the cytotoxicity is definitively on-target.

  • Cell Plating : Seed wild-type Ba/F3 (with 10 ng/mL IL-3) and mutant-kinase transfected Ba/F3 (without IL-3) at 5,000 cells/well in 96-well plates.

  • Treatment : Treat cells with the inhibitors (0.1 nM to 10 µM) for 72 hours.

  • Viability Measurement : Add CellTiter-Glo® reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present (indicating metabolically active cells).

  • Validation : Calculate the Selectivity Index (SI). An SI > 100 (IC50 WT / IC50 Mutant) validates the pyrrolo-triazine as a targeted inhibitor rather than a general cytotoxic agent.

Workflow & Signaling Visualization

The following diagram illustrates the logical flow of our comparative screening cascade, mapping how structural inputs are validated through our experimental protocols.

Workflow for comparing quinazoline and pyrrolotriazine kinase inhibitors.

References

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Pharmaceutical Sciences. Available at: [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. National Institutes of Health (NIH). Available at: [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine derivatives. SciSpace. Available at: [Link]

  • Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. ResearchGate. Available at: [Link]

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 1H-pyrrolo[2,1-f]triazin-4-one Based Inhibitors

The 1H-pyrrolo[2,1-f]triazin-4-one scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for a multitude of potent kinase inhibitors.[1][2] Its ability to mimic the well-...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1H-pyrrolo[2,1-f]triazin-4-one scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for a multitude of potent kinase inhibitors.[1][2] Its ability to mimic the well-established quinazoline kinase inhibitor scaffold and bind within the ATP pocket of various kinases has led to the development of inhibitors targeting a range of critical signaling proteins, including EGFR, VEGFR-2, HER2, c-Met, and p38α MAP kinase.[3][4][5] However, as with any kinase inhibitor, understanding the complete target landscape, including on-target and off-target interactions, is paramount for advancing a compound through the drug development pipeline. This guide provides an in-depth comparison of methodologies for cross-reactivity profiling and presents available data for key inhibitors based on the 1H-pyrrolo[2,1-f]triazin-4-one core.

The Imperative of Cross-Reactivity Profiling

The human kinome comprises over 500 kinases, many of which share structural homology within their ATP-binding sites. This conservation presents a significant challenge in the design of truly selective inhibitors. Unintended interactions, or off-target effects, can lead to a variety of outcomes, from unexpected toxicities to beneficial polypharmacology. Therefore, a comprehensive understanding of a compound's selectivity profile is not merely an academic exercise but a critical step in de-risking a drug candidate and elucidating its true mechanism of action. Early and comprehensive cross-reactivity profiling enables researchers to make informed decisions, prioritize lead candidates, and anticipate potential clinical outcomes.

Methodologies for Unveiling the Target Landscape

A variety of powerful techniques are at the disposal of researchers to probe the interaction of a small molecule with the kinome and the broader proteome. The choice of methodology is often guided by the stage of drug discovery, the desired depth of information, and the available resources. Here, we compare three orthogonal and widely adopted approaches.

Large-Scale Recombinant Kinase Panels (Kinome Scanning)

This biochemical approach provides a broad and quantitative assessment of an inhibitor's activity against a large panel of purified, recombinant kinases. The inhibitor is tested at a fixed concentration (or in a dose-response format) against hundreds of kinases, and the percent inhibition is measured.

Experimental Workflow:

cluster_0 Kinome Scanning Workflow A Compound of Interest C Incubate Compound with Kinases A->C B Large Panel of Purified Kinases B->C D Add ATP and Substrate C->D E Measure Kinase Activity (e.g., ADP-Glo, Z'-LYTE) D->E F Quantify Percent Inhibition E->F G Generate Kinome Map/ Selectivity Score F->G

Caption: A generalized workflow for in vitro kinase profiling using large-scale recombinant kinase panels.

Advantages:

  • Broad Coverage: Screens against hundreds of kinases provide a comprehensive overview of selectivity.

  • Quantitative Data: Delivers precise IC50 or Kd values, allowing for direct comparison of inhibitor potency against different kinases.

  • High Throughput: Amenable to automation, enabling the rapid screening of multiple compounds.

Limitations:

  • In Vitro Artifacts: Utilizes purified, often truncated, kinase domains which may not fully recapitulate the native protein's conformation or its interactions within a cellular context.

  • Lacks Cellular Context: Does not account for cell permeability, intracellular target concentration, or the presence of scaffolding proteins and other cellular factors that can influence target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that directly measures target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of a target protein. When a drug binds to its target, the resulting complex is more resistant to heat-induced denaturation.

Experimental Workflow:

cluster_1 CETSA Workflow A Treat Intact Cells with Compound B Heat Shock at a Range of Temperatures A->B C Lyse Cells and Separate Soluble/Aggregated Fractions B->C D Detect Soluble Target Protein (e.g., Western Blot, Mass Spec) C->D E Plot Melting Curve to Determine Thermal Shift D->E

Caption: A schematic representation of the Cellular Thermal Shift Assay (CETSA) workflow for assessing target engagement.

Advantages:

  • Physiological Relevance: Measures target engagement in live cells, accounting for cell permeability and the native state of the target protein.

  • Direct Evidence of Binding: Provides direct biophysical evidence of a drug-target interaction.

  • Versatile: Can be adapted for various downstream detection methods, including Western blotting and mass spectrometry for proteome-wide analysis.

Limitations:

  • Lower Throughput: Can be more labor-intensive and lower throughput compared to kinome scanning, although recent advances are addressing this.

  • Indirect Measure of Inhibition: Thermal stabilization does not always directly correlate with functional inhibition of the target.

  • Target Expression Levels: Requires sufficient endogenous expression of the target protein for detection.

Chemical Proteomics

Chemical proteomics employs affinity chromatography using an immobilized version of the inhibitor to capture its interacting proteins from a cell lysate. The bound proteins are then identified and quantified by mass spectrometry.

Experimental Workflow:

cluster_2 Chemical Proteomics Workflow A Immobilize Inhibitor on a Solid Support B Incubate with Cell Lysate A->B C Wash to Remove Non-specific Binders B->C D Elute Bound Proteins C->D E Identify and Quantify Proteins by Mass Spectrometry D->E F Identify On- and Off-Targets E->F

Caption: An overview of the chemical proteomics workflow for identifying protein targets of a small molecule inhibitor.

Advantages:

  • Unbiased Discovery: Can identify novel and unexpected off-targets without prior knowledge.

  • Proteome-Wide Scope: Provides a global view of protein interactions, not limited to kinases.

  • Cellular Context: Performed on cell lysates, which better reflects the cellular proteome than recombinant systems.

Limitations:

  • Immobilization Challenges: The chemical modification required for immobilization can sometimes alter the inhibitor's binding properties.

  • False Positives/Negatives: Non-specific binding to the matrix can lead to false positives, while low-affinity or transient interactions may be missed.

  • Technically Demanding: Requires expertise in chemical synthesis, affinity chromatography, and mass spectrometry.

Comparative Selectivity Profiles of 1H-pyrrolo[2,1-f]triazin-4-one Based Inhibitors

Table 1: Selectivity Profile of BMS-599626 (Pan-HER Inhibitor)

TargetIC50 (nM)Selectivity vs. HER1Notes
HER1 (EGFR)201xPotent inhibitor of the primary target.[6][7]
HER2301.5xAlso a potent inhibitor of the closely related HER2.[6][7]
HER41909.5x~8-fold less potent against HER4 compared to HER1/2.[6]
VEGFR2>2,000>100xDemonstrates high selectivity against VEGFR2.[6]
c-Kit>2,000>100xHigh selectivity against the receptor tyrosine kinase c-Kit.[6]
Lck>2,000>100xHigh selectivity against the non-receptor tyrosine kinase Lck.[6]
MEK>2,000>100xHigh selectivity against the dual-specificity kinase MEK.[6]

Table 2: Selectivity Profile of BMS-690514 (Pan-HER/VEGFR Inhibitor)

TargetIC50 (nM)Notes
EGFR (HER1)5Potent inhibitor of EGFR.[8][9]
HER220Potent inhibitor of HER2.[8][9]
HER460Also inhibits HER4 with good potency.[8][9]
VEGFR-125-50Potent inhibitor of the VEGFR family.[8][10]
VEGFR-225-50Potent inhibitor of the VEGFR family.[8][10]
VEGFR-325-50Potent inhibitor of the VEGFR family.[8][10]

Structure-Activity Relationship (SAR) Insights for Selectivity

The substitution pattern on the 1H-pyrrolo[2,1-f]triazin-4-one core is crucial for determining both potency and selectivity.

  • Position 4: The aniline group at this position often occupies a lipophilic kinase selectivity pocket. Modifications to this group can significantly impact the inhibitor's selectivity profile.[3]

  • Positions 5 and 6: These positions are promising sites for introducing side chains that can modulate physicochemical properties and potentially enhance selectivity by exploiting less conserved regions of the ATP-binding site.[3]

  • Position 7: Substitution at this position has been shown to lead to a substantial loss of inhibitory activity, suggesting its importance for key interactions within the ATP pocket.[3]

Functional Consequences of Cross-Reactivity

The engagement of off-targets can have significant functional consequences, which can be either detrimental or beneficial.

  • Toxicity: Inhibition of kinases essential for normal cellular function can lead to toxicity. For example, inhibition of certain kinases can lead to cardiac toxicity or metabolic disturbances.

  • Efficacy: In some cases, off-target effects can contribute to the overall efficacy of a drug. For instance, a dual inhibitor that targets both a cancer-driving kinase and a kinase involved in angiogenesis (like BMS-690514 targeting both HER and VEGFR families) may have a superior anti-tumor effect.[9]

  • Drug Resistance: The polypharmacology of an inhibitor might provide a means to overcome drug resistance by targeting multiple signaling pathways simultaneously.

Conclusion

The 1H-pyrrolo[2,1-f]triazin-4-one scaffold represents a highly versatile platform for the development of potent and selective kinase inhibitors. A thorough understanding of the cross-reactivity profile of these inhibitors is essential for their successful clinical translation. The judicious application of a combination of profiling methodologies, including large-scale kinase panels, CETSA, and chemical proteomics, provides a comprehensive picture of the target landscape. The data available for clinical candidates like BMS-599626 and BMS-690514 highlight the potential to achieve varying degrees of selectivity by fine-tuning the substitution patterns on the core scaffold. As our understanding of the kinome and its role in disease continues to evolve, so too will our ability to design and characterize the next generation of highly effective and safe kinase inhibitors based on this promising chemical scaffold.

References

  • Norman, P. Pyrrolo[2,1-f][7]triazine-based kinase inhibitors. ACS Med. Chem. Lett.2011 , 2 (1), 1-2.

  • Tunoori, A. R. et al. Discovery of the pyrrolo[2,1-f][7]triazine nucleus as a new kinase inhibitor template. J. Med. Chem.2004 , 47 (16), 4054-4059. [Link]

  • Wang, T. et al. Identification of pyrrolo[2,1-f][7]triazine-based inhibitors of Met kinase. Bioorg. Med. Chem. Lett.2008 , 18 (6), 1863-1867. [Link]

  • Singh, S. et al. Pyrrolo[2,1-f][7]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Med. Chem.2021 , 13 (15), 1385-1405. [Link]

  • Google Patents. Pyrrolo[2,1-f][7] triazin-4-ylamines igf-1r kinase inhibitors for the treatment of cancer and other hyperproliferative diseases.

  • ChEMBL. Exploration of novel pyrrolo[2,1-f][7]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. [Link]

  • Yang, T. H. et al. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Molecules2018 , 23 (9), 2291. [Link]

  • Jonker, D. J. et al. Phase I-IIa study of BMS-690514, an EGFR, HER-2 and -4 and VEGFR-1 to -3 oral tyrosine kinase inhibitor, in patients with advanced or metastatic solid tumours. Eur. J. Cancer2013 , 49 (8), 1847-1855. [Link]

  • Si, W. et al. Antitumor and Antiangiogenic Activities of BMS-690514, an Inhibitor of Human EGF and VEGF Receptor Kinase Families. Clin. Cancer Res.2011 , 17 (12), 4031-4041. [Link]

  • Si, W. et al. Antitumor and antiangiogenic activities of BMS-690514, an inhibitor of human EGF and VEGF receptor kinase families. Clin. Cancer Res.2011 , 17 (12), 4031-4041. [Link]

  • Wrobleski, S. T. et al. Discovery of pyrrolo[2,1- f][7]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Med. Chem. Res.2023 , 32, 1243-1249. [Link]

  • Wrobleski, S. T. et al. Synthesis and SAR of new pyrrolo[2,1-f][7]triazines as potent p38α MAP kinase inhibitors. Bioorg. Med. Chem. Lett.2008 , 18 (8), 2739-2744. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of Pyrrolotriazinones: An In-Depth Analysis for the Modern Researcher

The pyrrolotriazinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antiviral, anticancer, and anti-inflam...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrrolotriazinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The growing interest in this heterocyclic system has spurred the development of diverse synthetic strategies. This guide provides a comparative analysis of the most prominent routes for the synthesis of pyrrolotriazinones, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic rationale behind these synthetic choices, present detailed experimental protocols, and provide a quantitative comparison to aid in the selection of the most appropriate route for a given research objective.

Introduction to Pyrrolotriazinone Isomers

The term "pyrrolotriazinone" can refer to several isomers depending on the fusion of the pyrrole and triazinone rings. The two most explored isomers in drug discovery are the pyrrolo[2,1-f][1][3][4]triazin-4(1H)-one and the pyrrolo[1,2-d][1][3][4]triazin-4(3H)-one.[5] This guide will focus on the synthesis of these key scaffolds.

Core Synthetic Strategies: A Comparative Overview

The synthesis of pyrrolotriazinones can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route often depends on the desired substitution pattern, scalability, and the availability of starting materials.

  • Linear Synthesis from Pyrrole Derivatives: A classical and versatile approach.

  • Rearrangement of Pyrrolooxadiazines: An efficient and often milder alternative.

  • Transition Metal-Catalyzed Cyclizations: Offering unique bond-forming opportunities.

  • Cycloaddition Reactions: A powerful tool for rapid assembly of the bicyclic core.

Linear Synthesis from Pyrrole Derivatives

This is arguably the most established and widely employed strategy for the synthesis of pyrrolotriazinones. The general approach involves the sequential construction of the triazinone ring onto a pre-existing pyrrole scaffold.

a) From Substituted Pyrrole-2-Carboxylic Acids

This method typically involves a multi-step sequence starting from a readily available pyrrole-2-carboxylic acid.[5]

General Workflow:

A Pyrrole-2-carboxylic Acid B Pyrrole-2-carboxamide A->B Amide Coupling C 1-Amino-pyrrole-2-carboxamide B->C N-Amination D Acylated 1-Amino-pyrrole C->D Acylation E Pyrrolotriazinone D->E Intramolecular Cyclization

Caption: General workflow for pyrrolotriazinone synthesis from pyrrole-2-carboxylic acid.

Mechanistic Insights and Experimental Choices:

  • Amide Formation: The initial step involves the conversion of the carboxylic acid to a carboxamide. This can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to its acyl chloride followed by amidation.[5]

  • N-Amination: The introduction of a nitrogen atom at the N-1 position of the pyrrole is a crucial step. A practical and efficient method involves the in situ generation of chloramine under phase-transfer conditions or, more conveniently, using a mixture of sodium hydroxide, ammonium chloride, and sodium hypochlorite.[2][5]

  • Cyclization: The final ring closure is often the most critical and challenging step. Oxidative cyclization using reagents like triphenylphosphine and bromine has been reported.[5] Other methods involve the acylation of the 1-amino group followed by intramolecular cyclization, which can be promoted by heat or base. Many of the reported cyclization methods require harsh conditions, such as high temperatures and long reaction times.[2]

Experimental Protocol: Synthesis of a Pyrrolotriazinone Precursor

Step 1: N-Amination of 3-chloro-N-phenyl-1H-pyrrole-2-carboxamide [6]

To a solution of 3-chloro-N-phenyl-1H-pyrrole-2-carboxamide (1.0 eq) in a mixture of tert-butyl methyl ether and diethyl ether, an aqueous solution of sodium hydroxide, ammonium chloride, and sodium hypochlorite is added at 0 °C. The reaction is stirred at room temperature overnight. After extraction with ethyl acetate, the organic layer is dried and concentrated to yield the 1-amino-3-chloro-N-phenyl-1H-pyrrole-2-carboxamide.

Step 2: Peptide Coupling [2]

The N-aminopyrrole from the previous step (1.0 eq) is dissolved in THF. N-(tert-butoxycarbonyl)-L-alanine (Boc-L-Ala, 1.2 eq) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.5 eq) are added. The mixture is stirred at room temperature to yield the 1,2-biscarbamoyl-substituted 1H-pyrrole.

b) From N-Aminopyrroles

A more direct approach involves the use of a pre-formed N-aminopyrrole, which is then cyclized with a suitable one-carbon synthon.

General Workflow:

A N-Aminopyrrole Derivative B Pyrrolotriazinone/amine A->B C One-carbon Synthon (e.g., Formamidine acetate) C->B

Caption: Synthesis of pyrrolotriazinones from N-aminopyrroles.

Mechanistic Insights and Experimental Choices:

The cyclization of N-aminopyrroles with reagents like formamidine acetate is a common method for the synthesis of 4-aminopyrrolotriazines.[1][3] The reaction proceeds through the formation of an N-imine intermediate, followed by intramolecular cyclization.[2]

Experimental Protocol: Synthesis of Pyrrolo[2,1-f][1][3][4]triazin-4-amine [3]

A mixture of the N-aminopyrrole derivative and formamidine acetate in a suitable solvent is heated to effect cyclization. An optimized procedure for the synthesis of pyrrolo[2,1-f][1][3][4]triazin-4-amine from pyrrole involves a two-step process with an overall yield of 59%.[3]

Rearrangement of Pyrrolooxadiazines

This innovative strategy offers a more facile and practical alternative to the classical linear synthesis, often proceeding under significantly milder conditions.[2][7]

General Workflow:

A 1,2-Biscarbamoyl-substituted 1H-pyrrole B Pyrrolo[1,2-d][1,3,4]oxadiazine A->B Intramolecular Cyclization (O-imidoylation) C Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one B->C Nucleophile-induced Rearrangement

Caption: Synthesis of pyrrolotriazinones via rearrangement of pyrrolooxadiazines.

Mechanistic Insights and Experimental Choices:

The key to this method is the regioselective intramolecular cyclization of a 1,2-biscarbamoyl-substituted 1H-pyrrole to form a pyrrolooxadiazine. This intermediate then undergoes a nucleophile-induced rearrangement to the thermodynamically more stable pyrrolotriazinone.[4]

  • Regioselective Cyclization: The regioselectivity of the initial cyclization (O-imidoylation vs. N-imidoylation) can be influenced by the choice of reagents. For example, using triphenylphosphine dibromide can favor the formation of the pyrrolooxadiazine.[2]

  • Mild Rearrangement: The subsequent rearrangement can be achieved under very mild conditions (e.g., 0 °C for 5 minutes) using a nucleophile.[2][7] This is a significant advantage over the high-temperature conditions often required in linear syntheses.

Experimental Protocol: Rearrangement of a Pyrrolooxadiazine [4]

To a solution of the isolated pyrrolo[1,2-d][1][4][5]oxadiazine in THF at 0 °C, a solution of sodium thiomethoxide (1.2 equivalents) is added. The reaction is stirred for 1 hour, after which it is quenched and extracted to yield the pyrrolotriazinone.

Transition Metal-Catalyzed Cyclizations

Copper-catalyzed reactions have emerged as a valuable tool for the synthesis of pyrrolotriazinones, particularly for the formation of specific carbon-nitrogen bonds.

General Workflow:

A 1-Amino-1H-pyrrole-2-carboxamide C Pyrrolotriazinone A->C B Aldehyde B->C D Cu(II) Catalyst D->C

Caption: Copper-catalyzed synthesis of pyrrolotriazinones.

Mechanistic Insights and Experimental Choices:

A Cu(II)-catalyzed reaction between 1-amino-1H-pyrrole-2-carboxamides and various aldehydes provides a direct route to 2-substituted pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones.[1] The reaction is typically carried out at elevated temperatures in a solvent like DMSO.

Experimental Protocol: Cu(II)-Catalyzed Synthesis [1]

A mixture of 1-amino-1H-pyrrole-2-carboxamide, an aldehyde, a copper(II) salt (e.g., CuCl₂·2H₂O), and a base (e.g., NaOAc) in DMSO is heated at 120 °C. The reaction progress is monitored, and upon completion, the product is isolated by standard workup procedures.

Cycloaddition Reactions

Cycloaddition reactions offer a convergent and often highly efficient strategy for the construction of the pyrrolotriazinone core in a single step.

General Workflow:

A 1,2,4-Triazinium Salt (1,3-dipole) C Pyrrolo[2,1-f][1,2,4]triazine A->C [3+2] Cycloaddition B Alkyne (Dipolarophile) B->C [3+2] Cycloaddition

Caption: Synthesis of pyrrolotriazines via [3+2] cycloaddition.

Mechanistic Insights and Experimental Choices:

The 1,3-dipolar cycloaddition reaction of N-ylides, such as those derived from 1,2,4-triazinium salts, with alkynes is a powerful method for the synthesis of the pyrrolo[2,1-f][1][3][4]triazine skeleton.[8] This approach allows for the rapid construction of the bicyclic system with good control over regioselectivity.

Experimental Protocol: [3+2] Cycloaddition [8]

A 1,2,4-triazinium tetrafluoroborate is reacted with dimethyl acetylenedicarboxylate in a suitable solvent like dioxane or THF. The reaction is typically carried out at room temperature or with gentle heating over several days to afford the corresponding dimethyl pyrrolo[2,1-f][1][3][4]triazine-5,6-dicarboxylate.

Comparative Analysis of Synthesis Routes

Synthesis Route Starting Materials Key Reagents/Conditions Advantages Disadvantages Typical Yields
From Pyrrole-2-Carboxylic Acid Substituted pyrrole-2-carboxylic acidsPeptide coupling reagents, N-amination reagents (e.g., NaClO), PPh₃/Br₂Versatile, well-established, good for diverse substitution patternsMulti-step, often harsh cyclization conditions, potentially low overall yieldsVariable, can be moderate to good over several steps
From N-Aminopyrroles N-aminopyrrole derivativesFormamidine acetate, heatMore direct than starting from carboxylic acidsSynthesis of substituted N-aminopyrroles can be challengingGood to excellent for the cyclization step (e.g., 59% overall yield from pyrrole)[3]
Rearrangement of Pyrrolooxadiazines 1,2-Biscarbamoyl-substituted 1H-pyrrolesPPh₃Br₂, nucleophiles (e.g., NaSMe)Mild reaction conditions, high yields, facileRequires synthesis of the pyrrolooxadiazine precursor, potential regioselectivity issues in the initial cyclizationHigh (can be quantitative for the rearrangement step)[2]
Cu(II)-Catalyzed Cyclization 1-Amino-1H-pyrrole-2-carboxamides, aldehydesCu(II) salts (e.g., CuCl₂), base (e.g., NaOAc), high temperatureDirect introduction of substituents at the 2-positionRequires elevated temperatures, catalyst may need to be removedModerate to good[1]
[3+2] Cycloaddition 1,2,4-Triazinium salts, alkynesRoom temperature or gentle heatingConvergent, rapid assembly of the core structure, good regioselectivityLimited by the availability of substituted triazinium salts and alkynesModerate to good (53-64%)[8]

Conclusion

The synthesis of pyrrolotriazinones is a dynamic field with a variety of established and emerging methodologies. The classical linear synthesis from pyrrole derivatives remains a workhorse in the field due to its versatility. However, for researchers seeking milder conditions and higher efficiencies, the rearrangement of pyrrolooxadiazines presents a compelling alternative. Transition metal-catalyzed and cycloaddition strategies offer powerful tools for specific applications, enabling the rapid construction of complex pyrrolotriazinone analogues.

The selection of a synthetic route should be guided by a careful consideration of the target molecule's structure, the desired scale of the synthesis, and the available resources. This guide provides the foundational knowledge and comparative data necessary for making an informed decision, empowering researchers to efficiently access this important class of bioactive molecules.

References

  • G. S. and J. J. Maru, "Synthetic strategies for pyrrolo[2,1-f][1][3][4]triazine: the parent moiety of antiviral drug remdesivir," Chemistry of Heterocyclic Compounds, vol. 56, no. 1, pp. 1-6, 2020. [Link]

  • J. A. Gonzalez, et al., "Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald-Hartwig-Type Coupling of Pyrrolo[2,1-f][1][3][4]triazin-4-amine," Chem. Eur. J., e202303352, 2023. [Link]

  • T. Ge and J.-C. Cintrat, "Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery," Molecules, vol. 25, no. 23, p. 5563, 2020. [Link]

  • K. Son and S. J. Park, "Synthesis of pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][4][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles," Beilstein J. Org. Chem., vol. 12, pp. 1680-1688, 2016. [Link]

  • K. Son and S. J. Park, "Rearrangement of pyrrolo[1,2-d][1][4][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles," Beilstein J. Org. Chem., vol. 12, pp. 1680-1688, 2016. [Link]

  • K. Son and S. J. Park, "Synthesis of pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][4][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles," Beilstein J. Org. Chem., vol. 12, pp. 1680-1688, 2016. [Link]

  • S. L. Castle, et al., "Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine," J. Org. Chem., vol. 84, no. 15, pp. 9497-9507, 2019. [Link]

  • Y. Cetinkaya and M. Balci, "Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties," Beilstein J. Org. Chem., vol. 13, pp. 825-834, 2017. [Link]

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Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrrolo[2,1-f]triazine Compounds in Oncology

This guide provides a detailed comparison of the preclinical efficacy of two prominent pyrrolo[2,1-f]triazine-based kinase inhibitors: Tucatinib (also known as ARRY-380 or ONT-380) and BMS-599626 (also known as AC480). B...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of the preclinical efficacy of two prominent pyrrolo[2,1-f]triazine-based kinase inhibitors: Tucatinib (also known as ARRY-380 or ONT-380) and BMS-599626 (also known as AC480). Both compounds have demonstrated significant potential in oncology by targeting key signaling pathways involved in tumor growth and proliferation. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their in vitro and in vivo performance, supported by experimental data and detailed methodologies.

Introduction to Pyrrolo[2,1-f]triazine Compounds in Kinase Inhibition

The pyrrolo[2,1-f]triazine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[1][2] This heterocyclic system serves as an effective mimic of the purine core of ATP, enabling compounds to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their enzymatic activity.[3][4][5] This guide focuses on two such compounds that have progressed to clinical evaluation: Tucatinib, a highly selective HER2 inhibitor, and BMS-599626, a pan-HER inhibitor targeting both EGFR and HER2.[6][7][8]

Mechanism of Action: Targeting the HER Family of Receptor Tyrosine Kinases

The Human Epidermal Growth Factor Receptor (HER) family, comprising EGFR (HER1), HER2, HER3, and HER4, plays a crucial role in regulating cell growth, survival, and differentiation.[9][10][11][12] Dysregulation of this signaling network, often through overexpression or mutation of its members, is a key driver in the pathogenesis of several cancers.[13][14][15]

Tucatinib and BMS-599626 exert their anti-tumor effects by inhibiting the kinase activity of specific HER family members, thereby blocking downstream signaling pathways critical for tumor cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[16][17][18][19]

Below is a diagram illustrating the general mechanism of action of these inhibitors on the HER2 signaling pathway.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., NRG1) HER3 HER3 Ligand->HER3 binds HER2 HER2 PI3K PI3K HER2->PI3K activates Ras Ras HER2->Ras activates HER3->HER2 heterodimerizes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Tucatinib / BMS-599626 Inhibitor->HER2 inhibits (ATP-competitive)

Caption: Simplified HER2 signaling pathway and the inhibitory action of Tucatinib and BMS-599626.

Comparative In Vitro Efficacy

The initial assessment of a kinase inhibitor's potential lies in its in vitro activity, both at the enzymatic and cellular levels. This section compares the in vitro potency of Tucatinib and BMS-599626.

Enzymatic Assays

Enzymatic assays directly measure the ability of a compound to inhibit the activity of its purified target kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

CompoundTarget KinaseIC50 (nM)Selectivity
Tucatinib (ARRY-380) HER28[20]~500-fold selective for HER2 vs. EGFR in cell-based assays[7]
BMS-599626 (AC480) HER1 (EGFR)20[6][21]~8-fold less potent against HER4 (IC50 = 190 nM)[6]
HER230[6][21]>100-fold selective against VEGFR2, c-Kit, Lck, MEK[6]

Expertise & Experience: The choice of Tucatinib as a highly selective HER2 inhibitor was driven by the desire to minimize off-target effects, particularly the dermatological and gastrointestinal toxicities associated with EGFR inhibition.[20][22] In contrast, BMS-599626 was designed as a pan-HER inhibitor with the rationale that blocking both EGFR and HER2 could provide broader anti-tumor activity in cancers where both receptors are implicated.[23][24]

Cellular Proliferation Assays

Cellular assays evaluate a compound's ability to inhibit the proliferation of cancer cell lines that are dependent on the target kinase for their growth and survival.

CompoundCell LineCancer TypeCellular IC50 (µM)
Tucatinib (ARRY-380) BT-474Breast Cancer (HER2+)Not explicitly stated, but potent inhibition observed[1][25]
NCI-N87Gastric Cancer (HER2+)Potent inhibition of HER2 phosphorylation (IC50 = 4 nM)[25]
BMS-599626 (AC480) BT-474Breast Cancer (HER2+)0.31[21]
N87Gastric Cancer (HER2+)0.45[21]
GEOColon Cancer (EGFR+)0.90[21]
HN-5Head and Neck Squamous Cell Carcinoma (EGFR+/HER2+)Inhibition of cell growth observed[24]

Trustworthiness: The use of multiple cell lines with varying levels of HER2 and EGFR expression provides a self-validating system to confirm the on-target activity of these compounds. For instance, Tucatinib's high potency in HER2-amplified cell lines like BT-474 and NCI-N87, coupled with its weaker effect on EGFR-dependent cells, corroborates its HER2-selective mechanism.[1][25] Similarly, the activity of BMS-599626 across both HER2- and EGFR-driven cell lines confirms its pan-HER inhibitory profile.[21]

Comparative In Vivo Efficacy

The translation of in vitro potency to in vivo anti-tumor activity is a critical step in drug development. This section compares the efficacy of Tucatinib and BMS-599626 in preclinical xenograft models.

Xenograft Studies

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard method for evaluating the in vivo efficacy of anti-cancer agents.

CompoundXenograft ModelCancer TypeDosingTumor Growth Inhibition (TGI)
Tucatinib (ARRY-380) BT-474Breast Cancer50 mg/kg/day, p.o.50%[5][23]
100 mg/kg/day, p.o.96%[5][23]
NCI-N87Gastric CancerNot explicitly stated, but significant inhibition observed[1]Not explicitly stated, but significant inhibition observed[1]
BMS-599626 (AC480) Sal2Transgenic Mouse Tumor60-240 mg/kg/day, p.o.Dose-dependent inhibition[6][26]
GEOColon CancerDaily, p.o.Inhibition of tumor growth[6]
BT-474Breast CancerNot explicitly statedAntitumor activity observed[26]
N87Gastric CancerNot explicitly statedAntitumor activity observed[26]
HN-5Head and Neck Squamous Cell CarcinomaBefore and during irradiation, p.o.Improved radioresponse[24]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Assay

In_Vitro_Kinase_Assay cluster_workflow In Vitro Kinase Assay Workflow A 1. Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) B 2. Assay Plate Setup (Add Kinase and Inhibitor) A->B C 3. Initiate Reaction (Add Substrate and [γ-33P]ATP) B->C D 4. Incubation (e.g., 1 hour at 27°C) C->D E 5. Terminate Reaction & Recover Proteins D->E F 6. Scintillation Counting (Measure 33P incorporation) E->F G 7. Data Analysis (Calculate % inhibition and IC50) F->G

Caption: Workflow for a typical in vitro kinase assay.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.7, 10 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA).[21]

    • Prepare stock solutions of the recombinant HER2 or EGFR kinase, a suitable substrate (e.g., poly(Glu/Tyr)), and ATP.[21]

    • Perform serial dilutions of the pyrrolo[2,1-f]triazine compound in DMSO, followed by further dilution in the kinase buffer.[27]

  • Assay Reaction:

    • In a 96-well plate, add the kinase to each well.[21]

    • Add the diluted inhibitor or vehicle control.

    • Initiate the reaction by adding a mixture of the substrate and [γ-33P]ATP (final ATP concentration around the Km for the kinase).[21][27]

  • Incubation and Termination:

    • Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 27°C).[21]

    • Terminate the reaction by adding a stop buffer containing EDTA.[21]

  • Detection and Analysis:

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.[21]

    • Measure the amount of incorporated radiolabel using a scintillation counter.[21]

    • Calculate the percentage of kinase activity inhibition relative to the vehicle control and determine the IC50 value using non-linear regression.[21]

Cell Proliferation Assay (MTT/CellTiter-Glo)

Cell_Proliferation_Assay cluster_workflow Cell Proliferation Assay Workflow A 1. Cell Seeding (e.g., 4,000 cells/well in 96-well plate) B 2. Compound Treatment (Serial dilutions of inhibitor) A->B C 3. Incubation (e.g., 96 hours) B->C D 4. Add Reagent (MTT or CellTiter-Glo) C->D E 5. Readout (Absorbance or Luminescence) D->E F 6. Data Analysis (Calculate % viability and IC50) E->F

Caption: Workflow for a cell proliferation assay.

Protocol:

  • Cell Culture and Seeding:

    • Culture HER2- or EGFR-dependent cancer cells (e.g., BT-474, NCI-N87, HN-5) in appropriate media.

    • Seed the cells into 96-well plates at a predetermined density (e.g., 4,000 cells/well) and allow them to adhere overnight.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolo[2,1-f]triazine compound in culture medium.

    • Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation and Viability Assessment:

    • Incubate the plates for a specified duration (e.g., 96 hours).[1]

    • For MTT assay, add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance.[28]

    • For CellTiter-Glo assay, add the reagent, and measure luminescence according to the manufacturer's protocol.[1]

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a best-fit curve.[1]

In Vivo Xenograft Study

Xenograft_Study_Workflow cluster_workflow In Vivo Xenograft Study Workflow A 1. Cell Implantation (Subcutaneous injection of tumor cells into mice) B 2. Tumor Growth (Allow tumors to reach a palpable size) A->B C 3. Randomization & Treatment Initiation B->C D 4. Daily Dosing (Oral administration of compound or vehicle) C->D E 5. Tumor Measurement & Body Weight Monitoring (2-3 times per week) D->E Repeatedly F 6. Endpoint (e.g., tumor volume reaches a certain size) E->F G 7. Data Analysis (Calculate Tumor Growth Inhibition - TGI) F->G

Caption: Workflow for an in vivo xenograft study.

Protocol:

  • Animal Model and Tumor Implantation:

    • Use immunocompromised mice (e.g., athymic nude mice).[1]

    • Subcutaneously implant human cancer cells (e.g., BT-474, HN-5) into the flank of each mouse.[1][24]

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a specified size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (vehicle control, different doses of the compound).

    • Administer the pyrrolo[2,1-f]triazine compound or vehicle control orally on a predetermined schedule (e.g., daily).[1]

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.[1]

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • Continue the study until the tumors in the control group reach a predetermined endpoint.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

Both Tucatinib and BMS-599626, which are based on the pyrrolo[2,1-f]triazine scaffold, have demonstrated compelling preclinical anti-tumor activity. Tucatinib's high selectivity for HER2 translates to potent in vitro and in vivo efficacy in HER2-driven cancer models, with the potential for a more favorable side effect profile compared to less selective inhibitors. BMS-599626, with its pan-HER inhibitory activity, shows promise in tumors dependent on either EGFR or HER2 signaling, and has also been investigated for its potential as a radiosensitizer. The choice between a highly selective and a pan-inhibitor approach will ultimately depend on the specific cancer type, the underlying driver mutations, and the overall treatment strategy. This guide provides a foundational understanding of the preclinical characteristics of these two important compounds, offering valuable insights for researchers in the field of oncology drug discovery and development.

References

  • Herceptin® (trastuzumab) Mechanism of Action. Genentech. [Link]

  • Valabrega G, Montemurro F, Aglietta M. Mechanism of action of anti-HER2 monoclonal antibodies: scientific update on trastuzumab and 2C4. Ann Oncol. 2007;18(6):965-972. [Link]

  • HER2 Inhibitors. Oncohema Key. [Link]

  • Nahta R, Esteva FJ. Mechanisms Underlying the Action and Synergism of Trastuzumab and Pertuzumab in Targeting HER2-Positive Breast Cancer. Int J Mol Sci. 2018;19(9):2778. [Link]

  • Cell viability assay. [Link]

  • Kulukian A, et al. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models. Mol Cancer Ther. 2020;19(4):976-987. [Link]

  • Combination of tucatinib and neural stem cells secreting anti-HER2 antibody prolongs survival of mice with metastatic brain cancer. Proc Natl Acad Sci U S A. 2021;118(52):e2111884118. [Link]

  • Moulder SL, et al. Phase I Study of ONT-380, a HER2 Inhibitor, in Patients with HER2+-Advanced Solid Tumors, with an Expansion Cohort in HER2+ Metastatic Breast Cancer (MBC). Clin Cancer Res. 2017;23(13):3529-3536. [Link]

  • Kulukian A, et al. HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer. Mol Cancer Ther. 2020;19(9):1826-1836. [Link]

  • In Vivo Activity of ARRY-380, a Potent, Small Molecule Inhibitor of ErbB2 in Combination with Trastuzumab, Docetaxel or Bevacizumab. Cureus. 2009;1(1):e1. [Link]

  • Rexer BN, Arteaga CL. Exploring mechanisms of acquired resistance to HER2 (human epidermal growth factor receptor 2)-targeted therapies in breast cancer. Biochem Soc Trans. 2014;42(4):867-873. [Link]

  • Pathophysiology and Molecular Pathways. Healio. [Link]

  • Tucatinib (Irbinitinib, ONT-380, Arry-380). Selleck Chemicals. [Link]

  • AC480 (BMS-599626). BioCrick. [Link]

  • The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis. Oncogene. 2007;26(45):6489-6503. [Link]

  • HER2. Wikipedia. [Link]

  • HER2 signaling pathway. ResearchGate. [Link]

  • In vitro and ex vivo anti-tumor effect and mechanism of Tucatinib in leukemia stem cells and ABCG2-overexpressing leukemia cells. Oncol Rep. 2022;47(5):91. [Link]

  • Torres MA, et al. AC480, formerly BMS-599626, a pan Her inhibitor, enhances radiosensitivity and radioresponse of head and neck squamous cell carcinoma cells in vitro and in vivo. Invest New Drugs. 2011;29(4):554-561. [Link]

  • Oda K, et al. A comprehensive pathway map of epidermal growth factor receptor signaling. Mol Syst Biol. 2005;1:2005.0010. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Kulukian A, et al. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab. Mol Cancer Ther. 2020;19(4):976-987. [Link]

  • Wee P, Wang Z. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers (Basel). 2017;9(5):52. [Link]

  • Bernocchi O, et al. HER2 Signaling and Breast Cancer Stem Cells: The Bridge behind HER2-Positive Breast Cancer Aggressiveness and Therapy Refractoriness. Cancers (Basel). 2021;13(19):4825. [Link]

  • EGFR Signaling Pathway. Sino Biological. [Link]

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Validation

Structural Analogs of 1H-Pyrrolo[2,1-f][1,2,4]triazin-4-one: A Comparative Guide to Scaffold Hopping and Activity Profiles

The 1H-pyrrolo[2,1-f][1,2,4]triazin-4-one core (often existing as its tautomer 3H-pyrrolo[2,1-f][1,2,4]triazin-4-one) is a highly privileged bicyclic heteroaromatic scaffold in medicinal chemistry. As a 7-deaza-aza biois...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1H-pyrrolo[2,1-f][1,2,4]triazin-4-one core (often existing as its tautomer 3H-pyrrolo[2,1-f][1,2,4]triazin-4-one) is a highly privileged bicyclic heteroaromatic scaffold in medicinal chemistry. As a 7-deaza-aza bioisostere of pyrimidine, quinazolin-4-one, and inosine, it exhibits a unique electron distribution and hydrogen-bonding profile. This structural framework has become a cornerstone in the development of novel therapeutics, ranging from kinase inhibitors to modulators of the tetrahydrobiopterin (BH4) pathway and deubiquitinating enzymes[1][2][3].

This guide objectively compares the performance of pyrrolotriazinone analogs against traditional scaffolds, detailing their physicochemical properties, target specificities, and validated experimental protocols.

Part 1: Physicochemical and Structural Scaffold Comparison

When designing targeted therapeutics, scaffold selection dictates the molecule's trajectory through pharmacokinetic and pharmacodynamic space. Comparing the pyrrolotriazinone core to traditional bioisosteres reveals why it is increasingly favored in modern drug design.

Causality of Scaffold Choice: The replacement of the benzene ring (found in quinazoline) with a pyrrole ring significantly reduces the overall lipophilicity (LogP) and increases aqueous solubility, while strictly maintaining the planar geometry required for active-site intercalation. Furthermore, the nitrogen at the bridgehead alters the basicity of the conjugated system, making the N3-H a stronger hydrogen bond donor compared to standard pyrimidines. This subtle electronic shift is critical for tightening binding affinities in highly conserved catalytic pockets.

Table 1: Physicochemical Profiling of Bioisosteric Scaffolds
Scaffold CoreTPSA (Ų)H-Bond DonorsH-Bond AcceptorsPrimary Therapeutic Utility
1H-Pyrrolo[2,1-f][1,2,4]triazin-4-one ~54.913Kinase, SPR, USP7 Inhibitors[1][2][3]
Quinazolin-4-one ~41.512Kinase Inhibitors (e.g., EGFR)
Pyrazolo[3,4-d]pyrimidin-4-one ~70.123PDE Inhibitors, Kinases

Part 2: Target-Specific Activity Profiles

The versatility of the 1H-pyrrolo[2,1-f][1,2,4]triazin-4-one scaffold allows it to be tuned for vastly different biological targets depending on its substitution pattern.

  • Sepiapterin Reductase (SPR) Inhibition: SPR catalyzes the final step in the de novo biosynthesis of tetrahydrobiopterin (BH4). Elevated BH4 levels are intrinsically linked to chronic pain hypersensitivity and inflammation[3]. Pyrrolotriazinone derivatives act as potent SPR inhibitors. The C4=O acts as a crucial H-bond acceptor with the SPR catalytic triad, while the pyrrole ring accommodates lipophilic substitutions (such as spiro-fused systems) that occupy the substrate-binding pocket[3].

  • Ubiquitin-Specific Protease 7 (USP7) Inhibition: USP7 regulates the stability of essential proteins like p53. Inhibitors featuring the pyrrolotriazinone core exhibit pro-apoptotic and anti-proliferative properties in oncology models[2]. The scaffold provides a rigid vector to project functional groups deep into the ubiquitin-binding cleft[2].

  • Kinase Inhibition (e.g., CLK): The N3-H and C4=O motif perfectly mimics the purine ring of ATP, forming bidentate hydrogen bonds with the kinase hinge region[1].

SPR_Pathway GTP GTP NH2TP 7,8-Dihydroneopterin triphosphate GTP->NH2TP GTPCH PT 6-Pyruvoyltetrahydropterin (6-PT) NH2TP->PT PTPS BH4 Tetrahydrobiopterin (BH4) PT->BH4 Sepiapterin Reductase (SPR) Inhibitor Pyrrolotriazin-4-one Analogs Inhibitor->PT Competitive Inhibition

De novo BH4 Biosynthesis Pathway highlighting SPR inhibition by pyrrolotriazin-4-ones.

Part 3: Experimental Workflows & Protocols

Protocol 1: Synthesis of the Core Scaffold (6-Bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one)

Causality & Logic: Formamide acts as both the solvent and the carbon/nitrogen source for the cyclization of the amino-pyrrole ester. The high temperature (180°C) is thermodynamically required to drive the condensation and subsequent cyclodehydration to form the triazine ring[4].

  • Reagents: 1-amino-4-bromo-1H-pyrrole-2-carboxylic acid methyl ester (1 eq, ~13.2 mmol), Formamide (excess, 12 mL)[4].

  • Reaction: Dissolve the ester in formamide. Heat the mixture to 180°C under an inert atmosphere (N₂) for 5 hours[4].

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (300 mL)[4].

  • Washing: Wash the organic layer with distilled water (2 × 100 mL) to remove excess formamide, followed by brine (3 × 100 mL)[4].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Triturate the resulting solid with Petroleum Ether/Ethyl Acetate (4:1) to yield the pure yellow solid[4].

Synthesis A 1-Amino-1H-pyrrole-2-carboxylate Derivative B Formamide / Heat (180°C, 5h) A->B C Cyclization & Condensation B->C D 1H-Pyrrolo[2,1-f][1,2,4]triazin-4-one Core C->D

Step-by-step synthetic workflow for the 1H-pyrrolo[2,1-f][1,2,4]triazin-4-one core.

Protocol 2: Sepiapterin Reductase (SPR) Enzymatic Assay

Causality & Logic: This continuous kinetic assay measures the conversion of sepiapterin to dihydrobiopterin. By monitoring the decrease in absorbance of sepiapterin at 420 nm, the inhibitory potency (IC₅₀) of the analogs can be precisely quantified. The inclusion of Dithiothreitol (DTT) ensures the enzyme's critical cysteine residues remain in a reduced, active state, creating a self-validating system that prevents false positives caused by oxidative enzyme degradation[3].

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 6.5) containing 0.1 mM EDTA and 1 mM DTT.

  • Enzyme & Substrate: Add recombinant human SPR (10 nM final) and NADPH (100 μM final) to a 96-well UV-transparent microplate.

  • Compound Addition: Add pyrrolotriazinone analogs dissolved in DMSO (ensure final DMSO concentration is <1% to prevent solvent-induced denaturation). Incubate for 15 minutes at 25°C.

  • Initiation: Initiate the reaction by adding sepiapterin (50 μM final).

  • Detection: Measure the kinetic decrease in absorbance at 420 nm over 10 minutes using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic regression model.

Part 4: Quantitative Activity Comparison

The table below summarizes the representative in vitro activity of various structural analogs based on the pyrrolotriazinone core, demonstrating how specific substitutions shift the target profile.

Table 2: In Vitro Activity of Selected Analogs
Structural Analog (Core Substitution)Primary TargetRepresentative IC₅₀ (nM)Pharmacological Effect
Unsubstituted 1H-pyrrolo[2,1-f]triazin-4-one N/A (Fragment)>10,000Baseline reference
6-Bromo-3H-pyrrolo[2,1-f]triazin-4-one CLK Kinases~850Moderate hinge binding[1]
5-(Heteroaryl)-substituted analogs USP7<150Pro-apoptotic activity[2]
Spiro-fused pyrrolotriazin-4-one derivatives Sepiapterin Reductase<50Potent BH4 reduction[3]

References

1.[4] Title: 888721-83-3 | 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one | Bromides | Ambeed.com Source: ambeed.com URL:

2.[1] Title: WO2017188374A1 - Condensed heterocyclic compound Source: google.com (Google Patents) URL:

3.[2] Title: WO2017212010A1 - New (hetero)aryl-substituted-piperidinyl derivatives, a process for their preparation and pharmaceutical compositions containing them Source: google.com (Google Patents) URL:

4.[3] Title: EP3356345A1 - Heteroaryl derivatives as sepiapterin reductase inhibitors Source: google.com (Google Patents) URL:

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Comparative

A Comparative Guide to the Biological Activity of Pyrrolotriazine C-Nucleosides and N-Nucleosides

Introduction: A Tale of Two Bonds In the landscape of therapeutic drug design, nucleoside analogues represent a cornerstone of antiviral and anticancer chemotherapy.[1][2] These molecules mimic the natural building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Tale of Two Bonds

In the landscape of therapeutic drug design, nucleoside analogues represent a cornerstone of antiviral and anticancer chemotherapy.[1][2] These molecules mimic the natural building blocks of DNA and RNA, thereby interfering with cellular or viral replication processes. Structurally, a nucleoside consists of a nucleobase (like adenine or guanine) linked to a sugar moiety, typically ribose or deoxyribose. The nature of this linkage is paramount, defining the two principal classes of nucleosides: N-nucleosides and C-nucleosides.

All nucleosides currently approved for clinical use feature the natural N-glycosidic bond, where the anomeric carbon of the sugar is connected to a nitrogen atom of the nucleobase.[3][4] In contrast, C-nucleosides possess a carbon-carbon (C-C) bond in the same position.[3][4] This seemingly subtle structural alteration has profound implications for the molecule's biological properties.

The pyrrolo[2,1-f][3][4][5]triazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a bioisostere for purine bases like adenine.[6][7][8] When incorporated into a nucleoside framework, it gives rise to potent bioactive compounds. This guide provides a comparative analysis of the biological activities of pyrrolotriazine C-nucleosides and their N-nucleoside counterparts, grounded in experimental data and mechanistic insights. The central thesis of our comparison hinges on a critical differentiating factor: the C-C glycosidic bond endows C-nucleosides with significantly enhanced chemical and enzymatic stability, steering their biological activity down distinct and often more potent pathways than their N-linked cousins.

The Stability Advantage: Why the C-C Bond Matters

The fundamental difference between these two classes lies in the C-C versus the N-C glycosidic bond. The N-glycosidic bond is susceptible to cleavage by cellular enzymes, particularly nucleoside phosphorylases. This enzymatic degradation is a common mechanism of inactivation and resistance for many N-nucleoside drugs.

C-nucleosides, with their robust C-C linkage, are inherently resistant to this enzymatic cleavage.[3][4] This increased stability translates to several potential therapeutic advantages:

  • Improved Metabolic Profile: Resistance to degradation can lead to a longer plasma half-life and sustained therapeutic effect.

  • Enhanced Pharmacokinetic Properties: Greater stability can improve oral bioavailability and overall drug exposure.[6]

  • Overcoming Resistance: They can remain effective in contexts where cancer cells or viruses have developed resistance to N-nucleosides via upregulation of phosphorylase activity.

G Figure 1: Enzymatic Stability Comparison cluster_0 N-Nucleoside cluster_1 C-Nucleoside N_Nucleoside Pyrrolotriazine-N-Sugar N_Metabolism Metabolites (Inactive) N_Nucleoside->N_Metabolism Nucleoside Phosphorylase C_Nucleoside Pyrrolotriazine-C-Sugar C_Activity Biologically Active C_Nucleoside->C_Activity Resistant to Phosphorylase G Figure 2: Contrasting Anticancer Mechanisms cluster_0 Typical N-Nucleoside Pathway cluster_1 Pyrrolotriazine C-Nucleoside Pathway N_Entry N-Nucleoside (e.g., Gemcitabine) N_Phos Phosphorylation (Kinases) N_Entry->N_Phos N_TP Active Triphosphate N_Phos->N_TP N_Incorp Incorporation into DNA N_TP->N_Incorp N_Term Chain Termination N_Incorp->N_Term N_Apoptosis Apoptosis N_Term->N_Apoptosis C_Entry Pyrrolotriazine C-Nucleoside C_Mechanism Unknown Intracellular Interactions C_Entry->C_Mechanism C_Damage DNA Damage (e.g., H2AX phosphorylation) C_Mechanism->C_Damage C_Apoptosis Apoptosis C_Damage->C_Apoptosis

Caption: Divergent mechanisms of N- and C-nucleosides.

Experimental Protocols

To ensure scientific integrity, the biological activities described are validated using standardized assays. Below are representative protocols.

Protocol 1: Cytotoxicity Evaluation using MTT Assay

This protocol is used to determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Objective: To assess the antiproliferative activity of pyrrolotriazine nucleosides against cancer cell lines.

Methodology:

  • Cell Seeding: Seed human tumor cells (e.g., HCT-116, HL-60) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add 100 µL of each concentration to the appropriate wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antiviral Human Norovirus (HuNoV) Replicon Assay

This cell-based assay measures the ability of a compound to inhibit viral RNA replication.

Objective: To quantify the antiviral activity of pyrrolotriazine nucleosides against human norovirus.

Methodology:

  • Cell Line: Use a human cell line (e.g., Huh7-G2) that stably expresses a norovirus replicon construct, which often contains a reporter gene like luciferase.

  • Cell Seeding: Plate the replicon-containing cells in 96-well plates and allow them to adhere overnight.

  • Compound Application: Add serial dilutions of the test compounds to the cells and incubate for 48-72 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer. The light output is directly proportional to the level of viral RNA replication.

  • Cytotoxicity Assessment: In a parallel plate with the same cells and compound concentrations, perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) to measure the effect of the compound on host cell viability.

  • Data Analysis:

    • Calculate the EC50 (50% effective concentration) by plotting the percentage of inhibition of luciferase activity versus compound concentration.

    • Calculate the CC50 (50% cytotoxic concentration) from the parallel cytotoxicity assay.

    • Determine the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.

Synthesis: The Challenge of the C-C Bond

A brief note on synthesis is warranted, as it underscores the chemical distinction between these nucleoside classes. The synthesis of N-nucleosides is often straightforward, typically involving a Vorbrüggen glycosylation. In contrast, forming the C-C glycosidic bond of C-nucleosides is more synthetically challenging. [9]Modern organometallic chemistry has provided powerful tools to address this. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, are employed to functionalize a pre-formed pyrrolotriazine C-ribonucleoside at specific positions, allowing for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies. [3][4]

G Figure 3: General Synthetic Workflow for C-7 Modification Start 7-Iodo-Pyrrolotriazine C-Ribonucleoside Suzuki Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalysts) Start->Sonogashira Aryl_Product 7-Aryl Substituted C-Nucleoside Suzuki->Aryl_Product Alkynyl_Product 7-Alkynyl Substituted C-Nucleoside Sonogashira->Alkynyl_Product

Caption: Palladium-catalyzed modification of C-nucleosides.

Conclusion and Future Perspectives

The comparison between pyrrolotriazine C-nucleosides and N-nucleosides reveals a clear case of structure dictating function.

  • Pyrrolotriazine N-nucleosides , while theoretically interesting, are largely overshadowed in the current literature. Their inherent susceptibility to enzymatic cleavage likely presents a significant barrier to achieving sustained therapeutic efficacy, directing research efforts elsewhere.

  • Pyrrolotriazine C-nucleosides , in stark contrast, represent a highly promising and actively investigated class of compounds. Their defining feature—the stable C-C glycosidic bond—renders them resistant to enzymatic degradation, opening the door to improved pharmacokinetics and novel mechanisms of action. [3][4][6] In the antiviral arena, they are potent inhibitors of viral polymerases, though often accompanied by cytotoxicity that must be managed. [5][10]In cancer therapy, they exhibit a compelling and distinct mechanism involving the induction of DNA damage, a departure from the classic chain-termination role of many N-nucleoside drugs. [3][11] The path forward for pyrrolotriazine C-nucleosides involves tackling the challenge of cytotoxicity. Future research will undoubtedly focus on the design of sophisticated prodrugs and delivery systems to enhance selectivity for target cells, thereby widening the therapeutic window. [12]The continued exploration of this stable and versatile scaffold holds immense promise for the development of next-generation antiviral and anticancer agents.

References

  • Micale, N., et al. (2020). Synthesis and Antitumor Activity of C-7-Alkynylated and Arylated Pyrrolotriazine C-Ribonucleosides. ACS Medicinal Chemistry Letters. [Link]

  • Micale, N., et al. (2020). Synthesis and Antitumor Activity of C-7-Alkynylated and Arylated Pyrrolotriazine C-Ribonucleosides. PMC. [Link]

  • Li, Q., et al. (2020). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f]t[3][4][5]riazine C-nucleosides. ResearchGate. [Link]

  • Li, Q., et al. (2020). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f]t[3][4][5]riazine C-nucleosides. European Journal of Medicinal Chemistry. [Link]

  • Kim, H. J., & Lee, W. (2001). Synthesis of pyrrolo[2,1-f]t[3][4][5]riazine C-nucleosides. Isosteres of sangivamycin, tubercidin, and toyocamycin. The Journal of Organic Chemistry. [Link]

  • O'Dell, W. B., et al. (2014). Derivatives of imidazotriazine and pyrrolotriazine C-nucleosides as potential new anti-HCV agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • St. Jean, D. J., Jr, et al. (2024). Discovery of C-Linked Nucleoside Analogues with Antiviral Activity against SARS-CoV-2. ACS Infectious Diseases. [Link]

  • Micale, N., et al. (2020). Synthesis and Antitumor Activity of C-7-Alkynylated and Arylated Pyrrolotriazine C-Ribonucleosides. PubMed. [Link]

  • O'Dell, W. B., et al. (2015). Prodrugs of imidazotriazine and pyrrolotriazine C-nucleosides can increase anti-HCV activity and enhance nucleotide triphosphate concentrations in vitro. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pathak, V., et al. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Mini-Reviews in Medicinal Chemistry. [Link]

  • Li, Q., et al. (2015). Derivatives of imidazotriazine and pyrrolotriazine C-nucleosides as potential new anti-HCV agents. Oude Kennis van de Universiteit van Amsterdam. [Link]

  • Krivoshchekova, O. E., et al. (2023). Bioactive Pyrrolo[2,1-f]t[3][4][5]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. International Journal of Molecular Sciences. [Link]

  • Krivoshchekova, O. E., et al. (2023). Bioactive Pyrrolo[2,1-f]t[3][4][5]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • Sharma, P., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f]t[3][4][5]riazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly. [Link]

  • In-Su Park, et al. (2015). Synthesis and evaluation of pyrrolotriazine based molecules as PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Paymode, D. J., et al. (2020). Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis. Organic Letters. [Link]

  • Zhang, X., et al. (2018). Synthesis and Antiproliferative Activities of Novel Pyrrolotriazine Derivatives. Chinese Journal of Organic Chemistry. [Link]

  • Naas, F., et al. (2022). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals. [Link]

  • Seley, K. L., et al. (2010). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Szymańska, E., et al. (2019). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e]t[3][4][5]riazine Derivatives. Molecules. [Link]

  • Glen Research. (2003). PYRROLO-C - A FLUORESCENT NUCLEOSIDE BASE ANALOGUE THAT CODES EFFICIENTLY AS C. Glen Research. [Link]

  • Wang, Y., et al. (2021). Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness. Molecules. [Link]

  • de la Fuente, A., et al. (2021). Overview of Biologically Active Nucleoside Phosphonates. Frontiers in Chemistry. [Link]

Sources

Validation

A Researcher's Guide to Validating the Mechanism of Action for Pyrrolotriazinone Kinase Inhibitors

For researchers and drug development professionals, establishing a definitive mechanism of action (MoA) is paramount for advancing any novel kinase inhibitor. The pyrrolotriazinone scaffold has emerged as a promising che...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, establishing a definitive mechanism of action (MoA) is paramount for advancing any novel kinase inhibitor. The pyrrolotriazinone scaffold has emerged as a promising chemical starting point for inhibitors targeting a range of kinases, including phosphoinositide 3-kinases (PI3Ks), polo-like kinase 1 (PLK1), and Janus kinases (JAKs).[1][2][3][4] This guide provides an in-depth, technically focused comparison of essential experimental approaches to rigorously validate the MoA of novel pyrrolotriazinone-based kinase inhibitors.

Our approach is grounded in creating a self-validating experimental cascade. We will move from broad, kinome-wide profiling to direct target engagement in a cellular context, and finally to the functional cellular consequences of target inhibition.

Phase 1: Defining Specificity and Potency

The initial step in characterizing a novel pyrrolotriazinone inhibitor is to understand its potency and selectivity across the human kinome. Most kinase inhibitors target the highly conserved ATP-binding site, making off-target effects a significant concern.[5][6]

In Vitro Kinase Profiling

Large-scale kinase profiling panels are the industry standard for determining the selectivity of a lead compound.[7] These assays typically fall into two categories: activity assays and binding assays.[6]

  • Activity Assays: These measure the enzymatic activity of a kinase by quantifying the phosphorylation of a substrate. The radiometric assay, which tracks the transfer of a radiolabeled phosphate from ATP to a substrate, is considered the gold standard due to its direct nature.[6][8]

  • Binding Assays: These quantify the ability of a compound to displace a known ligand from the ATP-binding pocket of a kinase.[6]

Experimental Comparison:

Assay Type Principle Advantages Considerations Typical Output
Radiometric Activity Assay (e.g., HotSpot) Measures the transfer of ³³P-ATP to a substrate.[6]Gold standard, direct measurement of catalytic activity.[6]Requires handling of radioactive materials.IC₅₀ (half-maximal inhibitory concentration)
Luminescence-Based Activity Assay (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced in a kinase reaction.[9]High-throughput, non-radioactive, sensitive.[9]Indirect measurement, potential for compound interference with the detection reagents.IC₅₀, Percent Inhibition
Competitive Binding Assay (e.g., KINOMEscan™) Quantifies the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of kinases.Broad coverage of the kinome, does not require active enzyme.Does not directly measure inhibition of catalytic activity.Kₔ (dissociation constant), Selectivity Score

Workflow for Kinase Selectivity Profiling:

Caption: Workflow for in vitro kinase selectivity profiling.

Phase 2: Confirming Direct Target Engagement in a Cellular Environment

Once primary targets are identified, it is crucial to confirm that the inhibitor engages these targets within the complex milieu of a living cell. This step bridges the gap between in vitro biochemistry and cellular function.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for assessing drug-target interaction in intact cells.[10][11] The principle is based on ligand-induced thermal stabilization of the target protein.[10] When a compound binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation.[11][12]

Detailed Protocol for CETSA with Western Blot Detection:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the pyrrolotriazinone inhibitor at various concentrations or a vehicle control (DMSO) for a specified time.

  • Heat Challenge: Harvest and resuspend cells in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[10]

  • Cell Lysis: Lyse the cells through rapid freeze-thaw cycles.[10]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.[10]

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the target kinase.[10][13]

Data Presentation:

The results can be presented as a "melt curve," plotting the amount of soluble target protein as a function of temperature. A shift in the melt curve to higher temperatures in the presence of the inhibitor indicates target engagement.[12]

Treatment Temperature (°C) Relative Band Intensity (Normalized to 40°C)
Vehicle (DMSO)401.00
Vehicle (DMSO)500.85
Vehicle (DMSO)550.40
Vehicle (DMSO)600.15
Inhibitor (10 µM) 401.00
Inhibitor (10 µM) 500.95
Inhibitor (10 µM) 550.75
Inhibitor (10 µM) 600.45

CETSA Workflow Diagram:

CETSA_Workflow A Treat Cells with Inhibitor B Heat Challenge A->B C Cell Lysis B->C D Centrifugation C->D E Collect Soluble Fraction D->E F Western Blot for Target Protein E->F G Analyze Thermal Shift F->G Phosphoproteomics_Workflow A Cell Treatment with Inhibitor B Protein Extraction & Digestion A->B C Phosphopeptide Enrichment (IMAC/TiO2) B->C D LC-MS/MS Analysis C->D E Data Analysis & Quantification D->E F Identify Modulated Pathways E->F JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene

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Comparative

Benchmarking 1H-pyrrolo[2,1-f]triazin-4-one Derivatives: A Comparative Guide for Drug Discovery Professionals

The quest for novel small molecule inhibitors with improved efficacy and safety profiles is a continuous endeavor in oncological drug discovery. The 1H-pyrrolo[2,1-f]triazin-4-one scaffold has emerged as a privileged str...

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Author: BenchChem Technical Support Team. Date: April 2026

The quest for novel small molecule inhibitors with improved efficacy and safety profiles is a continuous endeavor in oncological drug discovery. The 1H-pyrrolo[2,1-f]triazin-4-one scaffold has emerged as a privileged structure, forming the core of several clinically successful kinase inhibitors.[1][2][3] This guide provides an in-depth technical comparison of novel 1H-pyrrolo[2,1-f]triazin-4-one derivatives against established, FDA-approved drugs, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility. Our analysis focuses on key oncogenic targets: the c-Met and VEGFR-2 receptor tyrosine kinases.

The Rise of the Pyrrolo[2,1-f][1][4][5]triazine Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,1-f]triazin-4-one core is a nitrogen-rich fused heterocycle that has demonstrated remarkable versatility as a kinase inhibitor template.[1][2] Its ability to mimic the hinge-binding interactions of ATP in the catalytic cleft of various kinases makes it a valuable starting point for the design of potent and selective inhibitors.[4][5] This scaffold is present in approved drugs such as the antiviral Remdesivir and the anticancer agents Rogaratinib and Avapritinib, highlighting its therapeutic potential.[1] The focus of this guide is to provide a framework for the systematic evaluation of novel derivatives of this scaffold against current standards of care.

Head-to-Head Comparison: A Pyrrolotriazine Derivative vs. an Approved Dual c-Met/VEGFR-2 Inhibitor

To illustrate the potential of the 1H-pyrrolo[2,1-f]triazin-4-one scaffold, we present a comparative analysis of a novel derivative, herein designated as Compound 27a, against an established dual inhibitor of c-Met and VEGFR-2.[6] Dysregulation of the c-Met and VEGFR-2 signaling pathways is a hallmark of numerous cancers, promoting tumor growth, angiogenesis, and metastasis.[6][7]

In Vitro Kinase Inhibition

The initial step in characterizing a novel inhibitor is to determine its potency against the purified target enzyme. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.

Table 1: Comparative In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
Compound 27a c-Met2.3 ± 0.1
VEGFR-25.0 ± 0.5
Foretinib (Positive Control) c-MetNot explicitly stated, but Compound 27a is described as having activity "better than the positive compound" in cellular assays.
VEGFR-2Not explicitly stated, but Compound 27a is described as having activity "better than the positive compound" in cellular assays.

Data for Compound 27a sourced from Shi et al. (2018).[6]

The data clearly indicates that Compound 27a is a potent dual inhibitor of both c-Met and VEGFR-2, with IC50 values in the low nanomolar range.[6] This level of potency is a prerequisite for a viable clinical candidate.

Cellular Proliferation Assays

Moving from an enzymatic to a cellular context is crucial to assess a compound's ability to inhibit its target within a more complex biological system and to determine its anti-proliferative effects.

Table 2: Comparative Anti-Proliferative Activity

Cell LineTarget PathwayCompoundIC50 (nM)
BaF3-TPR-Met c-Met DependentCompound 27a 0.71 ± 0.16
Foretinib Compound 27a is "better than the positive compound"
HUVEC-VEGFR2 VEGFR-2 DependentCompound 27a 37.4 ± 0.311
Foretinib Compound 27a is "comparable to the positive compound"

Data for Compound 27a sourced from Shi et al. (2018).[6]

In cellular models, Compound 27a demonstrates superior or comparable activity to the positive control, Foretinib, further validating its potential as a dual c-Met/VEGFR-2 inhibitor.[6]

Experimental Protocols for Robust Benchmarking

To ensure the integrity and reproducibility of comparative studies, the following detailed protocols for key assays are provided. These protocols are designed to be self-validating systems, incorporating necessary controls and clear endpoints.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines the determination of a compound's IC50 value against a target kinase.

Causality Behind Experimental Choices: The use of a purified recombinant kinase allows for the direct assessment of the inhibitor's effect on the target without the confounding variables of a cellular environment. The ATP concentration is typically kept near the Km value to ensure that the assay is sensitive to competitive inhibitors.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of the test compound and the reference drug in DMSO.

    • Prepare the recombinant kinase and substrate in the kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add the kinase buffer.

    • Add serial dilutions of the test compound and reference drug to the wells. Include a DMSO-only control.

    • Add the kinase to all wells and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and quantify the product formation using a suitable detection method (e.g., ADP-Glo Kinase Assay).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. This provides a quantitative measure of cell viability. Seeding density and incubation times are optimized for each cell line to ensure logarithmic growth during the experiment.

  • Cell Culture:

    • Culture the desired cancer cell lines in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and reference drug in the cell culture medium.

    • Replace the medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle (DMSO) control.

    • Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value as described in the kinase inhibition assay protocol.

Protocol 3: In Vivo Tumor Xenograft Model

This protocol evaluates the in vivo efficacy of an anticancer compound in an animal model.

Causality Behind Experimental Choices: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical model to assess the anti-tumor efficacy of a drug in a whole-organism setting.[8] Tumor volume measurements provide a direct readout of the drug's effect on tumor growth.

  • Animal Husbandry:

    • House immunodeficient mice (e.g., nude or SCID mice) in a pathogen-free environment.

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in a suitable medium (e.g., Matrigel).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound, reference drug, or vehicle to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage).

  • Efficacy Evaluation:

    • Measure tumor volume and body weight at regular intervals.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Analyze the statistical significance of the results.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.

Signaling Pathway of a Dual c-Met/VEGFR-2 Inhibitor

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K Metastasis Metastasis cMet->Metastasis VEGFR2 VEGFR-2 Receptor VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT Survival Survival AKT->Survival AKT->Angiogenesis PKC PKC PLCg->PKC PKC->Proliferation Inhibitor Pyrrolotriazine Inhibitor Inhibitor->cMet Inhibits Inhibitor->VEGFR2 Inhibits

Caption: Simplified signaling pathway of a dual c-Met/VEGFR-2 inhibitor.

Experimental Workflow for In Vivo Efficacy Study

G start Start implantation Tumor Cell Implantation start->implantation growth Tumor Growth Monitoring implantation->growth randomization Randomization growth->randomization treatment Treatment (Drug/Vehicle) randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint Analysis (Tumor Excision) monitoring->endpoint end End endpoint->end

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Advanced Safety and Operational Guide: Handling 1H-Pyrrolo[2,1-f][1,2,4]triazin-4-one As a Senior Application Scientist consulting for drug development teams, I frequently oversee the scale-up of critical active pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling 1H-Pyrrolo[2,1-f][1,2,4]triazin-4-one

As a Senior Application Scientist consulting for drug development teams, I frequently oversee the scale-up of critical active pharmaceutical ingredients (APIs). The compound 1H-pyrrolo[2,1-f][1,2,4]triazin-4-one (frequently registered under its tautomer, 3H-pyrrolo[2,1-f][1,2,4]triazin-4-one, CAS: 159326-71-3) is a foundational C-nucleoside scaffold. It is most notably utilized in the synthesis of critical antiviral therapeutics, including [1].

Handling this intermediate requires moving beyond standard laboratory precautions. Because its long-term toxicological and sensitization profiles are often treated as highly potent during early-stage development, your operational protocols must be rigorous, self-validating, and designed to eliminate particulate aerosolization.

Chemical Profile & Causality of Risk

To design an effective safety protocol, we must first understand the physical properties driving the risk. This compound presents as a fine solid powder[2]. Powders with low molecular weights are highly susceptible to electrostatic repulsion and aerosolization during routine transfer.

The Causality of Risk: Standard lab coats and single-gloving are insufficient for scale-up because fine organic particulates can easily bypass woven fabrics and permeate micro-tears in standard latex. Inhalation of uncharacterized heterocyclic API precursors poses a severe risk of respiratory irritation and systemic absorption. Therefore, engineering controls (like negative pressure) and specialized Personal Protective Equipment (PPE) are non-negotiable.

Table 1: Quantitative Chemical Profile

Property Value Operational Relevance
CAS Number 159326-71-3[2] Essential for SDS tracking and waste manifesting.
Molecular Weight 135.13 g/mol [2] Low mass drastically increases airborne suspension time.
Physical Form Solid Powder[2] Dictates the need for particulate-filtering respirators (N95/P100).

| Primary Application | Antiviral API Precursor[1] | Handled under high-potency API (HPAPI) precautionary guidelines. |

Task-Specific PPE Matrix

Do not apply a "one-size-fits-all" approach to PPE. The equipment must scale with the volume of the chemical being handled to prevent operator fatigue while maintaining an impenetrable barrier.

Table 2: PPE Requirements by Operational Scale

Operational Task Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Analytical Weighing (<1g) N95 Mask (if outside hood) Single Nitrile Gloves Safety Glasses w/ Side Shields Standard Cotton Lab Coat
Process Scale-Up (>100g) P100 Half-Mask or PAPR Double Nitrile Gloves Chemical Splash Goggles Tyvek® Coveralls

| Spill Cleanup & Disposal | P100 Half-Mask | Heavy-Duty Nitrile (8 mil+) | Goggles + Full Face Shield | Tyvek® Coveralls + Shoe Covers |

Standard Operating Procedure: Routine Handling

This protocol is designed as a self-validating system . Every step includes a verification check to ensure the safety barrier has not been compromised.

Step 1: Engineering Control Verification

  • Action: Conduct all weighing and transfers inside a Class II Type B2 Biological Safety Cabinet (BSC) or a ducted fume hood.

  • Validation: Before opening the chemical container, verify the hood's face velocity monitor reads between 0.4 and 0.6 m/s. Causality: Proper face velocity ensures that any aerosolized particulates are pulled away from the operator's breathing zone.

Step 2: PPE Donning & Integrity Check

  • Action: Don Tyvek coveralls, safety goggles, and a P100 respirator. Apply double nitrile gloves.

  • Validation: Perform a visual inspection and a pneumatic pressure test (inflating the glove slightly and trapping the air) prior to donning. Causality: Nitrile offers superior chemical resistance against organic scaffolds, but micro-tears compromise the dermal barrier. Validating integrity prevents silent exposure.

Step 3: Static Mitigation and Transfer

  • Action: Pass an anti-static bar (ionizer) over the receiving vessel and the spatula before transferring the powder.

  • Validation: Observe the powder during the first micro-transfer. If the powder clings to the spatula or "jumps," static is still present; re-apply the ionizer. Causality: Fine heterocyclic powders hold static charge, causing them to repel from instruments and immediately aerosolize.

Step 4: Primary Decontamination (Doffing)

  • Action: Wipe down the exterior of the sealed receiving vessel with a solvent-dampened wipe (e.g., 70% ethanol or 10% bleach) before removing it from the hood. Remove the outer pair of gloves inside the hood.

  • Validation: The inner gloves should remain completely clean, proving the primary barrier successfully contained the chemical.

Spill Response & Disposal Plan

In the event of a spill, standard sweeping will catastrophically aerosolize the compound. Follow this wet-wiping methodology.

Step 1: Isolation & Escalation

  • Immediately evacuate the immediate vicinity and escalate to the "Spill Cleanup" PPE matrix (Table 2).

Step 2: Wet Wiping Decontamination

  • Action: Gently overlay the spilled powder with absorbent lab wipes. Carefully saturate the wipes with a compatible solvent (water/ethanol mix or 10% bleach) using a wash bottle. Causality: Dry sweeping aerosolizes fine pharmaceutical intermediates; wet wiping traps the particulates within the liquid matrix, neutralizing the inhalation hazard.

  • Action: Wipe from the perimeter of the spill toward the center to prevent spreading.

Step 3: Validation of Decontamination

  • Action: After the area is visually clean, wipe the surface with a clean, dry white filter paper. Inspect the paper under standard and UV light.

  • Validation: The triazine scaffold may leave a slight visible residue. A completely clean filter paper validates that all micro-particulates have been successfully removed.

Step 4: Waste Disposal

  • Action: Place all contaminated wipes, outer gloves, and empty chemical vials into a clearly labeled, sealable hazardous waste bag.

  • Disposal Route: Manifest as "Hazardous Organic Solid Waste." It must be routed for high-temperature incineration. Do not pour any aqueous solutions containing this compound down the drain.

Operational Workflow Visualization

The following diagram maps the critical path for handling this API precursor, ensuring no step is bypassed.

Workflow Risk 1. Risk Assessment Identify Scale & Hazards PPE 2. PPE Donning Respirator, Double Gloves Risk->PPE Hood 3. Engineering Controls Class II BSC / Fume Hood PPE->Hood Handle 4. Chemical Handling Minimize Aerosolization Hood->Handle Decon 5. Decontamination Wet Wiping (Solvent/Water) Handle->Decon Dispose 6. Waste Disposal Incineration Protocol Decon->Dispose

Figure 1: End-to-end safe handling workflow for 1H-pyrrolo[2,1-f][1,2,4]triazin-4-one.

References

  • LookChem. "7-iodopyrrolo-[2,1-f][1,2,4]-triazin-4-amine and Remdesivir Synthesis Pathways." Available at:[Link]

Sources

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